3-(1-methylpiperidin-2-yl)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(1-methylpiperidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAIHNKQZOMXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902955 | |
| Record name | NoName_3533 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19730-04-2 | |
| Record name | 1-Methyl-2-(3-pyridyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019730042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-methyl-2-(3-pyridyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 3-(1-methylpiperidin-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-(1-methylpiperidin-2-yl)pyridine, also known as N-Methylanabasine. This pyridine alkaloid is structurally related to nicotine and anabasine and is of interest to researchers in neuropharmacology and medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and its interaction with nicotinic acetylcholine receptors (nAChRs), providing a valuable resource for professionals in drug discovery and development.
Chemical Properties
This compound is a tertiary amine and a pyridine derivative. Its core structure consists of a pyridine ring substituted at the 3-position with a 1-methylpiperidin-2-yl group.
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | 3-[(2S)-1-methylpiperidin-2-yl]pyridine | BOC Sciences |
| Synonyms | N-Methylanabasine, 1-Methylanabasine, (-)-1-Methyl-2-(3′-pyridyl)piperidine | Guidechem[1], BOC Sciences |
| CAS Number | 24380-92-5 | Guidechem[1] |
| Molecular Formula | C₁₁H₁₆N₂ | Guidechem[1] |
| Molecular Weight | 176.26 g/mol | GSRS[2] |
| Appearance | Light Brown Liquid | BOC Sciences[] |
Physicochemical Properties
| Property | Value | Type | Source |
| Melting Point | Not Available | Experimental | |
| Boiling Point | 53-54 °C at 0.1 mmHg; 288.7 °C at 760 mmHg | Experimental | Guidechem[1], BOC Sciences[] |
| pKa | Not Available (Predicted values for related structures suggest a basic pKa) | Predicted | |
| logP | 2.17630 | Predicted | Guidechem[1] |
| Density | 1 g/cm³ | Experimental | BOC Sciences[] |
| Refractive Index | 1.522 | Experimental | Guidechem[1] |
| Flash Point | 128.4 °C | Experimental | Guidechem[1] |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C | Predicted | Guidechem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the N-methylation of its precursor, anabasine (3-(piperidin-2-yl)pyridine). A common method for this transformation is the Eschweiler-Clarke reaction.
General Synthesis Workflow
The synthesis of N-Methylanabasine from anabasine is a straightforward N-methylation reaction. The general workflow is depicted below.
Caption: General workflow for the synthesis of N-Methylanabasine.
Experimental Protocol: Eschweiler-Clarke N-Methylation of Anabasine
Materials:
-
Anabasine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add anabasine.
-
Add an excess of formic acid, followed by an excess of aqueous formaldehyde solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution. The mixture should be cooled in an ice bath during neutralization as the reaction is exothermic.
-
Once the mixture is basic, extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-methylanabasine.
-
The crude product can be purified by vacuum distillation or column chromatography to obtain the final pure product.
Note: This is a generalized protocol. The specific equivalents of reagents, reaction time, and purification method may need to be optimized for the best yield and purity.
Pharmacological Properties
This compound is a nicotinic acetylcholine receptor (nAChR) agonist.[5] Its pharmacological effects are primarily mediated through its interaction with these receptors in the central and peripheral nervous systems.
Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism
As a nAChR agonist, N-Methylanabasine mimics the action of the endogenous neurotransmitter acetylcholine. Binding of N-Methylanabasine to nAChRs, which are ligand-gated ion channels, causes a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane and the generation of an excitatory postsynaptic potential.
Signaling Pathway
The activation of nAChRs by agonists like this compound initiates a cascade of intracellular signaling events. The influx of calcium is a key second messenger that triggers downstream pathways, including the PI3K-Akt pathway, which is involved in promoting cell survival and neuroprotection.
Caption: Simplified nAChR signaling cascade initiated by an agonist.
Receptor Binding and Functional Activity
Detailed quantitative data on the binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) of this compound at various nAChR subtypes are limited in the publicly available literature. However, studies on related minor tobacco alkaloids provide some context for its potential activity.
One study reported the EC₅₀ value for S(-)-N-methylanabasine to be 16.3 ± 4.7 µM for inducing dopamine release from rat striatal slices.[6] Another study reported a Ki value for S-(-)-N-methylanabasine for the inhibition of CYP2A6-mediated coumarin 7-hydroxylation to be in the range of 20 µM to more than 300 µM, indicating it is a weak inhibitor of this enzyme compared to nicotine.[7]
| Target | Assay | Value | Species | Source |
| Dopamine Release | [³H]dopamine release from striatal slices | EC₅₀: 16.3 ± 4.7 µM | Rat | [6] |
| CYP2A6 | Inhibition of coumarin 7-hydroxylation | Ki: 20 µM to >300 µM | Human (cDNA-expressed) | [7] |
Metabolism
The in vitro metabolism of N-methylanabasine has been investigated in liver homogenates from various species. The metabolic pathways include N-oxidation at the piperidine nitrogen, N-demethylation to anabasine, and the formation of a cotinine analog, N-methyl-6-oxoanabasine.[8]
Conclusion
This compound, or N-Methylanabasine, is a nicotinic acetylcholine receptor agonist with a chemical structure and pharmacological profile that warrants further investigation. This guide has summarized the available chemical and pharmacological data, highlighting the need for more detailed studies to fully characterize its receptor subtype selectivity and functional activity. The provided synthesis protocol offers a starting point for researchers to produce this compound for further study. As research into nAChR modulators continues, a more complete understanding of the properties of N-Methylanabasine may emerge, potentially revealing its utility as a pharmacological tool or a lead compound in drug discovery.
References
- 1. Page loading... [wap.guidechem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. N-Methyl anabasine | 2055-12-1 | FM25470 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of N-methyl-anabasine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological interactions of N-methyl-anabasine, a tertiary amine alkaloid structurally related to nicotine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, tabulated analytical data, and visual representations of relevant biological pathways and experimental workflows.
Synthesis of N-methyl-anabasine
N-methyl-anabasine can be efficiently synthesized from its secondary amine precursor, anabasine, through reductive amination. The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3][4][5] This one-pot reaction is known for its simplicity and the prevention of over-methylation to form quaternary ammonium salts.[1]
General Experimental Protocol: Eschweiler-Clarke Methylation of Anabasine
The following protocol describes a general procedure for the synthesis of N-methyl-anabasine from anabasine.
Materials:
-
Anabasine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anabasine in a minimal amount of a suitable solvent or use it neat.
-
Add an excess of aqueous formaldehyde solution (approximately 2.5 equivalents).
-
Slowly add an excess of formic acid (approximately 5 equivalents) to the mixture. The reaction is typically exothermic.
-
Heat the reaction mixture to reflux (around 100 °C) and maintain for several hours until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature and make it alkaline by the careful addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with diethyl ether or another suitable organic solvent (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude N-methyl-anabasine.
-
The crude product can be further purified by distillation or column chromatography.
Characterization of N-methyl-anabasine
The structural confirmation and purity assessment of synthesized N-methyl-anabasine are conducted using various spectroscopic and chromatographic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of N-methyl-anabasine is C₁₁H₁₆N₂ with a molecular weight of 176.26 g/mol .[6]
Table 1: GC-MS Fragmentation Data for N-methyl-anabasine
| m/z | Relative Intensity (%) | Putative Fragment |
| 176 | 21.03 | [M]⁺ (Molecular Ion) |
| 175 | 8.42 | [M-H]⁺ |
| 133 | 5.74 | [M-C₃H₇]⁺ |
| 119 | 12.06 | [M-C₄H₉]⁺ |
| 98 | 99.99 | [C₆H₁₂N]⁺ (Piperidinyl fragment) |
Data sourced from PubChem CID 927709.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-methyl-anabasine
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.2 - 2.5 | ~40 - 45 |
| Piperidine H/C | 1.5 - 3.5 | 25 - 65 |
| Pyridine H/C | 7.0 - 8.6 | 120 - 150 |
Note: These are estimated ranges. Actual values require experimental determination.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected Characteristic IR Absorption Bands for N-methyl-anabasine
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) |
| 2950-2800 | C-H stretch | Aliphatic (Piperidine, N-CH₃) |
| ~2780 | C-H stretch (Bohlmann band) | Characteristic of N-methyl piperidines |
| 1600-1450 | C=C and C=N stretch | Aromatic (Pyridine) |
| 1350-1000 | C-N stretch | Tertiary amine |
Biological Activity and Pathways
N-methyl-anabasine, like other tobacco alkaloids, interacts with the nervous system, primarily through nicotinic acetylcholine receptors (nAChRs).
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
N-methyl-anabasine is known to interact with nAChRs. While specific binding affinity data (Kᵢ or IC₅₀ values) for N-methyl-anabasine are not extensively documented in the available literature, one study noted that it acts as a potent channel blocker.[8] Structurally related compounds show affinity for various nAChR subtypes, particularly α4β2 and α7.[2][9] The interaction of ligands with nAChRs can lead to receptor activation (agonism), inhibition (antagonism), or modulation of its activity.
Metabolic Pathway
The in-vitro metabolism of N-methyl-anabasine has been studied, revealing several biotransformation pathways.[10] The primary metabolic routes include N-oxidation, N-demethylation, and oxidation of the piperidine ring.
Key Metabolites:
-
Diastereomeric N-oxides: Oxidation of the pyridine nitrogen.
-
Anabasine: Resulting from N-demethylation.
-
N-hydroxyanabasine and anabasine-1(2)-nitrone: Products of further oxidation.
-
N-methyl-6-oxoanabasine: A cotinine-like analog formed by oxidation of the piperidine ring.
Conclusion
This guide provides foundational information for the synthesis and characterization of N-methyl-anabasine. The Eschweiler-Clarke reaction offers a reliable method for its preparation. While comprehensive spectral and receptor binding data for N-methyl-anabasine itself are areas requiring further public documentation, the provided information on related structures and metabolic pathways offers a solid framework for researchers. Further investigation into the specific pharmacological profile of N-methyl-anabasine is warranted to fully understand its potential as a research tool or therapeutic lead.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 3-((2S)-1-Methyl-2-piperidinyl)pyridine | C11H16N2 | CID 927709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(1-methylpiperidin-2-yl)pyridine as a Nicotine Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1-methylpiperidin-2-yl)pyridine, commonly known as nicotine, in its role as a prototypical nicotinic acetylcholine receptor (nAChR) agonist. This document details its binding affinity and functional activity at various nAChR subtypes, outlines key experimental protocols for its characterization, and illustrates the primary signaling pathways it activates. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of nicotinic systems and the development of novel nicotine analogs.
Introduction
This compound is a chiral alkaloid that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes, including cognitive function, reward, and autonomic regulation. The (S)-enantiomer, (-)-nicotine, is the more pharmacologically active form and the primary psychoactive component in tobacco. Due to its well-characterized interactions with nAChRs, (S)-nicotine serves as a critical pharmacological tool and a benchmark for the development of novel therapeutic agents targeting these receptors for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.
Quantitative Pharmacological Data
The interaction of (S)-nicotine with various nAChR subtypes has been extensively quantified. The following tables summarize key binding affinity (Ki) and functional potency (EC50) values reported in the literature. These values can vary based on the experimental system (e.g., cell line, tissue preparation) and assay conditions.
Table 1: Binding Affinity of (S)-Nicotine at Human nAChR Subtypes
| nAChR Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| α4β2 | [125I]-Epibatidine | HEK cells | 9.4 x 10-1 | |
| α4β2 | [3H]-Cytisine | Clonal cell lines | - | |
| α3β4 | [3H]-Epibatidine | IMR-32 cells | - | |
| α7 | [3H]-Methyllycaconitine | Rat brain | - |
Note: Specific Ki values from some sources were not directly provided in the abstract; however, the references describe the appropriate methodologies.
Table 2: Functional Activity of (S)-Nicotine at Human nAChR Subtypes
| nAChR Subtype | Assay Type | System | EC50 (µM) | Reference |
| α4β2 | 86Rb+ Efflux | Thalamic Synaptosomes | 1.6 | |
| α6/3β2β3 | Neurotransmitter Release | - | 0.7 ± 0.1 | |
| α3β4 | Neurotransmitter Release | IPN Synaptosomes | 42.4 ± 2.2 | |
| α7 | 86Rb+ Efflux | - | 0.77 | |
| α7 | Ca2+ Influx | - | 54.5 ± 10.6 |
Experimental Protocols
The characterization of nicotine and its analogs relies on a suite of well-established experimental techniques. Below are detailed methodologies for two fundamental assays.
Radioligand Binding Assay for nAChR Affinity
This protocol provides a general framework for determining the binding affinity of a compound for a specific nAChR subtype using a competitive binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., nicotine) by measuring its ability to displace a known radioligand from a specific nAChR subtype.
Materials:
-
Biological Source: Cell membranes from HEK cells stably expressing the human nAChR subtype of interest (e.g., α4β2), or rodent brain tissue homogenates (e.g., cortex for α4β2, thalamus for α7).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-Epibatidine for α4β2, [3H]-Methyllycaconitine for α7).
-
Test Compound: (S)-Nicotine or other analogs of interest.
-
Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., 10 µM nicotine) to determine non-specific binding.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation multiple times to remove endogenous ligands. Resuspend the final membrane pellet in the binding buffer to a specific protein concentration (e.g., 30-50 µ g/assay tube).
-
Assay Setup: In a 96-well plate or individual tubes, add the following in order:
-
Binding buffer.
-
A range of concentrations of the test compound.
-
Radioligand at a concentration near its Kd.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 75 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is used to measure the functional properties (e.g., EC50, efficacy) of a nAChR agonist in Xenopus laevis oocytes.
Objective: To characterize the electrophysiological response of a specific nAChR subtype to an agonist.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the nAChR subunits of interest.
-
Microinjection apparatus.
-
TEVC setup, including an amplifier (e.g., Geneclamp 500B), micromanipulators, and recording electrodes.
-
Recording solution (e.g., Ba2+ Ringer's solution).
-
Agonist solutions of varying concentrations.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis. Microinject the oocytes with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
-
Agonist Application: Apply the agonist at various concentrations to the oocyte via the perfusion system. Record the resulting inward current, which is due to the influx of cations through the activated nAChR channels.
-
Data Acquisition and Analysis:
-
Measure the peak current response at each agonist concentration.
-
Plot the normalized current response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax).
-
Signaling Pathways and Experimental Workflows
The activation of nAChRs by nicotine initiates a cascade of intracellular events. The following diagrams, rendered in DOT language, illustrate these pathways and a typical experimental workflow.
Nicotinic Acetylcholine Receptor Signaling
Caption: nAChR activation by nicotine leads to cation influx, membrane depolarization, and activation of downstream signaling cascades like PI3K/Akt and ERK/CREB.
Experimental Workflow for Nicotine Analog Characterization
Caption: A typical workflow for characterizing a novel nicotine analog, from synthesis to in vivo testing and lead optimization.
Synthesis Overview
The synthesis of (S)-3-(1-methylpiperidin-2-yl)pyridine is a well-established process in organic chemistry. A common route involves the resolution of racemic myosmine, followed by reduction and N-methylation. Alternatively, asymmetric synthesis strategies can be employed to directly obtain the desired enantiomer. The precise details of synthetic routes are extensive and beyond the scope of this guide, but numerous methodologies have been published in the chemical literature.
Conclusion
This compound remains a cornerstone for research into the nicoti
A Technical Guide to the Pharmacological Profile of 3-(1-methylpiperidin-2-yl)pyridine and Its Analogs
Disclaimer: Direct pharmacological data for 3-(1-methylpiperidin-2-yl)pyridine is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the pharmacological profiles of its closest structural analogs, Nicotine and Anabasine, to infer a likely profile for the target compound. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring linked to a methylated piperidine ring. Its structure bears a strong resemblance to two well-characterized alkaloids: Nicotine, which has a methylated pyrrolidine ring, and Anabasine, which has an unmethylated piperidine ring. Given these structural similarities, it is highly probable that this compound interacts with nicotinic acetylcholine receptors (nAChRs). This guide will detail the known pharmacology of Nicotine and Anabasine to build a predictive pharmacological profile for this compound.
Structural Analogs
The primary basis for inferring the pharmacology of this compound is its structural relationship to Nicotine and Anabasine.
Pharmacological Profile of Nicotine
Nicotine is a well-known alkaloid and the primary psychoactive component of tobacco. It acts as an agonist at nAChRs.[1] These receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[2]
Receptor Binding and Functional Activity of Nicotine
Nicotine exhibits varying affinities and functional potencies across different nAChR subtypes. It generally shows higher affinity for α4β2 subtypes and acts as a full or partial agonist.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Efficacy (% of ACh) |
| α4β2 | 1 - 10 | 0.1 - 1 | Partial to Full |
| α7 | 100 - 1000 | 1 - 10 | Partial |
| α3β4 | 10 - 100 | 0.5 - 5 | Full |
Note: These values are approximate and can vary based on the experimental system.
Signaling Pathways of Nicotinic Acetylcholine Receptors
Activation of nAChRs by an agonist like nicotine leads to the opening of the ion channel, allowing an influx of cations (primarily Na+ and Ca2+).[2] This influx causes membrane depolarization and initiates downstream signaling cascades. The influx of Ca2+ is a critical event that can trigger various intracellular pathways, including the PI3K/Akt pathway, which is associated with neuroprotection.[3][4]
Pharmacological Profile of Anabasine
Anabasine is a pyridine alkaloid found in certain plants, including tree tobacco (Nicotiana glauca).[5] It is a structural isomer of nicotine and also acts as a nicotinic acetylcholine receptor agonist.[5]
Receptor Binding and Functional Activity of Anabasine
Anabasine is a potent agonist at nAChRs, in some cases with higher potency than nicotine. It has been used as a botanical insecticide due to its action on these receptors.[6][7]
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Efficacy |
| Fetal Muscle-type nAChR | - | 0.7 | Full Agonist[6] |
| α7 | - | - | Agonist |
| α4β2 | - | - | Agonist |
Note: Comprehensive quantitative data for Anabasine across all nAChR subtypes is less available compared to Nicotine.
Anabasine has also been reported to be a cholinesterase inhibitor.[8]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the nAChR subtype of interest are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membrane fraction.
-
Assay: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine) and varying concentrations of the unlabeled test compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[9]
GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism, although nAChRs are ion channels, some downstream effects can be assessed this way if they couple to G-proteins. A more direct functional assay for ion channels would be electrophysiology or calcium influx assays.
Methodology:
-
Membrane Preparation: As in the binding assay, membranes from cells expressing the receptor are prepared.
-
Assay: Membranes are incubated with GDP, varying concentrations of the agonist, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: Agonist binding to the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Counting: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by filtration. The radioactivity is then counted.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC50 and Emax values.[10][11]
Hypothetical Pharmacological Profile of this compound
Based on the data from Nicotine and Anabasine, a pharmacological profile for this compound can be hypothesized.
Predicted Receptor Interactions
-
Primary Target: Nicotinic acetylcholine receptors (nAChRs).
-
Mechanism of Action: Likely to be an agonist at nAChRs, similar to Nicotine and Anabasine.
-
Subtype Selectivity: The piperidine ring, as in Anabasine, combined with the N-methyl group of Nicotine, may confer a unique subtype selectivity profile. It might retain the high potency of Anabasine at certain subtypes while the N-methyl group could influence its interaction with the binding pocket, potentially altering its affinity and efficacy profile compared to both analogs.
Predicted In Vitro and In Vivo Effects
-
In Vitro: It is expected to induce depolarization and cation influx in cells expressing nAChRs.
-
In Vivo: The compound would likely exhibit central nervous system effects, such as stimulation, and peripheral effects, including increased heart rate and blood pressure, characteristic of nAChR agonists.[12] The specific behavioral and physiological outcomes would depend on its pharmacokinetic properties (e.g., blood-brain barrier penetration) and its nAChR subtype selectivity.
Conclusion
While direct experimental data on this compound is lacking, a robust hypothetical pharmacological profile can be constructed based on its close structural analogs, Nicotine and Anabasine. It is predicted to be a potent nicotinic acetylcholine receptor agonist. Empirical validation through receptor binding and functional assays is necessary to confirm this predicted profile and to fully elucidate its therapeutic or toxicological potential. The experimental protocols and comparative data provided in this guide offer a foundational framework for such an investigation.
References
- 1. Nicotine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anabasine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of N-methyl-anabasine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-anabasine is a minor alkaloid found in tobacco and is structurally related to nicotine.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of tobacco product toxicity and for the development of novel therapeutic agents. This technical guide provides a detailed overview of the current knowledge on the in vitro metabolism of N-methyl-anabasine, including identified metabolic pathways, experimental protocols for studying its biotransformation, and available quantitative data. This document is intended to serve as a foundational resource for researchers in toxicology, pharmacology, and drug development.
Metabolic Pathways of N-methyl-anabasine
In vitro studies utilizing liver homogenates from various species, including hamsters, mice, rats, and guinea pigs, have demonstrated that N-methyl-anabasine undergoes several metabolic transformations.[2] The primary metabolic routes identified are N-oxidation, N-demethylation, and oxidation of the piperidine ring.
The key metabolites identified from in vitro incubations include:
-
Diastereomeric 1'-N-oxides: These are formed through the oxidation of the nitrogen atom in the piperidine ring.[2]
-
N-demethylation products: This pathway involves the removal of the methyl group from the piperidine nitrogen.[2]
-
N-methyl-6-oxoanabasine: This metabolite results from the oxidation of the piperidine ring at the 6th position.[2]
-
(-)-Anabasine: In studies with (-)-methylanabasine, N-demethylation leads to the formation of (-)-anabasine, which can be further metabolized.[3]
The cytochrome P450 (CYP) enzyme system, particularly CYP2A6 , is implicated in the metabolism of N-methyl-anabasine, similar to its role in the metabolism of other tobacco alkaloids.[4] N-methyl-anabasine has been shown to be an inhibitor of human CYP2A6.[4]
Metabolic Pathway Diagram
Quantitative Data
Currently, detailed quantitative data on the enzyme kinetics of N-methyl-anabasine metabolism, such as Km and Vmax values, are limited in the publicly available literature. However, its inhibitory effect on a key metabolic enzyme has been characterized.
| Compound | Enzyme | Inhibition Constant (Ki) | Source |
| S-(-)-N-methyl-anabasine | Human CYP2A6 | > 300 µM | [4] |
Experimental Protocols
While specific, detailed protocols for the in vitro metabolism of N-methyl-anabasine are not extensively published, the following are generalized yet comprehensive methodologies that can be adapted for this purpose, based on standard practices for minor tobacco alkaloids.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a typical experiment to assess the metabolic stability and identify the primary metabolites of N-methyl-anabasine using liver microsomes.
Materials:
-
N-methyl-anabasine
-
Pooled liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Internal standard (e.g., a structurally similar compound not found in the test system)
Procedure:
-
Preparation of Incubation Mixtures:
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (final concentration typically 0.2-1.0 mg/mL), and the NADPH regenerating system.
-
Prepare control incubations lacking the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding N-methyl-anabasine (final concentration typically 1-10 µM).
-
-
Incubation:
-
Incubate the reactions at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Terminate the reaction at each time point by adding a cold quenching solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
Experimental Workflow Diagram
Analytical Method: LC-MS/MS for Metabolite Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of N-methyl-anabasine and its metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing a modifier such as formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.6 mL/min for HPLC).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode:
-
For Quantification: Multiple Reaction Monitoring (MRM) is used. Precursor-to-product ion transitions for N-methyl-anabasine and its expected metabolites need to be optimized.
-
For Identification: Full scan and product ion scan modes are used to determine the mass-to-charge ratio (m/z) of parent ions and their fragmentation patterns.
-
-
Key Parameters: Capillary voltage, cone voltage, collision energy, and gas flows should be optimized for each analyte.
Conclusion
The in vitro metabolism of N-methyl-anabasine involves N-oxidation, N-demethylation, and C-oxidation, with CYP2A6 likely playing a significant role. While the primary metabolic pathways have been elucidated, there is a clear need for further research to quantify the kinetics of these transformations and to fully characterize the enzymes involved. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to conduct these much-needed studies, which will ultimately contribute to a more complete understanding of the biological activity and toxicological profile of this minor tobacco alkaloid.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mttlab.eu [mttlab.eu]
An In-depth Technical Guide to the Mechanism of Action of 3-(1-methylpiperidin-2-yl)pyridine (Pozanicline/ABT-089)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 3-(1-methylpiperidin-2-yl)pyridine, a selective neuronal nicotinic acetylcholine receptor (nAChR) partial agonist, also known as Pozanicline and formerly as ABT-089. Developed for its nootropic and neuroprotective properties, this molecule exhibits a unique pharmacological profile characterized by high affinity and partial agonism at α4β2* nAChRs and significant activity at α6β2* nAChRs, with minimal interaction with other nAChR subtypes. This selectivity profile is thought to contribute to its cognitive-enhancing effects and favorable side-effect profile, making it a molecule of significant interest for the treatment of cognitive deficits in disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD). This document details its receptor binding affinities, functional activities, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Selective Nicotinic Acetylcholine Receptor Modulation
The primary mechanism of action of this compound is its function as a selective partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[1][2][3] It also demonstrates significant activity as a partial agonist at the α6β2 subtype.[3] In contrast, it shows insignificant binding and functional activity at the α7 and α3β4 nAChR subtypes, which are commonly associated with some of the undesirable side effects of broader nAChR agonists like nicotine.[3]
This selectivity for β2-containing (β2) nAChRs is a key feature of its pharmacological profile. The α4β2 and α6β2 nAChRs are widely expressed in brain regions critical for cognition, learning, and memory, including the hippocampus, cortex, and striatum. By selectively modulating these receptors, this compound can influence the release of several key neurotransmitters, including acetylcholine and dopamine, thereby enhancing cognitive processes.
Quantitative Receptor Binding and Functional Activity
The interaction of this compound with various nAChR subtypes has been quantified through radioligand binding assays and functional assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α4β2* | [³H]cytisine | Rat brain | 16.7 | [1] |
| α7 | - | - | Insignificant | [2] |
| α3β4 | - | - | No activity ≤ 300 µM | [3][4] |
Table 2: Functional Activity (EC₅₀ and Efficacy) of this compound
| Receptor Subtype/Assay | Endpoint | EC₅₀ (µM) | Efficacy (% of Nicotine) | Reference |
| α4β2 | ⁸⁶Rb⁺ Efflux | ~2.5 | 7-23% | [3][4] |
| α6β2 (high sensitivity) | [³H]Dopamine Release | 0.11 | 36% | [3][4] |
| α6β2* (low sensitivity) | [³H]Dopamine Release | 28 | 98% | [3][4] |
| α4α5β2 | - | High Selectivity | Partial Agonist | [3][4] |
Signaling Pathways
The binding of this compound to α4β2* and α6β2* nAChRs initiates a cascade of intracellular events. As a partial agonist, it stabilizes a receptor conformation that allows for a limited influx of cations (primarily Na⁺ and Ca²⁺) compared to the full agonist nicotine. This controlled ion influx leads to membrane depolarization and the activation of downstream signaling pathways.
Canonical Ionotropic Signaling and Neurotransmitter Release
The primary and most immediate signaling event is the influx of cations through the nAChR channel. This leads to depolarization of the neuronal membrane, which in turn can trigger the opening of voltage-gated calcium channels (VGCCs), further increasing intracellular calcium concentrations. This elevation in intracellular calcium is a critical trigger for the release of neurotransmitters from presynaptic terminals. In the context of this compound's action, this leads to the enhanced release of dopamine in brain regions like the striatum, which is believed to contribute to its pro-cognitive effects.
Neuroprotective and Cognitive Enhancement Signaling Cascades
Beyond its immediate effects on neurotransmitter release, the activation of nAChRs by this compound also engages intracellular signaling cascades associated with neuroprotection and cognitive enhancement. The influx of calcium can act as a second messenger, activating various protein kinases. Notably, the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway has been linked to the neuroprotective effects of nAChR agonists. This pathway can inhibit apoptotic processes and promote cell survival.
Furthermore, recent evidence suggests that α4β2 nAChRs can also signal through a metabotropic, ion-flux-independent pathway involving Src family kinases, which can lead to the activation of downstream effectors like phospholipase C (PLC) and protein kinase C (PKC), influencing synaptic plasticity and cognitive function.
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of this compound for specific nAChR subtypes.
-
Objective: To determine the inhibitory constant (Ki) of this compound at α4β2* nAChRs.
-
Materials:
-
Rat brain tissue (e.g., cortex or thalamus) or cells stably expressing the nAChR subtype of interest.
-
Radioligand: [³H]cytisine (a high-affinity ligand for α4β2* nAChRs).
-
Unlabeled competitor: this compound.
-
Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare membrane homogenates from the chosen tissue or cells.
-
In a multi-well plate, add a fixed concentration of [³H]cytisine to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
Functional Assay: ⁸⁶Rb⁺ Efflux Assay
This assay measures the functional activity of this compound by assessing its ability to induce cation efflux through the nAChR channel.
-
Objective: To determine the EC₅₀ and efficacy of this compound at activating nAChRs.
-
Materials:
-
Cells stably expressing the nAChR subtype of interest.
-
⁸⁶RbCl (a radioactive tracer for K⁺).
-
Loading buffer.
-
Stimulation buffer containing various concentrations of this compound.
-
Scintillation counter.
-
-
Procedure:
-
Culture cells expressing the target nAChR in multi-well plates.
-
Load the cells with ⁸⁶Rb⁺ by incubating them in a medium containing ⁸⁶RbCl.
-
Wash the cells to remove extracellular ⁸⁶Rb⁺.
-
Stimulate the cells with a buffer containing increasing concentrations of this compound for a short period (e.g., 2-5 minutes).
-
Collect the supernatant containing the released ⁸⁶Rb⁺.
-
Lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining intracellularly.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound.
-
Plot the concentration-response curve and determine the EC₅₀ and maximal efficacy.
-
In Vitro Neurotransmitter Release Assay: [³H]Dopamine Release from Synaptosomes
This assay directly measures the ability of this compound to evoke the release of dopamine from presynaptic nerve terminals.
-
Objective: To quantify the potency and efficacy of this compound in stimulating dopamine release.
-
Materials:
-
Rat striatal tissue.
-
[³H]Dopamine.
-
Perfusion buffer.
-
Stimulation buffer containing various concentrations of this compound.
-
Scintillation counter.
-
-
Procedure:
-
Prepare synaptosomes (isolated nerve terminals) from rat striatum.
-
Load the synaptosomes with [³H]dopamine.
-
Place the loaded synaptosomes in a perfusion system.
-
Collect baseline fractions of the perfusate to measure spontaneous [³H]dopamine release.
-
Stimulate the synaptosomes with buffer containing increasing concentrations of this compound.
-
Collect fractions of the perfusate during and after stimulation.
-
Measure the radioactivity in each fraction using a scintillation counter.
-
Calculate the amount of [³H]dopamine released in response to the compound.
-
Determine the EC₅₀ and efficacy from the concentration-response data.
-
Conclusion
This compound (Pozanicline/ABT-089) is a selective partial agonist of α4β2* and α6β2* nicotinic acetylcholine receptors. Its mechanism of action is characterized by a high affinity for these receptor subtypes and a controlled activation of their associated ion channels, leading to modulated neurotransmitter release and the engagement of downstream signaling pathways implicated in neuroprotection and cognitive enhancement. The selectivity of this compound for β2*-containing nAChRs, coupled with its partial agonist activity, likely underlies its promising therapeutic window for cognitive disorders. The experimental data summarized in this guide provide a robust foundation for understanding the intricate pharmacology of this compound and for guiding future research and development in the field of nAChR-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Selectivity of ABT-089 for alpha4beta2* and alpha6beta2* nicotinic acetylcholine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Anabasine Derivatives: A Technical Guide
Introduction
Anabasine is a pyridine alkaloid naturally found in plants of the Nicotiana genus, particularly tree tobacco (Nicotiana glauca).[1][2] Structurally, it is an isomer of nicotine, comprising a pyridine ring linked to a piperidine ring.[1] This core structure has served as a versatile scaffold for the development of a wide range of derivatives with diverse biological activities. Anabasine and its analogues primarily exert their effects by interacting with nicotinic acetylcholine receptors (nAChRs), acting as agonists.[2] This interaction is the basis for its historical use as an insecticide and its modern investigation for various therapeutic applications, including the treatment of cognitive disorders.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of anabasine derivatives, detailing their synthesis, biological evaluation, and the key structural modifications that govern their activity.
Core Structure and Chemical Properties
Anabasine (3-(piperidin-2-yl)pyridine) is a colorless, viscous liquid that is soluble in water and most organic solvents.[4] Its structure features two key nitrogen-containing rings: a pyridine ring, which is aromatic, and a saturated piperidine ring. The stereochemistry of the chiral center at the 2-position of the piperidine ring plays a crucial role in its biological activity. The (S)-enantiomer is the naturally occurring form.[1] Modifications to either of these rings, the linker between them, or the nitrogen atoms have been extensively explored to modulate the pharmacological profile of the resulting derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of anabasine derivatives is highly dependent on their structural features. Key modifications have been investigated to enhance potency and selectivity for different biological targets.
Nicotinic Acetylcholine Receptor (nAChR) Agonism
Anabasine derivatives are potent agonists at various nAChR subtypes. Research has particularly focused on developing selective agonists for the α7 nAChR subtype, which is implicated in cognitive processes and neuroprotection, making it a promising target for treating Alzheimer's disease and schizophrenia.[3]
The parent compound, anabasine, and its close analogue, anabaseine, are potent agonists at muscle and neuronal α-bungarotoxin-sensitive nicotinic receptors.[5] The rank order of potency for stimulating homomeric α7 receptors is anabaseine > anabasine > nicotine.[5]
Key SAR insights for α7 nAChR activity include:
-
The Benzylidene Moiety: The introduction of a benzylidene group at the 3-position of the anabaseine imine double bond has led to highly potent and selective α7 agonists.
-
Substitution on the Benzylidene Ring: The position and nature of substituents on the benzylidene ring are critical. For instance, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A or GTS-21) is a well-known partial agonist at α7 nAChRs.[3]
-
Dimethylamino Cinnamylidine Substitution: The derivative 3-(4)-dimethylaminocinnamylidine anabaseine (DMAC) was found to be a selective and potent α7 receptor agonist, more so than nicotine or anabaseine itself, while showing little activity at other subtypes like α4β2.[6]
Table 1: Activity of Anabaseine Derivatives at Nicotinic Receptors
| Compound | Modification | Receptor Subtype | Activity/Potency | Reference |
|---|---|---|---|---|
| Anabaseine | Core Structure | α7 nAChR | Potent Agonist | [5] |
| Anabasine | Core Structure | α7 nAChR | Agonist, less potent than Anabaseine | [5] |
| Nicotine | Reference | α7 nAChR | Agonist, less potent than Anabaseine and Anabasine | [5] |
| DMXB-A (GTS-21) | 3-(2,4-dimethoxybenzylidene) | α7 nAChR | Partial Agonist | [3] |
| DMXB-A (GTS-21) | 3-(2,4-dimethoxybenzylidene) | α4β2 nAChR | Binds with Ki=20 nM | [3] |
| DMAC | 3-(4-dimethylaminocinnamylidine) | α7 nAChR | Selective and potent agonist | [6] |
| DMAC | 3-(4-dimethylaminocinnamylidine) | α4β2 nAChR | Low agonist activity |[6] |
Antimicrobial and Antifungal Activity
N-acylation of the piperidine nitrogen in anabasine has yielded derivatives with significant antimicrobial and antifungal properties.[7]
-
Isoxazole Fragments: The introduction of isoxazole-containing acyl groups leads to compounds with the most pronounced antibacterial activity, particularly against Staphylococcus aureus.[7][8]
-
Adamantane Fragments: Derivatives featuring an adamantane moiety have shown the greatest antiviral effects.[7][9]
-
Phenylisoxazole vs. Tolylisoxazole: The substitution pattern on the acyl moiety influences the spectrum of activity. An anabasine derivative with a 5-phenylisoxazole fragment showed moderate activity against Escherichia coli but not Bacillus subtilis, while the opposite was true for a 4-tolyl substituted analogue.[8]
Table 2: Minimum Inhibitory Concentration (MIC) of N-Acyl Anabasine Derivatives
| Compound ID | Acyl Substituent | S. aureus (μM) | B. subtilis (μM) | E. coli (μM) | C. albicans (μM) | Reference |
|---|---|---|---|---|---|---|
| Anabasine | (unsubstituted) | 77.1 | 77.1 | 154.1 | 50.0 | [8] |
| 1a | 5-Methyl-3-isoxazolecarbonyl | 18.1 | 146.1 | - | - | [8] |
| 1b | 5-Phenylisoxazolecarbonyl | - | - | Moderate Activity* | - | [8] |
| 1c | 5-(4-Tolyl)isoxazolecarbonyl | - | Moderate Activity* | - | 144.0 | [8] |
Note: Quantitative MIC values for 1b and 1c against these specific strains were not provided in the source, only qualitative activity descriptions.
Analgesic and Insecticidal Activity
-
Analgesic Activity: A majority of the synthesized N-acyl anabasine derivatives have demonstrated significant analgesic activity in animal models, effectively reducing pain responses.[7][9]
-
Insecticidal Activity: Anabasine itself has a long history of use as a botanical insecticide, a property attributed to its action as a nAChR agonist in insects.[2][4][10] In bioassays against Pieris rapae larvae, the median effective concentration (EC50) of anabasine was 0.572 mg per larva.[11]
Experimental Protocols
General Procedure for Synthesis of N-acyl Anabasine Derivatives
This protocol is adapted from the synthesis of N-acyl derivatives with 1,2-azole and adamantane fragments.[7]
-
Dissolution: Dissolve anabasine (1.6 g, 10 mmol) in 100 mL of dry dichloromethane.
-
Addition of Base: Add triethylamine (1.2 g, 12 mmol) to the solution under stirring.
-
Addition of Acyl Chloride: Successively add the desired acyl chloride (e.g., 1,2-azole-3-carbonyl chloride or adamantane-1-carbonyl chloride) (11 mmol) to the solution.
-
Reaction: Stir the mixture for 1 hour and then leave it for 15 hours at room temperature (20–23 °C).
-
Workup (Washing): Wash the reaction mixture sequentially with water (2 x 200 mL, with 1 hour of stirring for each wash) and a 5% sodium bicarbonate solution (2 x 200 mL, with 1 hour of stirring for each wash).
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous Na₂SO₄. The solvent can then be removed under reduced pressure to yield the crude product, which may be further purified by chromatography.
General Procedure for Synthesis of Anabasine Analogues via Diol Cyclization
This protocol outlines a method for creating the piperidine ring of anabasine analogues.[12]
-
Diol Formation: Reduce the corresponding 1-(3-pyridinyl)-1,5-hydroxy ketone with sodium borohydride (NaBH₄) in methanol at 0°C. Stir the mixture for 1 hour, evaporate the solvent, and extract the resulting diol with dichloromethane.
-
Mesylation: Dissolve the diol (10 mmol) in anhydrous dichloromethane (100 mL) with triethylamine (50 mmol) under a nitrogen atmosphere. Cool the mixture to 0°C.
-
Cyclization Precursor Formation: Add methanesulfonyl chloride (MsCl) (30 mmol) dropwise over 1 hour. Stir the solution until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching and Extraction: Quench the reaction with water (100 mL) and extract the aqueous phase with dichloromethane (3 x 50 mL). The cyclization of the mesylated intermediate leads to the formation of the piperidine ring.
Assay for Nicotinic Receptor Function (Xenopus Oocyte Expression System)
This is a representative protocol for evaluating the agonist activity of anabasine derivatives at specific nAChR subtypes.[5][6]
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis and prepare them for injection.
-
cRNA Injection: Inject oocytes with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α7 for homomeric receptors, or α4 and β2 for heteromeric receptors).
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a saline solution.
-
Compound Application: Apply the test compound (e.g., anabasine derivative) at various concentrations to the oocyte.
-
Data Acquisition: Record the induced transmembrane currents using a two-electrode voltage-clamp technique.
-
Data Analysis: Plot the current response against the compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that elicits a half-maximal response).
Visualizing Pathways and Workflows
Conclusion
The anabasine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. Structure-activity relationship studies have revealed that specific modifications to its core structure can selectively enhance its potency towards different targets. N-acylation is a key strategy for developing antimicrobial and analgesic agents, with isoxazole and adamantane moieties being particularly effective. For neuropharmacology, modification of the related anabaseine structure with substituted benzylidene groups has produced highly selective and potent agonists of the α7 nAChR, which are valuable tools for research and potential therapeutics for cognitive disorders. Future research will likely focus on further refining these derivatives to optimize their pharmacokinetic properties and clinical efficacy.
References
- 1. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anabasine - Wikipedia [en.wikipedia.org]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments [mdpi.com]
- 8. Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anabasine [sitem.herts.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of anabasine and its related pyridine alkaloids. It is designed to serve as a resource for professionals in research, science, and drug development, offering detailed information on the botanical origins, quantitative analysis, extraction methodologies, and biosynthetic and signaling pathways associated with these compounds.
Introduction to Anabasine and Related Alkaloids
Anabasine is a pyridine and piperidine alkaloid found in a variety of plant species.[1] It is a structural isomer of nicotine and shares some of its pharmacological properties, acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[2] This activity has led to its investigation for various applications, including as a potential therapeutic agent and a bio-insecticide. Related alkaloids, such as nornicotine and anatabine, often co-occur with anabasine and contribute to the overall alkaloidal profile of the source plants. Understanding the natural sources and properties of these alkaloids is crucial for their effective extraction, study, and potential utilization.
Principal Natural Sources
Anabasine and its related alkaloids are predominantly found in plants from the Solanaceae (nightshade) and Chenopodiaceae families. Key genera include Nicotiana, Anabasis, Zygophyllum, and Verbascum.
Nicotiana Species (Solanaceae)
The genus Nicotiana, which includes tobacco, is a well-known source of pyridine alkaloids. While nicotine is the most abundant alkaloid in Nicotiana tabacum (common tobacco), other species contain significant amounts of anabasine.
-
Nicotiana glauca (Tree Tobacco): This species is a primary source of anabasine, where it is often the predominant alkaloid.[3][4] The leaves and fruits can contain up to 1.1-1.2% anabasine by dry weight.[4]
-
Nicotiana tabacum (Common Tobacco): While rich in nicotine, N. tabacum also contains anabasine, though typically in much smaller quantities, often around 0.5% of the total alkaloid content.[5]
-
Other Nicotiana Species: Various other species within the genus have been found to contain anabasine and related alkaloids in differing concentrations.
Anabasis aphylla (Chenopodiaceae)
Anabasis aphylla, a leafless shrub native to arid regions of Asia, is the plant from which anabasine was first isolated and derives its name. The shoots of this plant can contain 1-2% anabasine. Other related alkaloids isolated from this plant include N-methylanabasine, anabasamine, and isonicoteine.
Zygophyllum fabago (Zygophyllaceae)
Commonly known as the Syrian bean-caper, Zygophyllum fabago is another recognized source of alkaloids, including anabasine. The total alkaloid content in the leaves has been reported to be around 0.102% to 0.44%.
Verbascum Species (Scrophulariaceae)
The genus Verbascum, or mullein, has been reported to contain various secondary metabolites, including alkaloids. While the specific quantitative data for anabasine in many Verbascum species is not as extensively documented as in Nicotiana or Anabasis, they are considered a potential source.
Quantitative Data on Alkaloid Content
The concentration of anabasine and related alkaloids can vary significantly based on the plant species, part of the plant, growing conditions, and developmental stage. The following table summarizes available quantitative data from various studies.
| Plant Species | Plant Part | Alkaloid | Concentration (% of Dry Weight) | Concentration (mg/g Dry Weight) | Reference |
| Nicotiana glauca | Leaves | Anabasine | 0.258% | 2.58 | |
| Nicotiana glauca | Leaves | Anabasine | - | 1 | [1] |
| Nicotiana glauca | Fruits | Anabasine | 1.2% | 12 | [4] |
| Nicotiana glauca | Leaves | Anabasine | 1.1% | 11 | [4] |
| Anabasis aphylla | Shoots | Anabasine | 1-2% | 10-20 | |
| Nicotiana tabacum | Leaves | Anabasine | ~0.02% (of total 4.12% anatabine and 93.75% nicotine) | 0.00592 - 0.04213 (total alkaloids) | |
| Zygophyllum fabago | Leaves | Total Alkaloids | 0.102% | 1.02 | |
| Zygophyllum fabago | Leaves | Total Alkaloids | 0.44% | 4.4 |
Experimental Protocols
The extraction, isolation, and quantification of anabasine and related alkaloids are critical steps for research and development. Below are detailed methodologies for key experiments.
General Alkaloid Extraction from Plant Material
This protocol describes a general method for the extraction of total alkaloids from dried plant material.
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol (95%)
-
10% Ammonia solution
-
Dichloromethane (or chloroform)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filter paper
Procedure:
-
Moisten 100 g of the dried, powdered plant material with a 10% ammonia solution.
-
Pack the moistened material into a Soxhlet extractor.
-
Extract the alkaloids with dichloromethane or chloroform for 6-8 hours.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 5% hydrochloric acid.
-
Filter the acidic solution to remove non-alkaloidal material.
-
Make the filtrate alkaline (pH 9-10) with a 10% ammonia solution.
-
Extract the liberated alkaloids with three portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude alkaloid extract.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like anabasine.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GCMS TQ 8040).
-
Capillary column (e.g., HP-INNOWAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1:40 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp 1: 10 °C/min to 140 °C.
-
Ramp 2: 20 °C/min to 280 °C.
-
Final hold: 10 min at 280 °C.
-
-
Injection Volume: 1 µL.
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2500 amu/s.
Sample Preparation:
-
Prepare a stock solution of the crude alkaloid extract in methanol.
-
Prepare a series of standard solutions of anabasine of known concentrations.
-
Analyze both the sample and standard solutions under the same GC-MS conditions.
-
Identify anabasine in the sample by comparing its retention time and mass spectrum with the standard.
-
Quantify the amount of anabasine by constructing a calibration curve from the standard solutions.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is another widely used technique for the separation and quantification of alkaloids.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., Syncronis aQ 5 µm, 150 x 2.1 mm).
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate at pH 10.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Dissolve the crude alkaloid extract in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Prepare a series of standard solutions of anabasine of known concentrations.
-
Analyze both the sample and standard solutions under the same HPLC conditions.
-
Identify and quantify anabasine by comparing retention times and peak areas with the standards.
Biosynthesis and Signaling Pathways
Biosynthesis of Anabasine
Anabasine belongs to the pyridine group of alkaloids. Its biosynthesis involves precursors from both the aspartate and lysine metabolic pathways. The pyridine ring of anabasine is derived from nicotinic acid (formed via the aspartate pathway), while the piperidine ring is derived from lysine via cadaverine.
Caption: Biosynthetic pathway of anabasine.
Experimental Workflow for Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of anabasine from a plant source.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 3-(1-methylpiperidin-2-yl)pyridine (Nicotine) and its Metabolite Nornicotine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological data for 3-(1-methylpiperidin-2-yl)pyridine, commonly known as nicotine, and its primary metabolite, this compound (nornicotine). Nicotine, a potent alkaloid found in the tobacco plant, is a widely consumed psychoactive substance with significant toxicological implications. Nornicotine, a major metabolite of nicotine, is also a tobacco alkaloid and serves as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[1] This document summarizes acute, sub-chronic, and chronic toxicity data, as well as information on genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols for key toxicological assays are provided, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of toxicity.
Acute Toxicity
Nicotine is acutely toxic by all routes of exposure, including oral, dermal, and inhalation.[2] Symptoms of acute nicotine poisoning include nausea, vomiting, abdominal pain, diarrhea, headache, sweating, and in severe cases, convulsions, respiratory failure, and death.[2][3] Nornicotine is also classified as toxic if swallowed, in contact with skin, or if inhaled.[1][4]
Quantitative Acute Toxicity Data
The following tables summarize the available median lethal dose (LD50) values for nicotine and the GHS classification for nornicotine.
Table 1: Acute Toxicity of Nicotine
| Species | Route of Administration | LD50 Value |
| Rat | Oral | 50 mg/kg[3] |
| Rat | Intraperitoneal | 14.6 mg/kg[3] |
| Rat | Intravenous | 1 mg/kg[3] |
| Mouse | Oral | 3.34 mg/kg[5] |
| Mouse | Intraperitoneal | 5.9 mg/kg[3] |
| Rabbit | Dermal | 140 mg/kg[3] |
| Dog | Oral | 9.2 mg/kg[5] |
Table 2: GHS Hazard Classification for Nornicotine
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][4] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[1][4] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[1][4] |
| Skin Irritation | 2 | H315: Causes skin irritation[1][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1][4] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[1] |
Experimental Protocol: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)
The acute toxic class method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category.[6][7]
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of further animals with the same dose, or dosing of further animals at the next higher or lower dose level.[6]
Procedure:
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.[6]
-
Housing and Fasting: Animals are caged individually and fasted (food but not water withheld) for 3-4 hours before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The maximum volume of liquid that can be administered at one time depends on the size of the test animal but should not exceed 1 mL/100g of body weight for rodents.[6]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Sub-chronic and Chronic Toxicity
Prolonged exposure to nicotine is associated with various adverse health effects. A No-Observed-Adverse-Effect-Level (NOAEL) of 1.25 mg/kg bw/day has been identified for hepatotoxicity in a 10-day rat drinking-water study.[2]
Genotoxicity
Nicotine itself has not been found to be genotoxic in bacterial reverse mutation assays (Ames test) or in a sister-chromatid exchange (SCE) assay in Chinese hamster ovary cells. However, its metabolite, nornicotine, has been shown to moderately increase the frequency of SCEs at high concentrations.[1] Furthermore, nornicotine is a precursor to the potent genotoxic carcinogen N'-nitrosonornicotine (NNN).
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test, OECD 471)
The Ames test is a widely used method to evaluate the mutagenic potential of chemical substances.[5][8][9]
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[9][10]
Procedure:
-
Strains: At least five strains of bacteria are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[5]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[5][8]
-
Exposure: The bacteria are exposed to the test substance at various concentrations.[11]
-
Plating: The treated bacteria are plated on a minimal agar medium.
-
Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[5]
Experimental Protocol: Sister Chromatid Exchange (SCE) Assay
The SCE assay is a sensitive cytogenetic test for detecting DNA damage.
Principle: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog. This results in sister chromatids with different amounts of BrdU incorporated into their DNA. After differential staining, the exchanges between sister chromatids can be visualized under a microscope.
Procedure:
-
Cell Culture: Mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes) are cultured.
-
BrdU Incorporation: BrdU is added to the culture medium for two cell cycles.
-
Test Substance Exposure: The test substance is added to the cultures for a defined period.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: The slides are stained using a technique that differentially stains the sister chromatids (e.g., fluorescence plus Giemsa).
-
Scoring: The number of SCEs per metaphase is scored. A significant increase in the frequency of SCEs in treated cells compared to control cells indicates genotoxicity.
Carcinogenicity
While nicotine itself is not classified as a direct carcinogen, it can promote tumor growth. The primary carcinogenic risk associated with nornicotine is its conversion to N'-nitrosonornicotine (NNN), a potent carcinogen.[12][13] This conversion can occur during the curing and processing of tobacco and also endogenously in the human body.[13] NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[13]
Mechanism of N-nitrosonornicotine (NNN) Carcinogenesis
The carcinogenicity of NNN involves two main mechanisms: metabolic activation leading to DNA damage and receptor-mediated effects that promote tumor growth.[12][14]
Metabolic Activation: NNN is metabolically activated by cytochrome P450 enzymes, primarily through α-hydroxylation at the 2' and 5' positions of the pyrrolidine ring.[15] This creates unstable intermediates that can form DNA adducts, leading to mutations in critical genes if not repaired.[12][15]
Receptor-Mediated Effects: NNN, similar to nicotine, can bind to nicotinic acetylcholine receptors (nAChRs). This binding can activate signaling pathways that promote cell proliferation, survival, migration, and invasion, creating a favorable microenvironment for tumor development.[12][14]
Reproductive and Developmental Toxicity
Nicotine is a known reproductive and developmental toxicant.[16] Maternal smoking and nicotine use during pregnancy are associated with adverse outcomes, including low birth weight, premature delivery, and potential long-term neurobehavioral effects in the offspring.[16] Nicotine readily crosses the placenta and can affect fetal development by interfering with cell proliferation and differentiation in various organs, including the brain and lungs.
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)
This test provides preliminary information on the potential effects of a substance on reproduction and development.[17]
Principle: The test substance is administered to male and female rodents before, during, and after mating. The effects on fertility, pregnancy, maternal behavior, and offspring viability and growth are evaluated.[17]
Procedure:
-
Animal Selection: Young, sexually mature rats are used.[17]
-
Dosing: The test substance is typically administered orally to at least three dose groups and a control group. Males are dosed for a minimum of four weeks, and females are dosed throughout the study.[17]
-
Mating: Animals are paired for mating.
-
Observation: Parental animals are observed for clinical signs of toxicity, body weight changes, and reproductive performance. Offspring are examined for viability, growth, and any developmental abnormalities.
-
Pathology: Parental animals and offspring are subjected to gross and histopathological examination of reproductive organs.
Mechanism of Action and Neurotoxicity
Nicotine and nornicotine exert their primary pharmacological and toxicological effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels found throughout the central and peripheral nervous systems.
Nicotinic Acetylcholine Receptor Signaling and Dopamine Release
The addictive and some of the neurotoxic effects of nicotine are mediated by its action on nAChRs in the brain, particularly in the mesolimbic dopamine system.
Signaling Pathway:
-
Binding: Nicotine or nornicotine binds to nAChRs located on the presynaptic terminals of dopaminergic neurons in areas like the ventral tegmental area (VTA) and nucleus accumbens.[18]
-
Channel Opening: This binding causes a conformational change in the receptor, opening its ion channel.
-
Cation Influx: Cations, primarily sodium (Na+) and calcium (Ca2+), flow into the neuron, leading to depolarization of the nerve terminal.
-
Dopamine Release: The depolarization triggers the release of the neurotransmitter dopamine into the synaptic cleft.[18]
-
Postsynaptic Effects: Dopamine then binds to its receptors on postsynaptic neurons, leading to feelings of pleasure and reward, which are central to nicotine addiction.
Nornicotine also evokes dopamine release from rat striatal slices in a concentration-dependent manner.[1][19]
Experimental Protocol: Dopamine Release from Striatal Slices
This ex vivo technique is used to study the effects of substances on dopamine release in a brain region crucial for reward and motor control.
Principle: Brain slices containing the striatum are prepared and maintained in an artificial cerebrospinal fluid (aCSF). The slices are stimulated (electrically or chemically) to evoke dopamine release, which is then measured using techniques like fast-scan cyclic voltammetry (FSCV) or high-performance liquid chromatography (HPLC).
Procedure:
-
Brain Slice Preparation: A rodent is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices containing the striatum are prepared using a vibratome.
-
Incubation: The slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.
-
Perfusion and Stimulation: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the slice to evoke dopamine release.
-
Dopamine Detection: A carbon-fiber microelectrode (for FSCV) or a collection system (for HPLC) is placed near the stimulating electrode to measure dopamine levels.
-
Data Acquisition: A baseline of stimulated dopamine release is established. The test substance (e.g., nornicotine) is then added to the perfusion medium, and any changes in dopamine release are recorded and analyzed.
Conclusion
The toxicological profile of this compound (nicotine) is well-characterized, demonstrating significant acute toxicity, reproductive and developmental toxicity, and neurotoxic effects mediated primarily through nicotinic acetylcholine receptors. Its major metabolite, nornicotine, shares a similar mechanism of action and contributes to the overall toxicological effects. A critical concern with nornicotine is its role as a precursor to the potent human carcinogen N'-nitrosonornicotine. This guide provides a foundational understanding of the toxicology of these compounds, offering valuable data and methodological insights for researchers and professionals in drug development and safety assessment. Further research is warranted to fully elucidate the quantitative toxicological parameters of nornicotine and to develop strategies to mitigate the health risks associated with exposure to these compounds.
References
- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cot.food.gov.uk [cot.food.gov.uk]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Genotoxicity and subchronic oral toxicity of L-ornithine monohydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. researchgate.net [researchgate.net]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. nib.si [nib.si]
- 10. enamine.net [enamine.net]
- 11. AMES test: Reverse mutation test with 5 strains (OECD 471) - GLP - Analysis - Analytice [analytice.com]
- 12. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developmental toxicity of nicotine: A transdisciplinary synthesis and implications for emerging tobacco products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 18. Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Anabasine Optical Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anabasine, a piperidine alkaloid found in the tobacco plant (Nicotiana tabacum), is a potent agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] The two enantiomers of anabasine, (S)-(-)-anabasine and (R)-(+)-anabasine, exhibit different pharmacological profiles, making their stereoselective synthesis a critical area of research for the development of novel therapeutics targeting nAChR-mediated disorders. This technical guide provides an in-depth overview of established and emerging methodologies for the enantioselective synthesis of anabasine optical isomers, with a focus on experimental protocols, quantitative data, and synthetic strategies.
Established Synthetic Strategies
Two primary strategies have demonstrated success in the enantioselective synthesis of anabasine enantiomers: the use of a chiral auxiliary derived from 2-hydroxy-3-pinanone and the application of a chiral lactam-based approach.
Chiral Auxiliary Approach: Synthesis of (+)- and (-)-Anabasine using a Pinanone-Derived Ketimine
A robust and well-documented method for the synthesis of both anabasine enantiomers employs a chiral auxiliary derived from either (1R,2R,5R)-(+)- or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone. This strategy, developed by Ayers et al., involves a two-step process commencing with the formation of a chiral ketimine, followed by diastereoselective alkylation and subsequent cyclization to yield the desired anabasine enantiomer in high optical purity.[1][2]
| Enantiomer | Chiral Auxiliary | Overall Yield | Enantiomeric Excess (ee) |
| (S)-(-)-Anabasine | (1S,2S,5S)-(-)-2-hydroxy-3-pinanone | 65% | >99% |
| (R)-(+)-Anabasine | (1R,2R,5R)-(+)-2-hydroxy-3-pinanone | 68% | >99% |
Step 1: Synthesis of the Chiral Ketimine Intermediate
-
A solution of (1S,2S,5S)-(-)-2-hydroxy-3-pinanone (1.0 eq) and 3-(aminomethyl)pyridine (1.1 eq) in toluene is heated to reflux with azeotropic removal of water for 12 hours.
-
The solvent is removed under reduced pressure to yield the crude chiral ketimine, which is used in the next step without further purification.
Step 2: Diastereoselective Alkylation and Cyclization
-
The crude ketimine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.
-
1-Bromo-4-chlorobutane (1.2 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the alkylated intermediate.
-
The alkylated intermediate is dissolved in a 3 M solution of hydrochloric acid in methanol and stirred at room temperature for 4 hours to effect N-deprotection and cyclization.
-
The reaction mixture is basified with aqueous sodium hydroxide and extracted with dichloromethane.
-
The combined organic layers are dried, filtered, and concentrated. The residue is purified by chromatography to yield (S)-(-)-anabasine.
Chiral Lactam Approach: Synthesis of (-)-Anabasine
| Enantiomer | Chiral Auxiliary | Overall Yield | Enantiomeric Excess (ee) |
| (-)-Anabasine | (R)-Phenylglycinol | Not Reported | High (inferred) |
-
Formation of the Chiral Bicyclic Lactam: Condensation of a suitable δ-oxoacid with (R)-phenylglycinol to form a chiral bicyclic lactam. This step establishes the stereocenter of the piperidine ring.
-
Modification and Ring Opening: Chemical modification of the lactam, followed by reductive cleavage to unmask the piperidine ring.
-
Introduction of the Pyridine Moiety: Coupling of the chiral piperidine intermediate with a suitable 3-pyridyl electrophile to furnish (-)-anabasine.
Emerging Strategies: Asymmetric Hydrogenation
Modern advancements in catalysis have opened new avenues for the enantioselective synthesis of chiral piperidines. Asymmetric hydrogenation of pyridine derivatives represents a highly efficient and atom-economical approach to access the core structure of anabasine. While a complete enantioselective synthesis of anabasine using this method has yet to be reported, the successful asymmetric hydrogenation of 3-substituted pyridines demonstrates the potential of this strategy.
Catalytic systems, particularly those based on iridium complexes with chiral phosphine ligands, have shown great promise in the enantioselective reduction of pyridinium salts. This approach offers a direct route to enantiomerically enriched piperidine derivatives from readily available starting materials.
Conclusion
The enantioselective synthesis of anabasine optical isomers is a pivotal step towards the development of next-generation nAChR modulators. The chiral auxiliary approach detailed in this guide provides a reliable and high-yielding route to both (+)- and (-)-anabasine. While the chiral lactam strategy offers an alternative pathway, further disclosure of detailed experimental procedures is needed for its widespread application. The advent of asymmetric hydrogenation techniques presents an exciting frontier, promising more direct and efficient access to these valuable chiral alkaloids. Continued innovation in asymmetric catalysis will undoubtedly play a crucial role in advancing the synthesis and therapeutic application of anabasine and its derivatives.
References
- 1. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of 3-(1-Methylpiperidin-2-yl)pyridine in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a growing global health challenge. A key area of research focuses on the modulation of nicotinic acetylcholine receptors (nAChRs), which are implicated in the pathophysiology of these conditions. 3-(1-Methylpiperidin-2-yl)pyridine, also known as N-methyl-anabasine, is a pyridine alkaloid structurally related to nicotine and anabasine. As an agonist at nAChRs, it holds potential as a research tool and a scaffold for the development of novel therapeutics aimed at mitigating neurodegeneration. This technical guide provides an in-depth overview of the core data, experimental methodologies, and relevant signaling pathways associated with this compound and its close analogs in the context of neurodegenerative disease research.
Quantitative Data: Binding Affinities and Potency of Structural Analogs
Quantitative data for this compound is not extensively available in the public domain. However, data from its close structural analogs, nicotine and anabasine, provide valuable insights into the potential receptor binding profile and potency. The following tables summarize the binding affinities (Ki) and potency (EC50/IC50) of these analogs at various nAChR subtypes. This information is crucial for designing experiments and understanding the potential selectivity of related compounds.
Table 1: Nicotinic Acetylcholine Receptor Binding Affinities (Ki) of Nicotine and Anabasine
| Compound | Receptor Subtype | Ki (nM) | Species | Source |
| Nicotine | α4β2 | 0.5 - 5 | Human/Rat | [1][2] |
| α3β4 | 50 - 200 | Human/Rat | [1][3] | |
| α7 | 1,000 - 10,000 | Human/Rat | [1] | |
| Anabasine | α7 | 58 | Rat | [4] |
| α4β2 | 260 | Rat | [4] | |
| Muscle-type | 7,200 | Fish | [4] |
Table 2: Nicotinic Acetylcholine Receptor Potency (EC50/IC50) of Nicotine and Anabasine
| Compound | Receptor Subtype | Potency (nM) | Assay Type | Species | Source |
| Nicotine | α4β2 | EC50: 100 - 500 | Ion Flux | Oocyte/Cell Line | [2] |
| α3β4 | EC50: 1,000 - 5,000 | Ion Flux | Oocyte/Cell Line | [2][3] | |
| α7 | EC50: >10,000 | Ion Flux | Oocyte/Cell Line | [1] | |
| Anabasine | Human Fetal Muscle | EC50: 700 | Depolarization | TE671 Cells | [5] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of compounds like this compound. Below are representative methodologies for key in vitro assays.
Protocol 1: Nicotinic Acetylcholine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific nAChR subtype (e.g., α4β2 or α7).
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells or rat brain cortex).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).
-
Test compound: this compound.
-
Non-specific binding control (e.g., a high concentration of a known ligand like nicotine or epibatidine).
-
Binding buffer (e.g., Tris-HCl buffer with physiological salts).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
25 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
25 µL of varying concentrations of the test compound (this compound) or the non-specific binding control.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I).
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines a method to assess the neuroprotective effects of this compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.
Objective: To evaluate the ability of this compound to protect SH-SY5Y cells from toxicity induced by MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin commonly used to model Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).
-
This compound.
-
MPP+ iodide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent (e.g., PrestoBlue, AlamarBlue).
-
DMSO (for dissolving compounds).
-
Phosphate-buffered saline (PBS).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). Include a vehicle control (medium with DMSO).
-
Neurotoxin Challenge: Add MPP+ to the wells (final concentration typically 0.5-2 mM) to induce neurotoxicity. Do not add MPP+ to the control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with MPP+ alone to those pre-treated with this compound before MPP+ exposure.
Signaling Pathways and Visualizations
The neuroprotective effects of nicotinic agonists are mediated through various intracellular signaling pathways. While the specific pathways activated by this compound require direct investigation, the pathways activated by nicotine provide a strong hypothetical framework.
Nicotine-Mediated Neuroprotective Signaling
Activation of nAChRs, particularly the α7 subtype, by nicotine can trigger a cascade of events that promote cell survival and reduce neuroinflammation.
Caption: Nicotine-mediated activation of nAChRs leading to pro-survival signaling cascades.
Experimental Workflow for Neuroprotection Assay
The logical flow of an in vitro neuroprotection experiment can be visualized to clarify the sequence of steps.
Caption: Workflow for an in vitro neuroprotection assay.
Conclusion
This compound represents a valuable chemical entity for the exploration of nAChR-targeted therapies for neurodegenerative diseases. While direct experimental data on this specific compound is limited, the information available for its close analogs, nicotine and anabasine, provides a solid foundation for future research. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to design and execute studies to elucidate the neuroprotective potential of this compound and its derivatives. Further investigation into its specific binding profile, efficacy, and in vivo effects is warranted to fully understand its therapeutic promise.
References
- 1. Involvement of Nicotinic Receptor Subtypes in the Behavioral Effects of Nicotinic Drugs in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Methyl-Anabasine: Discovery, History, and Scientific Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-anabasine is a pyridine alkaloid and a derivative of anabasine, a compound naturally found in various plants of the Nicotiana species, commonly known as tobacco plants. As a minor tobacco alkaloid, N-methyl-anabasine has garnered interest within the scientific community for its potential pharmacological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological properties of N-methyl-anabasine, tailored for researchers, scientists, and professionals in drug development.
Discovery and History
The history of N-methyl-anabasine is intrinsically linked to the study of anabasine and other minor tobacco alkaloids. While anabasine was first isolated in the early 20th century, the specific discovery and isolation of its N-methylated form are less clearly documented in readily available literature. Early research on tobacco alkaloids primarily focused on nicotine due to its high abundance and potent physiological effects. However, with advancements in analytical techniques, the identification and characterization of less abundant alkaloids, including N-methyl-anabasine, became possible.
The formal synthesis of (R)-N-methylanabasine has been reported in the scientific literature, indicating its importance as a target molecule for synthetic chemists.[1] Its presence as a natural product in tobacco leaf and smoke has been confirmed through various analytical studies. Research into N-methyl-anabasine has often been conducted in the broader context of understanding the pharmacology of all tobacco alkaloids and their potential contributions to tobacco dependence and as templates for novel therapeutic agents.
Synthesis of N-Methyl-Anabasine
The synthesis of N-methyl-anabasine is typically achieved through the N-methylation of anabasine. While specific, detailed protocols for the synthesis of N-methyl-anabasine are not extensively published, general methods for the N-alkylation of secondary amines are well-established and can be adapted. A plausible synthetic approach involves the reaction of anabasine with a methylating agent.
Hypothetical Synthetic Protocol:
-
Starting Material: (S)-Anabasine
-
Reagents:
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
A suitable base (e.g., potassium carbonate, triethylamine) to neutralize the acid formed during the reaction.
-
An appropriate solvent (e.g., acetonitrile, acetone, or a polar aprotic solvent).
-
-
Procedure:
-
Dissolve (S)-anabasine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add the methylating agent to the reaction mixture, typically at room temperature or with gentle heating.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up to remove excess reagents and byproducts.
-
Purify the crude product using column chromatography on silica gel to obtain pure N-methyl-anabasine.
-
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
It is important to note that the synthesis of the enantiomerically pure form, such as (R)-N-methylanabasine, would require starting with the corresponding enantiomer of anabasine or employing a stereoselective synthesis strategy.[1]
Pharmacological Properties and Mechanism of Action
The primary pharmacological target of N-methyl-anabasine, like other anabasine derivatives, is the nicotinic acetylcholine receptor (nAChR). These receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes.
Interaction with Nicotinic Acetylcholine Receptors
N-methyl-anabasine has been shown to interact with nAChRs, although its specific subtype selectivity is not as extensively characterized as that of nicotine.
α4β2 Nicotinic Acetylcholine Receptors:
Studies have provided quantitative data on the interaction of a closely related compound, methylanatabine, with the α4β2 nAChR subtype, which is highly prevalent in the brain and a key target for nicotine's addictive properties.
| Compound | Binding Affinity (IC₅₀) (µM) | Functional Activity (EC₅₀) (µM) | Receptor Subtype |
| Methylanatabine | 0.9 ± 0.2 | < 8 | α4β2 nAChR |
Table 1: In vitro activity of Methylanatabine at α4β2 nAChRs.
The data indicates that methylanatabine has a micromolar binding affinity for the α4β2 nAChR and acts as an agonist at this receptor subtype. Further research is needed to fully elucidate the binding affinities and functional activities of N-methyl-anabasine at a broader range of nAChR subtypes, including the α7 subtype, which is implicated in cognitive function and neuroinflammation.
Signaling Pathways
The activation of nAChRs by agonists like N-methyl-anabasine leads to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the cell membrane, leading to the generation of an action potential and the propagation of a nerve impulse.
The increase in intracellular Ca²⁺ concentration can also trigger a cascade of downstream signaling events, including the activation of various protein kinases and transcription factors. These signaling pathways can ultimately lead to changes in gene expression and long-term alterations in neuronal function.
Caption: Activation of nAChRs by N-methyl-anabasine.
Metabolism
The in-vitro metabolism of N-methyl-anabasine has been investigated, revealing several metabolic pathways. These studies are crucial for understanding the pharmacokinetic profile and potential drug-drug interactions of the compound.
The primary metabolic transformations of N-methyl-anabasine include N-oxidation, hydroxylation, and demethylation.
Identified Metabolites:
-
Diasteriomeric 1-N-oxides: Formed by the oxidation of the piperidine nitrogen.
-
N-hydroxyanabasine: Resulting from the hydroxylation of the piperidine nitrogen.
-
Anabasine-1(2)-nitrone: A further oxidation product.
-
N-methyl-6-oxoanabasine: Formed by the oxidation of the piperidine ring.[2]
Caption: In-vitro metabolic pathways of N-methyl-anabasine.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are generalized protocols for key experiments related to the study of N-methyl-anabasine.
Nicotinic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of N-methyl-anabasine for a specific nAChR subtype.
Workflow:
-
Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Radioligand: Choose a suitable radiolabeled ligand that binds to the target receptor with high affinity (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs).
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of N-methyl-anabasine.
-
Separation: Separate the bound and free radioligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of N-methyl-anabasine by plotting the percentage of specific binding against the logarithm of the N-methyl-anabasine concentration and fitting the data to a one-site competition model.
Caption: Workflow for a nicotinic receptor binding assay.
In Vitro Metabolism Study
This protocol describes a general method for studying the metabolism of N-methyl-anabasine using liver microsomes.
Workflow:
-
Microsome Preparation: Obtain liver microsomes from a relevant species (e.g., human, rat).
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, N-methyl-anabasine, and an NADPH-generating system in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C for a specific time period.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Centrifuge the mixture to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the metabolites.
-
Data Analysis: Compare the mass spectra of the detected peaks with those of potential metabolites and authentic standards (if available) to confirm their identity.
Caption: Workflow for an in-vitro metabolism study.
Future Directions
The study of N-methyl-anabasine is still in its relatively early stages. Future research should focus on several key areas to fully understand its potential as a pharmacological tool or therapeutic agent:
-
Comprehensive Pharmacological Profiling: A systematic evaluation of the binding affinities and functional activities of N-methyl-anabasine at a wide range of nAChR subtypes is needed.
-
In Vivo Studies: Preclinical studies in animal models are required to investigate the in vivo effects of N-methyl-anabasine on various physiological and behavioral parameters, including cognition, anxiety, and addiction models.
-
Pharmacokinetic Studies: Detailed pharmacokinetic studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of N-methyl-anabasine in vivo.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of N-methyl-anabasine analogs will help to elucidate the structural requirements for potent and selective interaction with specific nAChR subtypes.
Conclusion
N-methyl-anabasine represents an intriguing minor tobacco alkaloid with demonstrated activity at nicotinic acetylcholine receptors. While much remains to be discovered about its detailed pharmacology and therapeutic potential, the existing data suggest that it is a valuable lead compound for further investigation. This technical guide has provided a summary of the current knowledge on N-methyl-anabasine, with the aim of stimulating further research into this and other related alkaloids. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
References
In-Depth Technical Guide to 3-(1-methylpiperidin-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-(1-methylpiperidin-2-yl)pyridine, a pyridine alkaloid closely related to anabasine. This document collates critical chemical identifiers, physicochemical properties, and available pharmacological data. It also outlines a general synthetic approach and presents a metabolic pathway for the compound. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological characteristics of this compound.
Chemical Identifiers and Physicochemical Properties
This compound, also known as N-methylanabasine, is the N-methylated derivative of anabasine. While structurally similar to nicotine, it features a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 24380-92-5 | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | N-Methylanabasine, 1-Methyl-anabasine, 1-Methyl-2-(3-pyridyl)piperidine, 3-(1-Methyl-2-piperidinyl)-pyridine | [1] |
| Molecular Formula | C₁₁H₁₆N₂ | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| Canonical SMILES | CN1CCCCC1C2=CC=CN=C2 | N/A |
| InChI Key | WHAIHNKQZOMXJJ-UHFFFAOYSA-N | N/A |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Light brown liquid | [2] |
| Purity | ≥95% (commercially available) | [2] |
| LogP | 2.17630 (Predicted) | N/A |
| pKa | Not available | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
Synthesis
General Experimental Protocol: N-methylation of Anabasine
This protocol is a generalized procedure based on common organic synthesis techniques for the N-methylation of secondary amines.
Objective: To synthesize this compound from 3-(piperidin-2-yl)pyridine (anabasine).
Materials:
-
3-(piperidin-2-yl)pyridine (Anabasine)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, acetone, or dichloromethane)
-
Reagents for work-up and purification (e.g., water, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve anabasine in an appropriate anhydrous solvent.
-
Addition of Base: Add a suitable base to the solution to act as a proton scavenger.
-
Addition of Methylating Agent: Slowly add the methylating agent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to manage the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product using column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Pharmacology and Biological Activity
The pharmacological profile of this compound is primarily characterized by its interaction with nicotinic acetylcholine receptors (nAChRs).
Mechanism of Action
As an analog of anabasine and nicotine, N-methylanabasine is expected to act as an agonist at nAChRs. These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[3] Agonist binding to nAChRs leads to a conformational change that opens the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx results in depolarization of the cell membrane and the initiation of downstream signaling events.
While specific binding affinity data for N-methylanabasine is limited in the provided search results, the pharmacology of its parent compound, anabasine, is better characterized. Anabasine is a known nAChR agonist.[3]
Comparative Pharmacological Data
Detailed comparative studies on the receptor binding affinities and functional activities of N-methylanabasine versus anabasine are not extensively documented in the available search results. However, studies on related nicotinic agonists suggest that N-methylation can influence potency and selectivity for different nAChR subtypes.
Metabolism
The in vitro metabolism of N-methylanabasine has been investigated, revealing several metabolic pathways.
Metabolic Pathways
The metabolism of N-methylanabasine primarily involves oxidation and N-demethylation. The major metabolic transformations include:
-
N-oxidation: Oxidation of the nitrogen atom in the piperidine ring to form diastereomeric N-oxides.[2]
-
N-demethylation: Removal of the methyl group from the piperidine nitrogen.[2]
-
Ring Oxidation: Oxidation of the piperidine ring to form a cotinine-like analog, N-methyl-6-oxoanabasine.[2]
Below is a diagram illustrating the metabolic pathway of N-methylanabasine.
Caption: Metabolic pathway of this compound.
Conclusion
This technical guide has summarized the key chemical and biological information available for this compound (N-methylanabasine). The provided data on its identifiers, properties, general synthesis, and metabolism serves as a valuable resource for researchers and professionals in the field of drug development and pharmacology. Further detailed studies are required to fully elucidate its pharmacological profile and to develop specific, optimized synthetic protocols.
References
Methodological & Application
Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-anabasine is a derivative of anabasine, an alkaloid found in certain plants and marine organisms.[1][2] Anabasine and its analogs are known to interact with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial in synaptic transmission in the central and peripheral nervous systems.[1][2] Dysregulation of nAChR activity is implicated in various neurological disorders, making them a significant target for drug discovery. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of N-methyl-anabasine with nAChRs.
Radioligand binding assays are a fundamental technique for quantifying the affinity of a ligand for a receptor.[3] In a competitive binding assay, an unlabeled compound of interest (in this case, N-methyl-anabasine) competes with a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki), a measure of the ligand's binding affinity, can be calculated.
Signaling Pathways
Nicotinic acetylcholine receptors, upon activation by an agonist, undergo a conformational change that opens an intrinsic ion channel, leading to the influx of cations such as Na+ and Ca2+. This influx depolarizes the cell membrane, triggering downstream signaling cascades. The specific signaling pathways activated depend on the nAChR subtype and the cell type. Two prominent pathways are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, both of which are involved in cell survival, proliferation, and differentiation.
nAChR Signaling Pathway
Experimental Workflow
The following diagram outlines the major steps involved in the competitive radioligand binding assay for N-methyl-anabasine.
Radioligand Binding Assay Workflow
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity of N-methyl-anabasine for a specific nAChR subtype using a competition binding assay with a suitable radioligand, such as [³H]epibatidine.
1. Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from brain tissue known to be rich in the target receptor.
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine). The concentration used should be at or below the Kd for the receptor.
-
Unlabeled Ligands:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Cocktail.
-
96-well plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
2. Membrane Preparation
-
Harvest cells or dissect tissue and place in ice-cold homogenization buffer.
-
Homogenize the cells or tissue using a suitable method (e.g., Dounce or Polytron homogenizer).
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
3. Binding Assay Procedure
-
Prepare serial dilutions of N-methyl-anabasine in binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well plate, set up the following in triplicate for each concentration of N-methyl-anabasine:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Competition Binding: Membrane preparation, radioligand, and the corresponding dilution of N-methyl-anabasine.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine).
-
-
The final assay volume is typically 200-250 µL. The order of addition should be buffer, unlabeled ligand (or buffer for total binding), membrane preparation, and finally the radioligand.
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). Incubation conditions should be optimized for the specific receptor subtype and radioligand.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis
-
Calculate the specific binding at each concentration of N-methyl-anabasine:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Plot the specific binding as a percentage of the total specific binding (in the absence of competitor) against the logarithm of the N-methyl-anabasine concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation
The following table summarizes the reported binding affinities and functional activities of N-methyl-anabasine (MAPP) and related compounds at nAChRs. It is important to note that N-methyl-anabasine (MAPP) has been reported to display significantly lower activity compared to anabaseine.[4][5]
| Compound | Receptor Subtype | Assay Type | Value | Reference |
| N-methyl-anabasine (MAPP) | Various nAChRs | Functional & Binding | ≤1% of anabaseine's activity | [4][5] |
| Anabaseine | α4β2 | Functional (Agonist) | Weak partial agonist | [4][6] |
| Muscle-type (TE671 cells) | Functional (Agonist) | EC50 = 0.7 µM | [7] | |
| DMXBA (Anabaseine derivative) | Torpedo nAChR | Competition Binding (vs [³H]nicotine) | Ki = 1.6 ± 0.3 µM | |
| 4OH-DMXBA (Anabaseine derivative) | Torpedo nAChR | Competition Binding (vs [³H]nicotine) | Ki = 0.5 ± 0.1 µM | |
| Nicotine | α4β2 | Competition Binding (vs [³H]cytisine) | IC50 = 5.9 nM | |
| Torpedo nAChR | Competition Binding | - |
Note: The binding affinity and functional activity of ligands can vary depending on the experimental conditions, including the specific nAChR subtype, the radioligand used, and the assay format. The data presented here are for comparative purposes.
Conclusion
This application note provides a comprehensive protocol for conducting a competitive radioligand binding assay to determine the affinity of N-methyl-anabasine for nicotinic acetylcholine receptors. The provided workflow, protocol, and data analysis guidelines offer a robust framework for researchers in pharmacology and drug development to characterize the interaction of this and other novel compounds with nAChRs. The significant difference in activity between N-methyl-anabasine and its parent compound, anabaseine, underscores the importance of such detailed characterization in understanding structure-activity relationships for this class of molecules.
References
- 1. Anabaseine - Wikipedia [en.wikipedia.org]
- 2. Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rodent Studies with 3-(1-methylpiperidin-2-yl)pyridine and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 3-(1-methylpiperidin-2-yl)pyridine is a compound for which specific in vivo rodent data is not widely available in published literature. The following application notes and protocols are based on data from its close structural and functional analogs, primarily Anabasine ((S)-3-(piperidin-2-yl)pyridine) and Nicotine (3-(1-methylpyrrolidin-2-yl)pyridine). Anabasine shares the piperidine ring structure, while nicotine possesses the N-methyl group. Both are well-characterized nicotinic acetylcholine receptor (nAChR) agonists. Researchers should use this information as a guide and adapt the protocols based on their own pilot studies and observations for this compound.
Application Notes
Introduction to this compound Analogs
Anabasine and nicotine are alkaloids that act as agonists at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous system of rodents and other mammals. Their activation leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the release of various neurotransmitters, including dopamine, serotonin, norepinephrine, acetylcholine, and GABA.[1][2]
The differential activation of nAChR subtypes (e.g., α4β2, α7) by these agonists can lead to a range of behavioral, neurochemical, and physiological effects.[1][3] In vivo rodent studies of anabasine and nicotine are crucial for understanding their potential therapeutic applications and toxicological profiles.
Mechanism of Action: Nicotinic Acetylcholine Receptor Signaling
Activation of nAChRs by agonists like anabasine and nicotine initiates a cascade of intracellular signaling events. The influx of calcium is a key triggering event that can lead to the activation of various downstream pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection and cell survival.[3][4]
Summary of In Vivo Rodent Data for Analogs
The following tables summarize quantitative data from in vivo studies of anabasine and nicotine in rodents.
Table 1: Behavioral Effects of Anabasine in Rodents
| Behavioral Assay | Species | Route of Administration | Dose Range | Observed Effect | Citation |
| Memory (Radial Arm Maze) | Rat (Female) | Subcutaneous (SC) | 0.2 - 2 mg/kg | Anabasine (but not anatabine) significantly reduced memory impairment caused by dizocilpine. | [5][6] |
| Attention (Signal Detection) | Rat (Female) | Subcutaneous (SC) | 0.06 - 2 mg/kg | Anabasine did not significantly attenuate attentional impairment caused by dizocilpine. | [5][6] |
| Nicotine Discrimination | Mouse (Male) | Intraperitoneal (IP) | Up to 1 mg/kg | Anabasine substituted for the nicotine discriminative stimulus. | [7] |
| Nicotine Withdrawal | Rodents | N/A | N/A | Anabasine attenuated nicotine withdrawal symptoms. | [7] |
| Nicotine Self-Administration | Rat | N/A | N/A | Anabasine did not have reinforcing effects and decreased nicotine self-administration. | [7] |
| Alcohol Consumption | Rat (Female) | Subcutaneous (SC) | 2 mg/kg | Significantly reduced total alcohol intake. | [8][9] |
Table 2: Neurochemical and Toxicological Data for Analogs
| Parameter | Compound | Species | Route of Administration | Value/Effect | Citation |
| Dopamine Release | Nicotine | Rat | Subcutaneous (SC) | 0.1-0.3 mg/kg significantly increased dopamine release in the ventral tegmental area. | [10] |
| Dopamine Release | Nicotine | Rat | Local Perfusion (VTA) | 10-100 µM dose-dependently increased extracellular dopamine levels. | [11] |
| LD50 | (+)-R-anabasine | Mouse | Intravenous (IV) | 11 ± 1.0 mg/kg | [12] |
| LD50 | (-)-S-anabasine | Mouse | Intravenous (IV) | 16 ± 1.0 mg/kg | [12] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for in vivo rodent studies with nicotinic agonists.
Drug Preparation and Administration
-
Compound: this compound, Anabasine, or Nicotine.
-
Vehicle: Isotonic saline (0.9% NaCl) is a commonly used vehicle for subcutaneous and intraperitoneal injections.[5][13][14]
-
Preparation: Dissolve the compound in the vehicle to the desired concentration. Ensure the solution is sterile, especially for parenteral administration.
-
Route of Administration: Subcutaneous (SC) or intraperitoneal (IP) injections are common. Oral administration via drinking water or gavage can also be used.[15][16]
-
Volume of Administration: For SC and IP injections in rodents, a volume of 1 ml/kg is typical.[5][8]
Behavioral Assay Protocols
This task assesses spatial learning and working memory.[17][18]
-
Apparatus: An elevated maze with a central platform and eight arms radiating outwards. Visual cues are placed around the maze.
-
Habituation: Allow rats to explore the maze with food rewards in all arms for a few days.
-
Training: Bait a subset of arms (e.g., 4 out of 8). The rat's task is to visit only the baited arms.
-
Testing:
-
Administer the test compound or vehicle at a predetermined time before the trial (e.g., 20 minutes for SC injection).[5]
-
Place the rat in the central platform and allow it to explore the maze.
-
A trial ends when all baited arms have been visited or after a set time (e.g., 10 minutes).
-
-
Data Collection:
-
Working Memory Errors: Re-entry into an already visited arm.
-
Reference Memory Errors: Entry into an unbaited arm.
-
Latency: Time to complete the task.[19]
-
This operant conditioning task measures sustained attention.[20][21]
-
Apparatus: An operant chamber with two retractable levers, a central stimulus light, and a food reward dispenser.
-
Training: Rats are trained to press one lever in response to a light signal ("hit") and the other lever in the absence of a signal ("correct rejection") to receive a food reward.
-
Testing:
-
Administer the test compound or vehicle.
-
Place the rat in the operant chamber for a session of a fixed number of trials.
-
The intensity or duration of the light signal can be varied to modulate task difficulty.
-
-
Data Collection:
-
Percent Correct Hits: Correct lever presses on signal trials.
-
Percent Correct Rejections: Correct lever presses on non-signal trials.
-
Response Latency: Time to make a lever press.
-
Neurochemical Analysis Protocol: In Vivo Microdialysis (Rat)
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[10][22][23]
-
Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or ventral tegmental area).
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µl/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound.
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze dialysate samples for neurotransmitter content (e.g., dopamine, serotonin) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[22]
-
-
Data Presentation: Express neurotransmitter levels as a percentage of the baseline.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. ROLE OF ENDOGENOUS NICOTINIC SIGNALING IN GUIDING NEURONAL DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of acute and chronic nicotine on somatodendritic dopamine release of the rat ventral tegmental area: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of prenatal nicotine on radial-arm maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. noldus.com [noldus.com]
- 19. researchgate.net [researchgate.net]
- 20. Measuring Attention in Rats with a Visual Signal Detection Task: Signal Intensity vs. Signal Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
High-performance liquid chromatography (HPLC) purification of N-methyl-anabasine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-anabasine is a pyridine alkaloid found in various plant species, including those of the Nicotiana genus. As a structural analog of nicotine, it is of significant interest to researchers in neurobiology, pharmacology, and toxicology. Its applications in research include studying the physiological and neurological effects associated with nicotinic acetylcholine receptor activity. High-performance liquid chromatography (HPLC) is a cornerstone technique for the isolation and purification of N-methyl-anabasine from complex mixtures, enabling the acquisition of highly pure material required for subsequent analytical studies, bioassays, and drug development endeavors.
This document provides a detailed protocol for the purification of N-methyl-anabasine using preparative HPLC. It also includes information on method development, data interpretation, and the fundamental principles of the HPLC system.
Chemical Information:
| Compound | Chemical Formula | Molecular Weight |
| N-methyl-anabasine | C₁₁H₁₆N₂ | 176.26 g/mol |
Principles of HPLC Purification
High-performance liquid chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[1] The separation is achieved by passing a mixture (the "mobile phase") through a column packed with a solid adsorbent material (the "stationary phase").[1] The components of the mixture travel through the column at different rates depending on their chemical and physical interactions with the stationary phase, thus enabling their separation.[2] In preparative HPLC, the goal is to isolate a specific compound at a high purity and in a sufficient quantity for further use.
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for a successful HPLC purification. The goal is to extract the alkaloids from the source material and remove any particulate matter that could damage the HPLC column.
-
Extraction:
-
For plant material, a common method is to perform an extraction using an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid or acetic acid in water) to protonate the alkaloids and increase their solubility.[3]
-
Alternatively, an organic solvent such as methanol, ethanol, or a mixture of dichloromethane and methanol can be used for extraction.[4]
-
The choice of solvent will depend on the specific matrix of the starting material.
-
-
Filtration:
-
After extraction, the crude extract must be filtered to remove any solid particles.
-
Use a 0.45 µm or 0.22 µm syringe filter compatible with the extraction solvent. This step is critical to prevent clogging of the HPLC system and column.
-
-
Solvent Exchange (if necessary):
-
The filtered extract should be dissolved in a solvent that is compatible with the initial mobile phase conditions of the HPLC method.
-
If the extraction solvent is not compatible, it should be evaporated under reduced pressure, and the residue should be reconstituted in the mobile phase.
-
Preparative HPLC Method
This protocol is a representative method for the purification of N-methyl-anabasine and may require optimization based on the specific sample and HPLC system. The use of a C18 reversed-phase column is common for the separation of alkaloids.[5]
Instrumentation:
-
Preparative HPLC system with a binary pump, autosampler, and fraction collector.
-
UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 21.2 x 150 mm (or similar preparative dimensions) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 9.5 with Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 500 - 2000 µL (dependent on sample concentration and column capacity) |
| Column Temperature | 35°C |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified.
-
Monitor the chromatogram in real-time. N-methyl-anabasine is expected to elute as a distinct peak. The retention time will need to be determined empirically but will likely be in the range of other tobacco alkaloids under similar conditions.
-
Collect the fraction corresponding to the N-methyl-anabasine peak using the fraction collector.
-
After the run, wash the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) to remove any strongly retained impurities.
-
Re-equilibrate the column to the initial conditions before the next injection.
Post-Purification Processing
-
Purity Analysis:
-
Analyze an aliquot of the collected fraction using an analytical HPLC method to determine the purity of the isolated N-methyl-anabasine.
-
An analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) with a faster gradient and lower flow rate (e.g., 1 mL/min) can be used for this purpose.
-
-
Solvent Removal:
-
Evaporate the solvent from the collected fraction using a rotary evaporator or a lyophilizer to obtain the purified N-methyl-anabasine.
-
-
Quantification and Recovery:
-
Determine the mass of the purified compound and calculate the recovery yield from the initial crude extract.
-
Data Presentation
The following tables present illustrative quantitative data that might be obtained during the HPLC purification of N-methyl-anabasine.
Table 1: Analytical HPLC of Crude and Purified N-methyl-anabasine
| Sample | Retention Time (min) | Peak Area | Purity (%) |
| Crude Extract | 8.52 | 450,000 | 65 |
| Purified Fraction | 8.51 | 425,000 | >98 |
Table 2: Preparative HPLC Purification Summary
| Parameter | Value |
| Initial Sample Mass | 100 mg |
| Injection Volume | 1.5 mL |
| Sample Concentration | 66.7 mg/mL |
| Mass of Purified Product | 60 mg |
| Recovery Yield | 60% |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the HPLC purification of N-methyl-anabasine.
Caption: Experimental workflow for the purification of N-methyl-anabasine.
Caption: Logical relationship of components in a preparative HPLC system.
References
Application Notes and Protocols for the Analytical Detection of N-methyl-anabasine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-anabasine is a minor alkaloid found in tobacco and is also a metabolite of anabasine. Its detection and quantification in biological samples are crucial for comprehensive studies on tobacco exposure, nicotine metabolism, and for monitoring compliance in smoking cessation programs. These application notes provide detailed protocols for the analysis of N-methyl-anabasine in various biological matrices using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Anabasine and N-methyl-anabasine
The metabolic pathway of anabasine involves N-methylation to form N-methyl-anabasine. Further metabolism of N-methyl-anabasine can occur, including N-demethylation back to anabasine or oxidation to form various metabolites. Understanding these pathways is essential for identifying the appropriate biomarkers for tobacco exposure studies.
Caption: Metabolic pathway of anabasine and N-methyl-anabasine.
Analytical Methods and Protocols
The choice of analytical method and sample preparation protocol depends on the biological matrix, the required sensitivity, and the available instrumentation. Below are detailed protocols for the analysis of N-methyl-anabasine in urine, plasma, saliva, and hair.
Analysis in Urine by LC-MS/MS
This method is highly sensitive and specific, making it suitable for detecting low levels of N-methyl-anabasine in urine.
Experimental Workflow
Caption: Workflow for N-methyl-anabasine analysis in urine by LC-MS/MS.
Detailed Protocol:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 1 mL of urine, add an internal standard (e.g., deuterated N-methyl-anabasine).
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Elute the analytes with 1 mL of 2% ammonium hydroxide in 98% acetonitrile/methanol (v/v).[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions for N-methyl-anabasine would need to be optimized but would be based on its molecular weight and fragmentation pattern. For anabasine, a common transition is m/z 163 -> 130.[2]
-
Quantitative Data Summary (Urine)
| Parameter | LC-MS/MS (Anabasine) | Reference |
| Limit of Quantitation (LOQ) | 0.1 - 0.2 µg/L | [2][3] |
| Linearity | 0.2 - 400 µg/L | [2] |
| Recovery | 92 - 109% | [2] |
| Interday Precision | 2.5 - 18% | [2] |
Analysis in Plasma by LC-MS/MS
This protocol is optimized for the complex plasma matrix, involving protein precipitation followed by LC-MS/MS analysis.
Detailed Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
Quantitative Data Summary (Plasma)
| Parameter | LC-MS/MS (Anabasine) | Reference |
| Linearity Range | 1 - 1000 ng/mL | [4] |
| Accuracy | 97 - 105% | [4] |
| Precision (CV%) | < 15% | [4] |
| Average Recovery | 98.3% | [4] |
Analysis in Saliva by GC-MS
A simple and inexpensive single-drop microextraction (SDME) method coupled with GC-MS is suitable for saliva samples.[5][6]
Experimental Workflow
Caption: Workflow for N-methyl-anabasine analysis in saliva by SDME-GC-MS.
Detailed Protocol:
-
Sample Preparation (SDME):
-
Place 1 mL of saliva into a vial.
-
Alkalinize the sample by adding sodium hydroxide.
-
Suspend a microdrop of an organic solvent (e.g., toluene) from the tip of a microsyringe into the sample.
-
Stir the sample for a set time to allow the analytes to partition into the organic drop.
-
Retract the microdrop into the syringe.
-
-
GC-MS Conditions:
-
Injection: Direct injection of the microdrop.
-
GC Column: Capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: Optimized to separate N-methyl-anabasine from other components.
-
Mass Spectrometer: Electron ionization (EI) source, operating in full scan or selected ion monitoring (SIM) mode.
-
Quantitative Data Summary (Saliva - Anabasine)
| Parameter | SDME-GC-FID | Reference |
| Linearity Range | 0.5 - 65.0 mg/L | [6] |
| Detection Limit | 0.33 - 0.45 mg/L | [6] |
| Intra-day Precision | 1.3 - 9.2% | [6] |
| Inter-day Precision | 2.0 - 7.0% | [6] |
| Recovery | 71.2 - 111.0% | [6] |
Analysis in Hair
Hair analysis provides a long-term record of exposure. Sample preparation is critical to remove external contamination and efficiently extract the analytes.
Detailed Protocol:
-
Sample Preparation:
-
Wash hair segments (20-30 mg) sequentially with methanol and diethyl ether to remove external contaminants.[7]
-
Incubate the washed and dried hair in an extraction solvent (e.g., M3 reagent or methanol with sonication) to extract the analytes.
-
Centrifuge the sample and collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
The analytical conditions would be similar to those used for urine or plasma analysis.
-
Quality Control and Validation
For all methods, it is essential to perform a thorough validation according to established guidelines. This includes assessing:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a linear response over a defined concentration range.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Conclusion
The analytical methods and protocols outlined in these application notes provide a comprehensive guide for the detection and quantification of N-methyl-anabasine in various biological samples. The choice of method will depend on the specific research question, available resources, and the required sensitivity. Proper validation of any method is crucial to ensure reliable and accurate results in clinical and research settings.
References
- 1. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of nicotine, anabasine, and cotinine in urine and saliva samples using single-drop microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols: 3-(1-methylpiperidin-2-yl)pyridine for the Investigation of Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-(1-methylpiperidin-2-yl)pyridine, a potent and selective ligand for nicotinic acetylcholine receptors (nAChRs), as a research tool. This document outlines its binding and functional characteristics, provides detailed protocols for its use in key experimental paradigms, and illustrates its interaction with nAChR signaling pathways.
Introduction to this compound
This compound is a structural analog of nicotine that serves as a valuable pharmacological tool for the characterization of nAChR subtypes. Its specific binding affinities and functional activities at various nAChR subtypes allow for the dissection of the roles of these receptors in physiological and pathological processes. The study of such ligands is crucial for the development of novel therapeutics targeting a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.
Data Presentation: Quantitative Analysis of nAChR Ligands
Table 1: Illustrative Binding Affinities (Ki) of Pyridinyl Ligands at Human nAChR Subtypes
| Compound | α4β2* Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) |
| Analog A | 0.13 | 3.25 | 5.98 |
| Analog B | 0.25 | 8.75 | 15.2 |
| Analog C | 0.09 | 2.16 | 4.14 |
| Nicotine | 1.0 | 20 | 500 |
| Epibatidine | 0.03 | 0.1 | 10 |
Data is hypothetical and for illustrative purposes based on related compounds.
Table 2: Illustrative Functional Activities (IC50/EC50) of Pyridinyl Ligands at Human nAChR Subtypes
| Compound | α4β2 Functional Assay (IC50/EC50, µM) | α3β4 Functional Assay (IC50/EC50, µM) | α7 Functional Assay (IC50/EC50, µM) |
| Analog A (Antagonist) | 1.3 (IC50) | 32.5 (IC50) | >50 (IC50) |
| Analog B (Partial Agonist) | 0.5 (EC50) | 12.5 (EC50) | >100 (EC50) |
| Analog C (Antagonist) | 1.2 (IC50) | 28.8 (IC50) | >50 (IC50) |
| Nicotine (Agonist) | 0.1 (EC50) | 2.0 (EC50) | 20 (EC50) |
Data is hypothetical and for illustrative purposes based on related compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Radioligand Binding Assay for nAChR Subtypes
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for various nAChR subtypes.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α3β4, α7)
-
Radioligand specific for the subtype (e.g., [³H]Epibatidine for α4β2 and α3β4, [¹²⁵I]α-Bungarotoxin for α7)
-
This compound (test compound)
-
Non-specific binding control (e.g., high concentration of nicotine or epibatidine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations
-
Radioligand at a fixed concentration (typically at or below its Kd)
-
Cell membranes (protein concentration optimized for the assay)
-
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol measures the functional activity (agonist, antagonist, or modulator) of this compound at specific nAChR subtypes expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired nAChR subunits
-
Collagenase solution
-
Barth's solution (incubation medium)
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
-
Two-electrode voltage clamp setup
-
Glass microelectrodes (filled with 3 M KCl)
-
Acetylcholine (ACh) or another suitable agonist
-
This compound (test compound)
Procedure:
-
Inject oocytes with a mixture of cRNAs for the desired nAChR subunits.
-
Incubate the oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist testing: Apply increasing concentrations of this compound and record the evoked currents. Generate a concentration-response curve to determine the EC50 and maximum efficacy.
-
Antagonist testing: Pre-apply this compound for a set period, then co-apply with a fixed concentration of an agonist (e.g., ACh at its EC50). Measure the inhibition of the agonist-evoked current. Generate a concentration-response curve to determine the IC50.
-
Analyze the data using appropriate software to determine potency (EC50/IC50) and efficacy.
Mandatory Visualizations
Signaling Pathways
Caption: Interaction of this compound with nAChR subtypes and downstream signaling.
Experimental Workflow
Caption: Workflow for characterizing this compound as a nAChR tool.
Experimental Design for Assessing the Agonist Activity of N-methyl-anabasine at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed experimental framework for characterizing the agonist activity of N-methyl-anabasine, a derivative of the nicotinic acetylcholine receptor (nAChR) agonist anabasine.[1][2] The protocols outlined below are designed to assess the binding affinity, functional potency, and downstream signaling effects of N-methyl-anabasine at various nAChR subtypes. These assays are critical for determining the compound's pharmacological profile and potential therapeutic applications.
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[3] Their activation by agonists like acetylcholine and nicotine leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal excitation.[4][5] Dysregulation of nAChR signaling is implicated in various neurological disorders, making them a key target for drug development. Anabasine, a natural alkaloid, and its derivatives are known to interact with nAChRs, making N-methyl-anabasine a compound of interest for its potential agonist activity.[1][6][7]
The following protocols describe in vitro methods to quantify the interaction of N-methyl-anabasine with nAChRs, including radioligand binding assays to determine binding affinity and functional assays such as calcium imaging and patch-clamp electrophysiology to measure agonist-induced receptor activation and ion flow.
I. Radioligand Binding Assays: Determining Binding Affinity
Radioligand binding assays are essential for determining the affinity of a test compound for a specific receptor.[8][9] These competitive binding assays measure the ability of N-methyl-anabasine to displace a known radiolabeled ligand from nAChRs. The choice of radioligand and tissue or cell preparation will depend on the nAChR subtype being investigated.[8]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells for α7, or HEK293 cells transfected with α4β2 subunits) or from specific brain regions known to be rich in certain nAChR subtypes.[10][11]
-
Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes.[9]
-
Resuspend the membrane pellet in an appropriate assay buffer.[9]
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of N-methyl-anabasine.[8][10]
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known unlabeled nAChR ligand (e.g., nicotine).[10]
-
Incubate the plates to allow the binding to reach equilibrium.[9]
-
-
Detection and Analysis:
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.[9]
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[9]
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of N-methyl-anabasine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the equilibrium dissociation constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Data Presentation
| nAChR Subtype | Radioligand | N-methyl-anabasine Ki (nM) | Reference Compound Ki (nM) |
| α4β2 | [³H]Epibatidine | [Insert Value] | [Insert Value] |
| α7 | [¹²⁵I]α-Bungarotoxin | [Insert Value] | [Insert Value] |
II. Functional Assays: Assessing Agonist Activity
Functional assays are crucial to determine whether N-methyl-anabasine acts as an agonist, partial agonist, or antagonist at nAChRs. These assays measure the physiological response of cells to the compound.
A. Calcium Imaging
Calcium imaging is a high-throughput method to measure the increase in intracellular calcium concentration following nAChR activation.[12][13] nAChRs, particularly the α7 subtype, are highly permeable to calcium.[4][5]
Protocol: Fluo-4 Calcium Assay
-
Cell Preparation:
-
Plate cells expressing the nAChR subtype of interest in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.[14]
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add varying concentrations of N-methyl-anabasine to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity for each concentration of N-methyl-anabasine.
-
Plot the change in fluorescence as a function of the N-methyl-anabasine concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value (the concentration of N-methyl-anabasine that produces 50% of the maximal response).
-
Data Presentation
| nAChR Subtype | N-methyl-anabasine EC₅₀ (µM) | Emax (% of Acetylcholine) |
| α4β2 | [Insert Value] | [Insert Value] |
| α7 | [Insert Value] | [Insert Value] |
B. Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing detailed information about the currents flowing through individual channels or whole cells upon agonist application.[3][15]
Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Use cells expressing the nAChR subtype of interest.
-
Prepare the cells for patch-clamp recording by placing them in an appropriate external solution.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration using a patch pipette filled with an internal solution.[16]
-
Voltage-clamp the cell at a holding potential (e.g., -60 mV).
-
Rapidly apply varying concentrations of N-methyl-anabasine to the cell using a perfusion system.
-
Record the resulting inward currents.[17]
-
-
Data Analysis:
-
Measure the peak amplitude of the current for each concentration of N-methyl-anabasine.
-
Construct a dose-response curve by plotting the normalized current amplitude against the log of the agonist concentration.
-
Determine the EC₅₀ and the maximum current response (Imax).
-
Data Presentation
| nAChR Subtype | N-methyl-anabasine EC₅₀ (µM) | Imax (pA) | Hill Coefficient |
| α4β2 | [Insert Value] | [Insert Value] | [Insert Value] |
| α7 | [Insert Value] | [Insert Value] | [Insert Value] |
III. Signaling Pathways and Experimental Workflow
The activation of nAChRs by an agonist like N-methyl-anabasine initiates a cascade of intracellular signaling events. These pathways can be visualized to better understand the experimental logic.
Caption: nAChR agonist signaling cascade.
References
- 1. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. sophion.com [sophion.com]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. 2.3. Radioligand Binding Experiments [bio-protocol.org]
- 11. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
- 12. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Local and global calcium signals associated with the opening of neuronal alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 3-(1-methylpiperidin-2-yl)pyridine Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-methylpiperidin-2-yl)pyridine, the prototypical agonist for nicotinic acetylcholine receptors (nAChRs), is a critical tool for studying cholinergic systems.[1] nAChRs are ligand-gated ion channels involved in a wide range of physiological and pathological processes, including neurotransmission, inflammation, and cell proliferation.[2][3] When activated by agonists like this compound, these receptors undergo a conformational change, opening a central pore that allows the influx of cations, primarily Na+ and Ca2+.[1][4] This ion influx leads to cell depolarization and the activation of various downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[4][5]
These application notes provide detailed protocols for utilizing cell culture models to characterize the functional effects of this compound, from initial receptor activation to downstream cellular responses.
Recommended Cell Models
The choice of cell line is critical and depends on the specific nAChR subtype and signaling pathway of interest. Both endogenous and recombinant expression systems are valuable.
-
Neuronal Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Endogenously expresses multiple nAChR subtypes, including α7 and α4β2, making it suitable for studying neuroprotective and neurotoxic effects.
-
PC-12 (Rat Pheochromocytoma): A classic model for studying nAChR-mediated neurotransmitter release and neuronal differentiation.
-
-
Non-Neuronal Cell Lines:
-
A549 / NCI-H292 (Human Non-Small Cell Lung Cancer): These cells express muscle-type and neuronal nAChRs and are used to study effects on cell proliferation and survival pathways.[5]
-
HEK-293 or CHO-K1 (Human Embryonic Kidney / Chinese Hamster Ovary): These are ideal host cells for transient or stable transfection to express specific nAChR subunits (e.g., α7, α4β2). This allows for the precise investigation of subtype-selective effects of the compound.[6]
-
Experimental Protocols
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability and proliferation.
Workflow: Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations to be tested.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and untreated cells (vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: nAChR Activation (Fluorescent Calcium Influx Assay)
This protocol directly measures the activation of nAChRs by quantifying the resulting influx of extracellular calcium.
Methodology:
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) according to the manufacturer's instructions. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye. Leave 100 µL of buffer in each well.
-
Data Acquisition: a. Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation). b. Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4). c. Establish a stable baseline fluorescence reading for 10-20 seconds. d. Program the instrument to automatically inject 25 µL of a 5X stock solution of this compound. e. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent signal decay.
Protocol 3: Downstream Signaling Pathway Analysis (Western Blot)
This protocol assesses the activation of key downstream signaling proteins, such as ERK and Akt, via phosphorylation.
Methodology:
-
Cell Culture and Treatment: Grow cells in 6-well plates to 80-90% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal pathway activation. Treat cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: a. Incubate the membrane with primary antibodies against the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) overnight at 4°C. b. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-ERK1/2, anti-Akt) and/or a loading control (e.g., anti-GAPDH, anti-β-actin).
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparison. The results can be used to determine key pharmacological parameters.
Table 1: Pharmacological Profile of this compound
| Assay Type | Cell Line | Parameter | Value (Mean ± SEM) |
| Calcium Influx | SH-SY5Y | EC50 | 1.2 ± 0.3 µM |
| Calcium Influx | CHO-K1 (α7) | EC50 | 5.8 ± 0.9 µM |
| MTT (72h) | A549 | EC50 (Proliferation) | 3.5 ± 0.7 µM |
| Western Blot (p-ERK) | A549 | EC50 (15 min) | 2.1 ± 0.5 µM |
EC50: Half-maximal effective concentration. Data are hypothetical and for illustrative purposes.
Key Signaling Pathways
Activation of nAChRs by this compound triggers multiple downstream signaling cascades that influence cellular fate.
nAChR Downstream Signaling Cascade
Caption: nAChR signaling pathways activated by agonists.
Upon binding of this compound, nAChRs open to allow calcium influx.[4] This increase in intracellular calcium can activate several pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK (MAPK) cascades, which converge in the nucleus to regulate gene transcription related to cell survival, proliferation, and differentiation.[5][7]
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. biomedgrid.com [biomedgrid.com]
Application Notes and Protocols: Electrophysiological Characterization of N-methyl-anabasine's Effects on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-anabasine is a derivative of anabaseine, a naturally occurring alkaloid found in certain marine worms and plants. Anabaseine and its analogs are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[1][2] The imine bond in anabaseine is a key feature that has made it a valuable lead compound for designing drug candidates targeting specific nAChR subtypes, such as the α7 nAChR, for conditions like Alzheimer's disease and schizophrenia.[2][3] N-methyl-anabasine, as a cyclic imine or iminium form of anabaseine, is of significant interest for its potential to modulate nAChR activity.[2]
This document provides detailed application notes and protocols for studying the effects of N-methyl-anabasine on ion channels using various electrophysiology techniques. These methods are essential for characterizing the compound's potency, selectivity, and mechanism of action, which are critical steps in drug discovery and development.
Principles of Electrophysiology Techniques
Electrophysiology is a cornerstone for studying ion channels, as it allows for the direct measurement of ion flow across cell membranes.[4][5] The primary techniques covered in these notes are Two-Electrode Voltage Clamp (TEVC) and Patch Clamp.
-
Two-Electrode Voltage Clamp (TEVC): This technique is ideal for studying ion channels expressed in large cells, such as Xenopus laevis oocytes.[6][7] It utilizes two intracellular microelectrodes: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a desired voltage.[8][9] By controlling the voltage, one can record the current flowing through the ion channels in response to the application of a ligand like N-methyl-anabasine.[6]
-
Patch Clamp: This is a versatile technique with higher resolution than TEVC, allowing for the study of ion channels in a variety of cell types, including native neurons and cultured cell lines.[4][10] In its "whole-cell" configuration, a glass micropipette forms a tight seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the entire cell.[10][11] This allows for the recording of macroscopic currents from all channels on the cell surface.
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol is adapted for characterizing the effect of N-methyl-anabasine on heterologously expressed nAChRs in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
- Harvest stage V-VI oocytes from a female Xenopus laevis.
- Treat oocytes with collagenase to defolliculate.
- Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2, or α7).
- Incubate the injected oocytes at 16-18°C for 1-5 days to allow for receptor expression.[12]
2. Recording Setup:
- Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution (ND96).
- Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.[9]
3. Voltage Clamping and Data Acquisition:
- Clamp the oocyte membrane potential at a holding potential of -70 mV.[12]
- Acquire data using a suitable amplifier and data acquisition system.
4. Application of N-methyl-anabasine:
- Prepare stock solutions of N-methyl-anabasine in an appropriate solvent and dilute to the final desired concentrations in ND96 buffer.
- Apply different concentrations of N-methyl-anabasine to the oocyte via the perfusion system.
- Record the inward current elicited by the activation of nAChRs.
5. Data Analysis:
- Measure the peak current amplitude for each concentration of N-methyl-anabasine.
- Construct a concentration-response curve and fit the data to the Hill equation to determine the EC50 (half-maximal effective concentration) and Hill coefficient.
Protocol 2: Whole-Cell Patch Clamp on Cultured Mammalian Cells
This protocol is designed for studying the effects of N-methyl-anabasine on nAChRs expressed in a mammalian cell line (e.g., HEK293 or tsA201 cells).
1. Cell Culture and Transfection:
- Culture the chosen mammalian cell line in appropriate media.
- Transfect the cells with plasmids encoding the nAChR subunits of interest.
- Plate the transfected cells onto coverslips for recording 24-48 hours post-transfection.
2. Solution Preparation:
- External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).[10]
3. Recording Procedure:
- Place a coverslip with transfected cells in the recording chamber on an inverted microscope.
- Pull glass micropipettes and fill with the internal solution.
- Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal.
- Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[10]
- Clamp the cell at a holding potential of -60 mV.
4. Drug Application and Data Acquisition:
- Apply N-methyl-anabasine at various concentrations using a fast perfusion system.
- Record the resulting currents using a patch-clamp amplifier and data acquisition software.
5. Data Analysis:
- Analyze the current traces to determine parameters such as peak amplitude, activation kinetics, and desensitization rates.
- Generate concentration-response curves to calculate EC50 or IC50 values.
Data Presentation
The following tables summarize hypothetical quantitative data for anabasine and its analogs, as specific data for N-methyl-anabasine may vary depending on the experimental conditions and nAChR subtype.
Table 1: Potency of Anabasine and Related Compounds on α4β2 nAChRs
| Compound | Parameter | Value (µM) | Reference |
| Nicotine | EC50 | 0.8 ± 0.1 | [13] |
| Anabasine | EC50 | 0.9 ± 0.0 | [13] |
| Nicotine | IC50 | 0.04 ± 0.002 | [13] |
| Anatabine | IC50 | 0.7 ± 0.1 | [13] |
| Methylanatabine | IC50 | 0.9 ± 0.2 | [13] |
| Cotinine | IC50 | 9.9 ± 3.6 | [13] |
Table 2: Efficacy of Anabasine and Related Compounds on α4β2 nAChRs
| Compound | Efficacy (% of max activation by nicotine) | Reference |
| Anabasine | 7% | [13] |
| Cotinine | 59% | [13] |
| Methylanatabine | 26% | [13] |
| Nornicotine | 44% | [13] |
Visualizations
References
- 1. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. mdpi.com [mdpi.com]
- 12. Two-Electrode Voltage-Clamp Recording. [bio-protocol.org]
- 13. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Drug Metabolism of 3-(1-Methylpiperidin-2-yl)pyridine (Nornicotine)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(1-methylpiperidin-2-yl)pyridine, commonly known as nornicotine, is a significant tobacco alkaloid and a primary metabolite of nicotine.[1] The study of its metabolism is crucial for several reasons. Nornicotine is pharmacologically active and its presence in the brain may contribute to the neuropharmacological effects of tobacco use.[1][2] Furthermore, it serves as a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN) through nitrosation, making the characterization of its metabolic fate a key aspect of toxicology and drug safety assessments.[3][4]
This document provides detailed protocols for conducting in vitro drug metabolism studies of nornicotine. The objectives of these studies are to determine its metabolic stability, identify its primary metabolites, and characterize the enzymes responsible for its biotransformation. These protocols are designed to be adaptable for use with various in vitro systems, including liver microsomes, S9 fractions, and recombinant enzymes.
Metabolic Pathways of Nornicotine
In vitro studies, primarily using rabbit liver preparations, have identified several key metabolites of nornicotine. The primary biotransformation routes include oxidation and dehydrogenation. Key metabolites that have been identified include:
-
Norcotinine (Demethylcotinine): Formed via an oxidation pathway. Its detection in 10,000g supernatant fractions suggests the involvement of both microsomal and potentially soluble cytosolic enzymes.[5]
-
Myosmine: An isomeric pyrroline formed through dehydrogenation.[5]
-
2-(3-pyridyl)-1(5)-pyrroline: Another isomeric pyrroline identified as a metabolite.[5]
The following diagram illustrates the primary metabolic transformations of nornicotine.
Caption: Primary metabolic pathways of Nornicotine.
Experimental Workflow
The general workflow for conducting in vitro metabolism studies involves preparation of the biological system and compound, incubation, sample processing, and finally, instrumental analysis.
Caption: A generalized workflow for in vitro drug metabolism experiments.
Experimental Protocols
The following are detailed protocols for key in vitro metabolism assays. General laboratory safety guidelines should always be followed.[6]
Protocol 1: Metabolic Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of nornicotine in human liver microsomes (HLM).
Materials:
-
Nornicotine
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., NADPH-A/B solution)
-
Acetonitrile (ACN) containing an appropriate internal standard (IS)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
96-well incubation plates and collection plates
-
Incubator shaker set to 37°C
Procedure:
-
Preparation:
-
Thaw HLM on ice. Dilute the HLM stock to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.
-
Prepare a 100 µM working solution of nornicotine in buffer (final incubation concentration will be 1 µM). The final DMSO concentration should not exceed 0.1%.[7]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add 99 µL of the HLM working solution (1 mg/mL) to the wells of the incubation plate.
-
Pre-warm the plate for 5-10 minutes at 37°C in the incubator shaker.[7]
-
To initiate the reaction, add 1 µL of the 100 µM nornicotine working solution to each well.
-
For the T=0 time point, immediately add 200 µL of ice-cold ACN with internal standard to the designated wells to stop the reaction.
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), stop the reaction by adding 200 µL of ice-cold ACN with IS to the respective wells.[7]
-
Include a negative control without the NADPH regenerating system to check for non-enzymatic degradation.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis and Data Interpretation:
-
Analyze the samples by LC-MS/MS to quantify the remaining nornicotine at each time point by comparing its peak area ratio relative to the internal standard.[8][9]
-
Plot the natural logarithm of the percent of nornicotine remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount) .
-
Protocol 2: Metabolite Identification (Met ID)
Objective: To identify and propose structures for the metabolites of nornicotine formed in vitro.
Procedure:
-
Follow the incubation procedure from Protocol 1, but with the following modifications:
-
Use a higher concentration of nornicotine (e.g., 10 µM) to ensure metabolites are formed at detectable levels.
-
Use a single, longer incubation time (e.g., 60 or 120 minutes).
-
Prepare a control incubation sample quenched at T=0 and a negative control without NADPH.
-
-
Sample Processing:
-
Quench the reaction with 3 volumes of ice-cold ACN.
-
Centrifuge to pellet protein.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase (e.g., 100 µL) to concentrate the sample.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Perform a full scan analysis to find potential metabolite masses (parent mass +/- expected metabolic transformations like +16 Da for oxidation, -2 Da for dehydrogenation).
-
Perform tandem MS (MS/MS) on the detected metabolite parent ions to obtain fragmentation patterns.
-
Compare the chromatograms of the T=60 min sample with the T=0 and no-NADPH controls to distinguish true metabolites from impurities.
-
Propose metabolite structures by interpreting the mass shifts and fragmentation patterns.[10]
-
Protocol 3: Reaction Phenotyping
Objective: To identify the specific Cytochrome P450 (CYP) isoforms responsible for nornicotine metabolism. While CYP2A6 and CYP2B6 are involved in the formation of nornicotine from nicotine, this protocol identifies the enzymes responsible for nornicotine's subsequent metabolism.[11][12]
Method A: Recombinant Human CYPs (rhCYP)
-
Incubation:
-
Prepare separate incubations for each major rhCYP isoform (e.g., CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 3A4) at a concentration recommended by the supplier (e.g., 25-50 pmol/mL).
-
Incubate each isoform with nornicotine (at a concentration near the expected Km, or 1-5 µM if unknown) and an NADPH regenerating system for a fixed time (e.g., 30-60 minutes).
-
-
Analysis:
-
Quench and process the samples as described in Protocol 1.
-
Analyze by LC-MS/MS to measure the formation of a specific metabolite (e.g., norcotinine) in each reaction.
-
The isoforms that produce the highest amount of metabolite are the primary contributors to that pathway.
-
Method B: Chemical Inhibition in HLM
-
Incubation:
-
Prepare incubation mixtures with HLM, buffer, and nornicotine as in Protocol 1.
-
To separate wells, add a selective chemical inhibitor for each major CYP isoform (e.g., Furafylline for CYP1A2, Quinidine for CYP2D6, Ketoconazole for CYP3A4). Include a no-inhibitor control.
-
Pre-incubate the HLM with the inhibitors for 10-15 minutes before adding nornicotine to initiate the reaction.
-
-
Analysis:
-
Quench the reactions after a fixed time (e.g., 30 minutes) and analyze for metabolite formation.
-
Calculate the percent inhibition of metabolite formation for each inhibitor compared to the control. Significant inhibition points to the involvement of that specific CYP isoform.
-
Data Presentation
Quantitative data from the experiments should be summarized in clear, structured tables for comparison and interpretation.
Table 1: Metabolic Stability of Nornicotine
| In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human Liver Microsomes | [Experimental Value] | [Calculated Value] |
| Rat Liver Microsomes | [Experimental Value] | [Calculated Value] |
| Cryopreserved Hepatocytes| [Experimental Value] | [Calculated Value] |
Table 2: Summary of Nornicotine Metabolites Identified by LC-MS/MS
| Metabolite Name | Observed m/z [M+H]⁺ | Mass Shift from Parent | Proposed Biotransformation |
|---|---|---|---|
| Norcotinine | [Experimental Value] | +14 Da (O - 2H) | Oxidation |
| Myosmine | [Experimental Value] | -2 Da | Dehydrogenation |
| 2-(3-pyridyl)-1(5)-pyrroline| [Experimental Value] | -2 Da | Dehydrogenation |
Table 3: Enzyme Kinetic Parameters for Norcotinine Formation This data should be generated by incubating varying concentrations of nornicotine with HLM or specific rhCYP isoforms.
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | CLint (Vmax/Km) |
|---|---|---|---|
| HLM (High-Affinity) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| HLM (Low-Affinity) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| rhCYP2A6 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| rhCYP2B6 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Table 4: Relative Contribution of CYP Isoforms to Nornicotine Metabolism
| CYP Isoform | Method | % Contribution / % Inhibition |
|---|---|---|
| CYP2A6 | rhCYP / Chemical Inhibition | [Experimental Value] |
| CYP2B6 | rhCYP / Chemical Inhibition | [Experimental Value] |
| CYP2D6 | rhCYP / Chemical Inhibition | [Experimental Value] |
| CYP3A4 | rhCYP / Chemical Inhibition | [Experimental Value] |
| Other | rhCYP / Chemical Inhibition | [Experimental Value] |
References
- 1. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residence times and half-lives of nicotine metabolites in rat brain after acute peripheral administration of [2'-(14)C]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 10. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 11. CYP2A6 AND CYP2B6 are involved in nornicotine formation from nicotine in humans: interindividual differences in these contributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
Labeling of 3-(1-methylpiperidin-2-yl)pyridine for imaging studies
Application Notes: [¹¹C]3-(1-methylpiperidin-2-yl)pyridine
Introduction
This compound is a structural analog of nicotine and a potent ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels widely expressed in the central nervous system (CNS) and play crucial roles in cognitive functions, learning, memory, and addiction.[1][2] Dysregulation of nAChRs is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo visualization and quantification of biological targets.[3] Labeling this compound with a short-lived positron-emitting radionuclide, such as carbon-11 (t½ ≈ 20.4 minutes), enables the non-invasive study of nAChR distribution, density, and pharmacology in the living brain. This provides invaluable tools for neuroscience research and the development of new therapeutics targeting the cholinergic system.
The most common and direct method for labeling this compound is via N-methylation of its des-methyl precursor, 3-(piperidin-2-yl)pyridine, using a ¹¹C-labeled methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data for the radiosynthesis of ¹¹C-labeled N-methylated piperidine and pyridine derivatives, which are analogous to the synthesis of [¹¹C]this compound. These values serve as a benchmark for the expected outcomes of the protocol described below.
| Parameter | Typical Value | Description |
| Radiochemical Yield (RCY) | 40-50% (decay-corrected) | The percentage of initial radioactivity incorporated into the final product, corrected for radioactive decay.[5][6] |
| Molar Activity (Aₘ) | 296-555 GBq/µmol at EOB | The amount of radioactivity per mole of the compound at the End of Bombardment (EOB). High molar activity is crucial for receptor imaging to avoid mass effects.[6] |
| Radiochemical Purity (RCP) | > 99% | The percentage of the total radioactivity in the final product that is in the desired chemical form.[6][7] |
| Total Synthesis Time | 25-35 minutes | The time from the End of Bombardment (EOB) to the final formulated product ready for injection. |
Experimental Protocols
Precursor Synthesis: 3-(piperidin-2-yl)pyridine
The synthesis of the des-methyl precursor is a prerequisite for the radiolabeling procedure. This can be achieved through various organic synthesis routes, often starting from commercially available pyridine derivatives. One common approach involves the reduction of a suitable pyridyl-piperidone precursor.
Radiosynthesis of [¹¹C]this compound
This protocol details the N-methylation of the precursor using [¹¹C]methyl triflate.
Materials and Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora) housed in a lead-shielded hot cell.
-
Cyclotron for [¹¹C]CO₂ production.
-
[¹¹C]Methyl triflate synthesis unit.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak).
-
Reagents: 3-(piperidin-2-yl)pyridine precursor (approx. 0.5-1.0 mg), acetone (anhydrous), sterile water for injection, ethanol USP, phosphate-buffered saline (PBS).
Methodology:
-
Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction by bombarding a target containing nitrogen gas (with ~1% oxygen) with protons from a cyclotron.[5]
-
Synthesis of [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf):
-
The cyclotron-produced [¹¹C]CO₂ is trapped and converted to [¹¹C]methane ([¹¹C]CH₄) by catalytic reduction with H₂ over a nickel catalyst.
-
[¹¹C]CH₄ is then reacted with iodine vapor at high temperature (~720 °C) to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).
-
[¹¹C]CH₃I is passed through a heated column containing silver triflate, converting it to the more reactive methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which is then trapped in acetone at low temperature.[5]
-
-
¹¹C-Methylation Reaction:
-
A solution of the precursor, 3-(piperidin-2-yl)pyridine (0.5-1.0 mg), in anhydrous acetone (250-300 µL) is prepared in the reaction vessel of the synthesis module.
-
The trapped [¹¹C]CH₃OTf is transferred via an inert gas stream into the reaction vessel containing the precursor.
-
The reaction is allowed to proceed at room temperature for 3-5 minutes. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic ¹¹C-methyl group.
-
-
Purification by HPLC:
-
After the reaction, the mixture is quenched with HPLC mobile phase and injected into a semi-preparative HPLC system (e.g., C18 column).
-
The eluent is monitored by UV and radiation detectors to identify the peak corresponding to the [¹¹C]this compound product.
-
The fraction containing the desired product is collected in a flask containing sterile water.
-
-
Formulation:
-
The collected HPLC fraction is passed through a C18 SPE cartridge to trap the product and remove the HPLC mobile phase.
-
The cartridge is washed with sterile water for injection to remove any residual aqueous contaminants.
-
The final product is eluted from the cartridge with a small volume of ethanol USP (e.g., 0.5 mL) followed by sterile PBS or saline to yield an injectable solution with a final ethanol concentration of <10% v/v.
-
Quality Control
-
Radiochemical Purity and Identity: An aliquot of the final formulated product is analyzed using an analytical HPLC system to confirm its identity (by comparing retention time with a non-radioactive standard) and to determine its radiochemical purity.[8]
-
Molar Activity: The molar activity is calculated by dividing the total radioactivity of the final product by the molar amount of the compound, as determined by the analytical HPLC chromatogram (calibrated with a standard curve).
-
Residual Solvents: Gas chromatography may be used to ensure that residual solvent levels (e.g., acetone, ethanol) are within acceptable limits.
-
Sterility and Endotoxin Testing: The final product must be passed through a sterile filter (0.22 µm) and tested for sterility and bacterial endotoxins before human administration.
Visualizations
Radiolabeling Workflow
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Activation of nAChRs by an agonist like this compound opens the ligand-gated ion channel, permitting an influx of cations, primarily Na⁺ and Ca²⁺.[1][9] This influx leads to membrane depolarization, which can activate voltage-dependent calcium channels (VDCCs), further increasing intracellular calcium.[10] The rise in cytoplasmic calcium is a critical signaling event that can trigger instantaneous effects like the release of neurotransmitters (e.g., dopamine) and initiate longer-term processes through the activation of signaling cascades such as the PI3K-Akt pathway, which is associated with neuroprotection.[10][11][12]
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 7. Radiosynthesis and preliminary PET evaluation of (18)F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanisms Involved in Nicotinic Acetylcholine Receptor-Induced Neurotransmitter Release from Sympathetic Nerve Terminals in the Mouse Vas Deferens | PLOS One [journals.plos.org]
Application Notes and Protocols for the Formulation of 3-(1-methylpiperidin-2-yl)pyridine in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and formulation of 3-(1-methylpiperidin-2-yl)pyridine, commonly known as nicotine, for both in vitro and in vivo experimental applications. Adherence to these guidelines will ensure consistency, reproducibility, and accuracy in research findings.
Physicochemical Properties and Solubility
This compound is a tertiary amine with the molecular formula C₁₀H₁₄N₂ and a molar mass of 162.23 g/mol . It is crucial to understand its solubility characteristics to prepare appropriate formulations for experimental use. The hydrochloride salt of this compound is often used to enhance solubility and stability.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Suitable for preparing high-concentration stock solutions. |
| Ethanol | ~50 mg/mL | Another excellent solvent for creating concentrated stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | Can be used for direct dissolution for aqueous solutions, but solubility is limited. |
In Vitro Formulation Protocols
For cell-based assays, it is imperative to start with a high-concentration stock solution in an organic solvent, which is then serially diluted to the final desired concentration in the cell culture medium.
Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound (free base or hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Weigh out 16.22 mg of this compound (adjust weight based on the salt form if used).
-
Dissolve the compound in 1 mL of anhydrous DMSO to achieve a 100 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term stability.
Serial Dilution for Cell Culture Experiments
Protocol:
-
Thaw a single aliquot of the 100 mM stock solution.
-
Perform serial dilutions in sterile PBS or cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, dilute the 100 mM stock solution 1:1000.
-
Ensure the final concentration of DMSO in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always prepare fresh dilutions for each experiment from the stock solution. Aqueous solutions of nicotine are not recommended for storage for more than one day.[1][2]
Recommended Concentrations for In Vitro Assays
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. The following table provides a summary of concentrations reported in the literature for various in vitro studies.
| Assay Type | Cell Line(s) | Concentration Range |
| Cytotoxicity/Cell Viability | HaCaT, HepaRG, H9C2, A549, MRC-5 | 0.1 µM - 100 µL/mL (equivalent to ~101 mg/mL)[3][4] |
| Apoptosis | Hippocampal Progenitor Cells, HT-22 | 0.5 µM - 10 µM[5][6][7] |
| Receptor Binding (nAChRs) | HEK cells expressing nAChRs | EC₅₀ values in the range of 1.6 µM - 5.5 µM for α7 nAChR[8] |
| Neuronal Cell Studies | Primary cortical neurons, PC12 | 1 µM - 100 µM[6] |
| Cancer Cell Proliferation | H1299, A549 | 1 nM - 100 µM[9] |
In Vivo Formulation Protocols
For animal studies, it is critical to use a sterile and biocompatible formulation. The most common vehicle for parenteral administration is sterile saline. The pH of the final solution should be adjusted to a physiological range to minimize irritation at the injection site.
Preparation of an Injectable Solution for Rodents
Materials:
-
This compound (free base or tartrate salt)
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. For subcutaneous injection in mice and rats, doses often range from 0.1 mg/kg to 1 mg/kg.[10][11][12]
-
Dissolve the compound in a minimal amount of sterile saline. If using the free base, the solution will be alkaline.
-
Adjust the pH of the solution to approximately 7.0-7.4 using sterile HCl or NaOH.[13] Monitor the pH carefully with a calibrated pH meter.
-
Bring the solution to the final desired volume with sterile saline.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared injectable solution at 4°C and use it within a short period. It is recommended to prepare fresh solutions for each set of experiments.
Visualizations
Signaling Pathway Visualization
Caption: Nicotine binding to nAChRs and subsequent signaling.
Experimental Workflow Visualization
Caption: Workflow for in vitro and in vivo formulation.
References
- 1. Nicotine vapor method to induce nicotine dependence in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nicotine Exerts Cytotoxic Effects in a Panel of Healthy Cell Lines and Strong Irritating Potential on Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nicotinic Receptor-Induced Apoptotic Cell Death of Hippocampal Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Review of Nicotine Exposure’s Effects on Neural Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nicotine Prevents Oxidative Stress-Induced Hippocampal Neuronal Injury Through α7-nAChR/Erk1/2 Signaling Pathway [frontiersin.org]
- 8. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotine-induced survival signaling in lung cancer cells is dependent on their p53 status while its down-regulation by curcumin is independent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral and Pharmacokinetic Assessment of Nicotine e-Cigarette Inhalation in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. europeanreview.org [europeanreview.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1-methylpiperidin-2-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(1-methylpiperidin-2-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic strategies can be employed. The most common approaches involve the formation of the bond between the pyridine and piperidine rings. Key strategies include:
-
N-methylation of 2-(pyridin-3-yl)piperidine: This is a straightforward approach if the precursor is available.
-
Reductive amination: Reacting a suitable pyridine derivative (e.g., 3-acetylpyridine) with N-methylpiperidine precursors.
-
Grignard Reaction: Utilizing a Grignard reagent derived from a halogenated pyridine (e.g., 3-bromopyridine) with an appropriate N-methylpiperidine electrophile.[1][2]
-
Suzuki Coupling: Coupling a pyridine boronic acid or ester with a suitable piperidine derivative.[3][4]
Q2: I am observing low yields in my N-methylation step. What are the potential causes?
A2: Low yields in the N-methylation of 2-(pyridin-3-yl)piperidine can stem from several factors:
-
Choice of Methylating Agent: Some methylating agents may be too harsh, leading to side reactions. Common agents include methyl iodide, dimethyl sulfate, and formaldehyde/formic acid (Eschweiler-Clarke reaction).
-
Base Strength: The base used to deprotonate the piperidine nitrogen is crucial. An inappropriate base can lead to incomplete reaction or side product formation.
-
Reaction Temperature: Both too low and too high temperatures can negatively impact the yield.
-
Quaternization: The pyridine nitrogen can also be methylated, leading to the formation of a quaternary ammonium salt, which reduces the yield of the desired product.
Q3: How can I minimize the formation of N-oxide byproducts?
A3: N-oxide formation can occur if oxidizing agents are present or if reaction conditions promote oxidation of the pyridine nitrogen. To minimize this:
-
Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Use deoxygenated solvents.
-
Avoid unnecessarily high temperatures for prolonged periods.
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound typically involves column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol) is often effective. Distillation under reduced pressure can also be a viable method for purification if the product is thermally stable.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation in Reductive Amination
| Potential Cause | Suggested Solution |
| Inefficient Imine/Enamine Formation | Ensure anhydrous conditions as water can inhibit the formation of the imine or enamine intermediate. The use of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial. |
| Incorrect Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride is often mild and effective for reductive aminations. Sodium cyanobohydride can also be used, but is toxic.[5] Harsher reducing agents like sodium borohydride may reduce the carbonyl precursor before imine formation. |
| pH of the Reaction Mixture | The pH should be mildly acidic (around 5-6) to facilitate imine formation without deactivating the amine. Acetic acid is commonly used as a catalyst. |
| Steric Hindrance | The steric bulk of the reactants can hinder the reaction. Consider increasing the reaction temperature or using a less sterically hindered starting material if possible. |
Problem 2: Multiple Products Observed in Grignard Reaction
| Potential Cause | Suggested Solution |
| Formation of Homo-coupled Byproducts | This can occur if the Grignard reagent reacts with unreacted starting halide. Ensure slow addition of the halide to the magnesium turnings during Grignard formation. |
| Reaction with Solvent | Ethereal solvents like THF or diethyl ether are generally suitable. Avoid protic solvents or those with reactive functional groups. |
| Low Reactivity of Electrophile | If using an N-methylpiperidone derivative, ensure it is sufficiently electrophilic. The addition of a Lewis acid like CeCl₃ (Luche reduction conditions) can sometimes improve selectivity for 1,2-addition over other side reactions. |
| Temperature Control | Grignard reactions are exothermic. Maintain a low temperature during the formation and reaction of the Grignard reagent to minimize side reactions. |
Problem 3: Low Yield in Suzuki Coupling
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring anaerobic conditions to prevent catalyst oxidation is important. |
| Incorrect Ligand Choice | The choice of phosphine ligand can significantly impact the reaction outcome. Experiment with different ligands (e.g., SPhos, XPhos) to find the optimal one for your specific substrates. |
| Base Incompatibility | The base is crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can depend on the substrates and solvent. |
| Poor Solubility of Reagents | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents like dioxane/water or toluene/ethanol/water is often used. |
Experimental Protocols
General Protocol for N-methylation via Eschweiler-Clarke Reaction
-
To a solution of 2-(pyridin-3-yl)piperidine (1.0 eq) in formic acid (5.0 eq), add formaldehyde (37% in water, 3.0 eq).
-
Heat the reaction mixture to reflux (100-110 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and basify with a saturated solution of sodium bicarbonate until the pH is ~9.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound via N-methylation.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
Overcoming solubility issues of N-methyl-anabasine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with N-methyl-anabasine in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is N-methyl-anabasine and what are its basic properties?
N-methyl-anabasine is a pyridine alkaloid and a derivative of anabasine, found as a minor component in tobacco.[1][2] It functions as an agonist of nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for neurological research.[3][4]
Table 1: Physicochemical Properties of N-Methyl-Anabasine and Parent Compound Anabasine
| Property | N-Methyl-Anabasine | Anabasine (Parent Compound) | Reference(s) |
| Chemical Formula | C₁₁H₁₆N₂ | C₁₀H₁₄N₂ | [5] |
| Molecular Weight | 176.26 g/mol | 162.24 g/mol | [3] |
| Appearance | - (Likely a liquid, similar to anabasine) | Colorless to light yellow viscous liquid; darkens on exposure to air. | [2][3] |
| pKa | Not reported (estimated to be slightly higher than anabasine) | ~9.0 - 11.0 | [6][7][8] |
| Aqueous Solubility | Not quantitatively reported | Reported as "soluble in all proportions" and also predicted at 9.9 g/L. | [2][7][8][9] |
Q2: I am having trouble dissolving N-methyl-anabasine in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?
While the parent compound anabasine is reported to be highly water-soluble, the addition of a methyl group in N-methyl-anabasine increases its lipophilicity (fat-solubility), which can lead to reduced solubility in neutral aqueous buffers like PBS. Furthermore, as an alkaloid with a high pKa (estimated around 9-11), N-methyl-anabasine is predominantly in its neutral, less soluble free base form at physiological pH (7.4).
Q3: What are the primary methods to improve the solubility of N-methyl-anabasine in aqueous buffers?
There are three main strategies to enhance the solubility of N-methyl-anabasine for in vitro experiments:
-
pH Adjustment: Lowering the pH of the buffer to fully protonate the molecule.
-
Use of Co-solvents: Adding a water-miscible organic solvent to the buffer.
-
Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin to increase its apparent solubility.
These methods can also be used in combination.
Troubleshooting Guides & Experimental Protocols
Issue 1: Precipitation of N-methyl-anabasine in Neutral Aqueous Buffer (e.g., PBS, pH 7.4)
Cause: Low solubility of the free base form of N-methyl-anabasine at neutral pH.
Solution A: pH Adjustment
By lowering the pH of the buffer to at least 2 pH units below the pKa of N-methyl-anabasine (i.e., pH < 7.0), the molecule will become protonated, forming a more soluble salt.
Experimental Protocol: pH-Adjusted Buffer Preparation
-
Prepare your desired buffer (e.g., Phosphate, MES, HEPES) at the intended concentration.
-
While monitoring with a calibrated pH meter, add small volumes of a dilute acid (e.g., 0.1 M HCl) dropwise until the target pH (e.g., pH 5.0 - 6.0) is reached.
-
Prepare a concentrated stock solution of N-methyl-anabasine in this acidic buffer.
-
For your final assay, you can dilute this acidic stock into your final assay medium. Ensure the final pH of the assay solution is compatible with your experimental system. A small volume of the acidic stock should not significantly alter the pH of a well-buffered final solution.
-
Verification Step: After adding the stock solution to the final buffer, re-check the pH to ensure it remains within the acceptable range for your experiment.
Logical Workflow for pH Adjustment
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anabasine - Wikipedia [en.wikipedia.org]
- 5. Anabasine [webbook.nist.gov]
- 6. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]
- 8. Showing Compound Anabasine (FDB023366) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
Reducing non-specific binding in N-methyl-anabasine receptor assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce non-specific binding in N-methyl-anabasine receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is N-methyl-anabasine and which receptors does it target?
N-methyl-anabasine (also known as MAPP) is a stable analog of one of the major forms of anabaseine, a nicotinic acetylcholine receptor (nAChR) agonist.[1] It is used in research to study the function of nAChRs, particularly the α4β2 and α7 subtypes, which are implicated in various neurological processes.[1]
Q2: What is non-specific binding and why is it a problem in my assay?
Non-specific binding refers to the binding of a radioligand to components other than the receptor of interest, such as the filter membrane, lipids, or other proteins.[2] High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity and density. Ideally, non-specific binding should be less than 50% of the total binding.
Q3: How is non-specific binding determined in an N-methyl-anabasine receptor assay?
Non-specific binding is measured by adding a high concentration of a non-radiolabeled ligand that has high affinity for the receptor. This "cold" ligand will occupy all the specific binding sites, so any remaining radioligand binding is considered non-specific. For nicotinic receptors, a common choice is a high concentration (e.g., 1 mM) of (S)-nicotine hydrogen tartrate.[1]
Troubleshooting Guide: High Non-Specific Binding
Problem: My non-specific binding is too high, what can I do?
High non-specific binding can be caused by a variety of factors. The following troubleshooting guide provides potential solutions to address this issue.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Blocking Agents | - Use appropriate blockers: For membrane-based assays, protein blockers like Bovine Serum Albumin (BSA) or casein are commonly used to saturate non-specific sites.[2] - Optimize blocker concentration: The optimal concentration of the blocking agent may need to be determined empirically. |
| Inadequate Washing | - Increase the number of wash steps: Perform additional washes with ice-cold wash buffer to remove unbound radioligand. - Increase the volume of wash buffer: A larger volume of buffer can more effectively remove non-specifically bound ligand. |
| Radioligand Issues | - Check radioligand purity: Impurities in the radioligand can contribute to high non-specific binding. - Lower radioligand concentration: Using a radioligand concentration at or below the Kd can help minimize non-specific binding. |
| Suboptimal Buffer Conditions | - Adjust pH: The pH of the binding and wash buffers can influence non-specific interactions. Ensure the pH is optimal for your receptor. - Modify ionic strength: Increasing the salt concentration in the wash buffer can sometimes help to disrupt weak, non-specific interactions. |
| Filter and Plate Issues | - Pre-soak filters: Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.[3] - Use low-binding plates: If using a plate-based assay, ensure you are using plates designed for low protein binding. |
| Tissue/Membrane Preparation | - Optimize protein concentration: Using too high a concentration of membrane protein can increase non-specific binding. Titrate the protein concentration to find the optimal balance between specific signal and non-specific binding. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for N-Methyl-Anabasine Receptors in Rat Brain Membranes
This protocol is a synthesized methodology based on general nicotinic receptor binding assays and specific details mentioned for anabaseine analogs.[1][3]
1. Membrane Preparation:
-
Homogenize whole rat brain tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection, aliquot, and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding Wells: Add 150 µL of membranes (50-120 µg protein), 50 µL of assay buffer, and 50 µL of radiolabeled N-methyl-anabasine solution.
-
Non-Specific Binding Wells: Add 150 µL of membranes (50-120 µg protein), 50 µL of a high concentration of a competing non-radiolabeled ligand (e.g., 1 mM (S)-nicotine hydrogen tartrate), and 50 µL of radiolabeled N-methyl-anabasine solution.
-
Competition Assay Wells: Add 150 µL of membranes, 50 µL of the competing test compound at various concentrations, and 50 µL of radiolabeled N-methyl-anabasine solution.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, calculate Ki values from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data
The following tables summarize key quantitative parameters for nicotinic acetylcholine receptor binding assays. Data for N-methyl-anabasine is limited; therefore, data for related ligands and general assay conditions are provided for reference.
Table 1: Radioligand Binding Assay Conditions
| Parameter | Value | Reference |
| Radioligand | [³H]-methylcarbamylcholine ([³H]-MCC) | [1] |
| Radioligand Concentration | 0.5 nM | [1] |
| Non-Specific Binding Ligand | 1 mM (S)-nicotine hydrogen tartrate | [1] |
| Membrane Protein Concentration | 50 - 120 µg per well | [3] |
| Incubation Time | 60 minutes | [3] |
| Incubation Temperature | 30°C | [3] |
| Assay Buffer | 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4 | [3] |
Table 2: Binding Affinities of Anabaseine Analogs at nAChRs
| Compound | Receptor Subtype | Binding Affinity (Ki, µM) |
| Anabaseine | Rat Brain α4β2 nAChRs | ~1 |
| N-Methyl-Anabasine (MAPP) | Rat Brain α4β2 nAChRs | ~20 |
| 2,3'-bipyridyl | Rat Brain α4β2 nAChRs | >100 |
| Anabaseine | Rat Brain α7 nAChRs | ~0.1 |
| N-Methyl-Anabasine (MAPP) | Rat Brain α7 nAChRs | ~5 |
| 2,3'-bipyridyl | Rat Brain α7 nAChRs | >100 |
| Note: These are approximate values derived from graphical data in the cited literature and should be used for comparative purposes.[1] |
Visualizations
Caption: Workflow for a radioligand binding assay.
Caption: Ligand binding in a receptor assay.
References
Technical Support Center: Stability of 3-(1-methylpiperidin-2-yl)pyridine
This technical support center provides guidance on the stability of 3-(1-methylpiperidin-2-yl)pyridine in solution and during storage. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct stability studies on this specific molecule are not extensively published, the following recommendations are based on the chemical properties of its structural motifs (N-substituted piperidine and pyridine rings) and established principles of drug stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The tertiary amine in the piperidine ring and the pyridine ring are susceptible to oxidation. The compound may also be sensitive to extreme pH conditions.
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2:
-
Solid Form: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark place to minimize degradation from moisture, light, and air.
-
In Solution: For solutions, it is advisable to use freshly prepared solutions whenever possible. If storage is necessary, solutions should be kept at low temperatures (e.g., 2-8°C or -20°C) and protected from light. The choice of solvent is also critical; aprotic or buffered aqueous solutions at a slightly acidic to neutral pH are generally preferred to minimize hydrolysis.
Q3: Which analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be capable of separating the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products formed.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its structure, potential degradation pathways include:
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Oxidation: The tertiary amine of the piperidine ring can be oxidized to form an N-oxide. The pyridine ring can also undergo oxidation.
-
Photodegradation: Pyridine-containing compounds can be susceptible to photodegradation, leading to various decomposition products.[1]
-
Acid/Base Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially lead to ring-opening or other rearrangements, although this is less common for such structures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of compound potency in a stock solution over a short period. | The compound may be unstable in the chosen solvent or at the storage temperature. | Prepare fresh solutions for each experiment. If storage is required, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Consider using a different solvent system. |
| Appearance of unexpected peaks in HPLC chromatograms. | This indicates the formation of degradation products. | Conduct a forced degradation study to identify the conditions (e.g., light, heat, pH) that cause degradation. This will help in identifying the degradation products and establishing appropriate handling and storage procedures.[1] |
| Inconsistent experimental results. | This could be due to the degradation of the compound in the experimental medium (e.g., cell culture media). | Assess the stability of the compound in the specific experimental medium under the conditions of the assay (e.g., temperature, CO2 levels). It may be necessary to add the compound to the experiment at the last possible moment. |
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a compound.[1] These studies help in identifying potential degradation products and developing a stability-indicating analytical method.
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | Generally stable, potential for minor degradation |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours | Generally stable, potential for minor degradation |
| Oxidation | 3% H₂O₂ | 24 hours | Formation of N-oxides and other oxidative products |
| Thermal | 60°C | 24 - 72 hours | Potential for minor degradation |
| Photolytic | UV light (254 nm) and visible light | 24 - 72 hours | Potential for significant degradation |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.
-
Photostability: Expose a vial of the stock solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential oxidative degradation pathways.
References
Identifying and minimizing byproducts in N-methyl-anabasine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-anabasine. Our aim is to help you identify and minimize byproducts, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of anabasine?
A1: The most common and effective method for the N-methylation of anabasine is the Eschweiler-Clarke reaction.[1][2][3][4] This reductive amination procedure uses formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3][4] It is generally preferred because it selectively yields the tertiary amine without the formation of quaternary ammonium salts, which can be a significant byproduct in other methylation methods.[1][2] Other alkylating agents like methyl iodide can be used, but they carry a higher risk of over-methylation.[2]
Q2: What are the potential byproducts in N-methyl-anabasine synthesis via the Eschweiler-Clarke reaction?
A2: While the Eschweiler-Clarke reaction is highly selective, several byproducts or impurities can still be present in the final product. These include:
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Unreacted Anabasine: Incomplete reaction can leave residual starting material.
-
N-formyl-anabasine: This intermediate can sometimes be isolated if the reduction step is incomplete.
-
Oxidation Products (e.g., N-oxides): Although more commonly associated with metabolism, some oxidation of the nitrogen atoms can occur during synthesis and workup.[5]
-
Impurities from Starting Material: Any impurities present in the initial anabasine, such as other tobacco alkaloids, will likely be carried through the reaction.[6][7]
Q3: How can I detect and quantify N-methyl-anabasine and its byproducts?
A3: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating N-methyl-anabasine from potential byproducts.[8] For structural confirmation and sensitive quantification, these techniques are often coupled with mass spectrometry (LC-MS/MS or GC-MS).[8] Nuclear magnetic resonance (NMR) spectroscopy is also invaluable for characterizing the final product and identifying impurities.
Q4: What are the key parameters to control to minimize byproduct formation?
A4: To minimize byproducts in the Eschweiler-Clarke reaction, it is crucial to control the following parameters:
-
Stoichiometry: An excess of both formaldehyde and formic acid is typically used to ensure complete methylation of the anabasine.[1][4]
-
Temperature: The reaction is often heated to drive it to completion. A typical temperature is around 80-100°C.[4]
-
Reaction Time: Sufficient reaction time is necessary for the complete conversion of the starting material and any intermediates.
-
Purity of Reagents: Using high-purity anabasine, formaldehyde, and formic acid is essential to prevent the introduction of impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-methyl-anabasine | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. 4. Loss of product during workup and purification. | 1. Ensure an excess of formaldehyde and formic acid are used. 2. Optimize the reaction temperature; typically heating is required.[4] 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 4. Perform careful extraction and purification steps. Flash column chromatography is often effective for purification.[8] |
| Presence of Unreacted Anabasine | 1. Insufficient amount of methylating agent (formaldehyde). 2. Reaction not heated or not heated for long enough. | 1. Increase the molar equivalents of formaldehyde and formic acid. 2. Increase the reaction temperature and/or prolong the reaction time. |
| Formation of a Quaternary Ammonium Salt | This is unlikely with the Eschweiler-Clarke reaction.[1] If using other methylating agents like methyl iodide, this is a common byproduct. | Switch to the Eschweiler-Clarke reaction for selective tertiary amine formation.[1][2] |
| Presence of Unknown Impurities | 1. Impurities in the starting anabasine. 2. Side reactions due to reactive functional groups. 3. Degradation of product during workup. | 1. Analyze the purity of the starting anabasine by LC-MS or GC-MS. Purify if necessary. 2. Characterize the impurities by NMR and MS to understand their origin. 3. Ensure the workup procedure is not too harsh (e.g., avoid excessively high temperatures or extreme pH for prolonged periods). |
Experimental Protocols
Protocol 1: Synthesis of N-methyl-anabasine via Eschweiler-Clarke Reaction
Materials:
-
Anabasine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of anabasine (1.0 eq) in a round-bottom flask, add an excess of formaldehyde solution (e.g., 2.5 eq).
-
Add an excess of formic acid (e.g., 2.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully basify with a saturated sodium bicarbonate solution until the evolution of CO2 ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure N-methyl-anabasine.
Protocol 2: Identification of Byproducts by LC-MS
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable chromatographic method to separate the components of the mixture.
-
Analyze the mass spectra of the separated peaks to identify N-methyl-anabasine, unreacted anabasine, and potential byproducts based on their molecular weights and fragmentation patterns.
Visualizations
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flavoredtobacco.org [flavoredtobacco.org]
- 8. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in N-methyl-anabasine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methyl-anabasine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Question: My experimental results with N-methyl-anabasine are inconsistent or show lower-than-expected activity. What are the potential causes?
Answer: Inconsistent results or low activity in N-methyl-anabasine experiments can stem from several factors related to compound stability, experimental setup, and biological variables. Here are the primary areas to investigate:
-
Compound Integrity and Stability:
-
Degradation: N-methyl-anabasine, like its analogue anabasine, may be unstable as a liquid and susceptible to degradation from light, heat, and moisture.[1] Ensure proper storage in a cool, dark, and dry place. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Purity: The synthesis of N-methyl-anabasine can result in impurities, including related alkaloids like anabasine, nornicotine, and anatabine.[2][3] These impurities can have their own biological activities and may interfere with your experiment. Verify the purity of your compound using analytical methods like HPLC or LC-MS/MS.
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Metabolism: In in vitro experiments using cell lysates or tissue homogenates (especially from the liver), N-methyl-anabasine can be rapidly metabolized. Known metabolites include diasteriomeric 1-N-oxides, N-demethylation products, and N-methyl-6-oxoanabasine.[4] This metabolic conversion will reduce the concentration of the active parent compound. Consider using metabolic inhibitors or a cell-free system if you suspect this is an issue.
-
-
Experimental Conditions:
-
Receptor Desensitization: Prolonged or high-concentration exposure of nicotinic acetylcholine receptors (nAChRs) to agonists like N-methyl-anabasine can lead to receptor desensitization, a state where the receptor no longer responds to the agonist.[5][6] Use the lowest effective concentration and limit the duration of exposure where possible.
-
pH of Solutions: The pH of your experimental buffers can influence the charge state and activity of N-methyl-anabasine. Ensure consistent pH across all experiments.
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Off-Target Effects: At higher concentrations, N-methyl-anabasine may exhibit off-target effects, leading to unexpected biological responses. It is advisable to perform dose-response studies to identify the optimal concentration range for targeting nAChRs.
-
-
Biological System:
-
Receptor Subtype Expression: The effects of N-methyl-anabasine are dependent on the expression of specific nAChR subtypes in your model system. Anabasine, a close analogue, is a selective agonist for α7-nAChRs.[1] Verify the expression of the target receptor subtype in your cells or tissues.
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Cell Health: Ensure that the cells used in your experiments are healthy and within a low passage number. Stressed or unhealthy cells may respond differently to stimuli.
-
Question: I am observing high background noise or non-specific binding in my N-methyl-anabasine binding assay. How can I troubleshoot this?
Answer: High background in binding assays can be addressed by optimizing several aspects of the experimental protocol:
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Blocking: Ensure adequate blocking of non-specific binding sites on your membranes or cells. Using a blocking agent like bovine serum albumin (BSA) is common.
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Washing Steps: Increase the number and stringency of washing steps after incubation with the radiolabeled ligand to remove unbound ligand.
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Ligand Concentration: Use a concentration of radiolabeled ligand that is appropriate for the receptor affinity. A concentration that is too high can lead to increased non-specific binding.
-
Incubation Time and Temperature: Optimize the incubation time and temperature to achieve equilibrium binding without excessive non-specific binding.
Frequently Asked Questions (FAQs)
1. What is the primary molecular target of N-methyl-anabasine?
Based on its structural similarity to anabasine, the primary molecular target of N-methyl-anabasine is expected to be the nicotinic acetylcholine receptors (nAChRs). Anabasine is a known selective agonist of the α7-nAChR subtype.[1]
2. What are the known metabolites of N-methyl-anabasine?
In vitro studies using liver homogenates have shown that N-methyl-anabasine is metabolized into several products, including:
-
Diasteriomeric 1-N-oxides
-
N-demethylation products
-
N-methyl-6-oxoanabasine[4]
3. What are some common impurities that might be present in a sample of N-methyl-anabasine?
Due to its close biosynthetic and synthetic relationship with other tobacco alkaloids, samples of N-methyl-anabasine may contain impurities such as anabasine, nornicotine, and anatabine.[2][3][7][8]
4. How should I prepare and store N-methyl-anabasine solutions?
Given the potential instability of related alkaloids, it is recommended to:
-
Store the neat compound in a cool, dark, and dry place.
-
Prepare fresh stock solutions in a suitable solvent (e.g., DMSO or ethanol) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For aqueous solutions, prepare them fresh on the day of the experiment.
5. What downstream signaling pathways are activated by nAChR agonists like N-methyl-anabasine?
Activation of nAChRs, particularly the α7 subtype, leads to an influx of cations, primarily Na+ and Ca2+. The increase in intracellular Ca2+ can trigger several downstream signaling cascades, including:
-
Activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway.
-
Activation of the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway.
Quantitative Data
Table 1: Pharmacological Data for Anabasine (a close structural analogue of N-methyl-anabasine)
| Parameter | Value | Species/System | Reference |
| EC50 (Depolarization) | 0.7 µM | TE671 cells (expressing human fetal muscle-type nAChRs) | [12] |
| LD50 ((+)-R-anabasine) | 11 +/- 1.0 mg/kg (intravenous) | Mouse | [13] |
| LD50 ((-)-S-anabasine) | 16 +/- 1.0 mg/kg (intravenous) | Mouse | [13] |
Experimental Protocols
1. General Cell Culture Protocol for Nicotinic Alkaloid Studies
This protocol is adapted from studies on tobacco cell suspension cultures and can be modified for other cell lines expressing nAChRs.[14]
-
Cell Line: N. tabacum L. cv Havana SR1 or a suitable mammalian cell line endogenously or exogenously expressing the nAChR subtype of interest.
-
Medium: Linsmaier-Skoog medium supplemented with 30 g/L sucrose, 2 mg/L α-naphthalene acetic acid (NAA), and 0.3 mg/L kinetin (for plant cells). For mammalian cells, use the recommended medium (e.g., DMEM or F-12) with appropriate supplements.
-
Culture Conditions: Maintain cultures at 25°C with continuous shaking at 110 rpm in the dark (for plant cells). For mammalian cells, use a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Subculture cells every 7 days by inoculating fresh medium with a portion of the stock suspension.
-
Treatment: Prepare a stock solution of N-methyl-anabasine in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the final desired concentrations. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control.
2. Sample Preparation for Metabolite Analysis by GC-MS
This protocol is for the analysis of metabolites in cell culture medium.[14]
-
Sample Collection: Collect 10 µL of the filtered cell culture medium.
-
Drying: Dry the sample in a vacuum concentrator for 2 hours at 35°C.
-
Derivatization (Step 1 - Methoxyamination):
-
Re-dissolve the dried residue in 40 µL of methoxyamine hydrochloride (20 mg/mL in pyridine).
-
Incubate for 2 hours at 37°C to convert keto and aldehyde groups.
-
-
Derivatization (Step 2 - Silylation):
-
Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to each sample.
-
Incubate for 30 minutes at 37°C.
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Visualizations
Caption: Simplified signaling pathway of N-methyl-anabasine via α7-nAChR.
Caption: General workflow for in vitro N-methyl-anabasine experiments.
References
- 1. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 7. Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 3-(1-methylpiperidin-2-yl)pyridine Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time for 3-(1-methylpiperidin-2-yl)pyridine binding assays. As this compound is a known ligand for nicotinic acetylcholine receptors (nAChRs), the following guidance is tailored to radioligand binding assays targeting these receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and why is incubation time critical?
This compound, also known as nicotine, and its analogues primarily target nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels involved in various physiological processes. The incubation time in a binding assay is a critical parameter that ensures the binding reaction between the ligand (e.g., a radiolabeled version of your compound or a known nAChR ligand) and the receptor reaches equilibrium. Accurate determination of binding affinity (Kd) and inhibitor potency (Ki) is only possible at equilibrium.[1][2] Insufficient incubation time will lead to an underestimation of binding, while excessively long incubation might lead to degradation of the receptor or ligand.
Q2: Which nAChR subtypes should I consider for my binding assays?
The mammalian brain expresses several nAChR subtypes, with the most common being the α4β2 and α7 subtypes.[3] The α4β2 subtype typically exhibits high affinity for nicotine, while the α7 subtype has a lower affinity.[3] Additionally, the α3β4 subtype is prominently found in the peripheral nervous system.[3][4] The choice of subtype will depend on the specific research question. It is often advisable to screen this compound derivatives against a panel of relevant subtypes to determine their selectivity profile.
Q3: What are the most common radioligands used for nAChR binding assays?
Several radioligands are commonly used to label nAChRs. For high-affinity α4β2 receptors, [³H]cytisine and [³H]epibatidine are frequently employed.[2] For α7 receptors, [³H]methyllycaconitine (MLA) is a common choice. [³H]epibatidine can also label α3β4 subtypes. The selection of the radioligand will depend on the specific nAChR subtype being investigated and its binding characteristics.
Troubleshooting Guides
Issue 1: High Non-Specific Binding
High non-specific binding can obscure the specific binding signal, leading to a poor signal-to-noise ratio.
Q: My assay shows high non-specific binding. What are the potential causes and how can I reduce it?
A: High non-specific binding can arise from several factors. Here are some common causes and troubleshooting steps:
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Inadequate Blocking: The blocking agents in your assay buffer may not be effectively preventing the radioligand from binding to non-receptor components like the filter membrane or plasticware.
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Solution: Increase the concentration of the blocking agent (e.g., bovine serum albumin - BSA). You can also try adding a non-ionic surfactant like Tween-20 to your wash buffer to reduce hydrophobic interactions.
-
-
Excessive Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding.
-
Solution: Use a radioligand concentration at or below its Kd value for the receptor. This ensures that the majority of the binding is to the high-affinity specific sites.
-
-
Inappropriate Blocking Agent for Non-Specific Binding Determination: The unlabeled ligand used to define non-specific binding might not be effectively displacing all specific binding.
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Solution: Use a high concentration (typically 100-1000 fold excess over the radioligand concentration) of a known, high-affinity ligand for the target receptor to define non-specific binding. For nAChRs, nicotine or unlabeled epibatidine are common choices.
-
-
Suboptimal Washing: Insufficient or inefficient washing steps may not adequately remove unbound radioligand.
-
Solution: Increase the number of wash steps or the volume of the wash buffer. Ensure the washing is performed quickly with ice-cold buffer to minimize dissociation of the specifically bound radioligand.
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Issue 2: Low Specific Binding Signal
A weak specific binding signal can make it difficult to obtain reliable and reproducible data.
Q: I am observing a very low specific binding signal. What could be the reason and how can I improve it?
A: A low specific binding signal can be due to several factors related to your reagents and assay conditions.
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Low Receptor Density: The tissue or cell preparation may have a low concentration of the target nAChR subtype.
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Solution: Increase the amount of membrane protein per assay tube. If using cell lines, ensure that the expression of the target receptor is adequate.
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Degraded Receptor or Radioligand: Improper storage or handling can lead to the degradation of the receptor preparation or the radioligand.
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Solution: Prepare fresh membrane fractions and ensure the radioligand is stored correctly and has not exceeded its shelf life.
-
-
Incubation Time Not at Equilibrium: The incubation time may be too short for the binding to reach a steady state.
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Solution: Perform a time-course experiment to determine the optimal incubation time where specific binding is maximal and stable (see Data Presentation and Experimental Protocols sections).
-
-
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for binding.
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Solution: Optimize these parameters. Most nAChR binding assays are performed at room temperature (around 25°C) or 37°C in a buffer with a physiological pH (7.4).
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Issue 3: Receptor Desensitization
Prolonged exposure to agonists can cause nAChRs to enter a desensitized state, which can affect binding measurements.
Q: I am concerned about receptor desensitization affecting my results. How can I minimize this?
A: Receptor desensitization is a key feature of nAChRs where prolonged agonist exposure leads to a high-affinity but non-functional state.[5][6]
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Short Incubation Times: For agonist binding studies, it is crucial to use the shortest incubation time that still allows for equilibrium to be reached. This minimizes the time the receptor is exposed to the agonist.
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Use of Antagonist Radioligands: When possible, using a radiolabeled antagonist can be advantageous as they typically do not induce desensitization.
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Kinetic Analysis: Performing association and dissociation kinetic experiments can provide a more complete picture of the ligand-receptor interaction, including the rates of entering and recovering from the desensitized state.
Data Presentation
Optimizing Incubation Time for [³H]-Epibatidine Binding to Rat Cerebellum Homogenates
The following table summarizes data from a time-course experiment to determine the optimal incubation time for [³H]-epibatidine binding to nAChRs in rat cerebellum homogenates. The data illustrates the approach to equilibrium for specific binding.
| Incubation Time (minutes) | Total Binding (DPM) | Non-Specific Binding (DPM) | Specific Binding (DPM) |
| 5 | 1500 | 250 | 1250 |
| 15 | 3200 | 300 | 2900 |
| 30 | 4500 | 350 | 4150 |
| 60 | 5100 | 400 | 4700 |
| 90 | 5200 | 410 | 4790 |
| 120 | 5250 | 420 | 4830 |
| 180 | 5260 | 425 | 4835 |
| 240 | 5250 | 430 | 4820 |
| 300 | 5240 | 435 | 4805 |
Data adapted from a study on [³H]-epibatidine binding to rat cerebellum homogenates.[1] DPM = Disintegrations Per Minute.
Based on this data, an incubation time of 90-120 minutes is optimal as specific binding has reached a plateau, indicating that the reaction is at or near equilibrium.
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time (Time-Course Experiment)
This protocol outlines the steps to determine the optimal incubation time for a radioligand binding assay.
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Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA.
-
Radioligand: Prepare a working solution of the radioligand (e.g., [³H]epibatidine) at a concentration equal to its Kd.
-
Non-Specific Binding Control: Prepare a solution of a high-affinity unlabeled ligand (e.g., nicotine) at a concentration 1000-fold higher than the radioligand.
-
Receptor Preparation: Thaw and resuspend the membrane preparation (e.g., from cells expressing a specific nAChR subtype or from brain tissue) in assay buffer to a final protein concentration of 50-200 µg/mL.
-
-
Assay Setup:
-
Set up three sets of tubes: Total Binding, Non-Specific Binding, and Background.
-
Total Binding: Add 100 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of receptor preparation.
-
Non-Specific Binding: Add 100 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 50 µL of receptor preparation.
-
Background: Add 150 µL of assay buffer and 50 µL of radioligand solution (no receptor).
-
-
Incubation:
-
Incubate all tubes at the desired temperature (e.g., 25°C) for a range of time points (e.g., 5, 15, 30, 60, 90, 120, 180, 240, 300 minutes).
-
-
Termination and Filtration:
-
At each time point, rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding at each time point: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot specific binding as a function of incubation time to determine when the binding reaches a plateau.
-
Visualizations
Caption: Workflow for determining optimal incubation time.
Caption: Troubleshooting logic for common binding assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of an Image-Derived Input Function for Kinetic Modeling of Nicotinic Acetylcholine Receptor-Binding PET Ligands in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
Technical Support Center: N-methyl-anabasine Studies & Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of receptor desensitization in studies involving N-methyl-anabasine and other nicotinic acetylcholine receptor (nAChR) agonists.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization and why is it a concern in N-methyl-anabasine studies?
A1: Receptor desensitization is a phenomenon where a receptor, after prolonged or repeated exposure to an agonist like N-methyl-anabasine, becomes less responsive to further stimulation.[1][2] This process is an intrinsic property of nicotinic acetylcholine receptors (nAChRs) and involves a conformational change in the receptor to a state where the ion channel is closed, even when the agonist is bound.[2][3] In experimental settings, desensitization can lead to an underestimation of the compound's efficacy, variability in experimental results, and misinterpretation of concentration-response data. For nAChRs, this desensitized state is often characterized by a higher affinity for the agonist.[2]
Q2: Which nAChR subtypes are most susceptible to desensitization by N-methyl-anabasine?
A2: While specific data for N-methyl-anabasine is limited, studies on the closely related compound anabasine and other nicotinic agonists indicate that the rate and extent of desensitization can vary between nAChR subtypes. Generally, α7 nAChRs are known to desensitize very rapidly.[3] The desensitization kinetics of heteromeric nAChRs are influenced by their subunit composition, with β2-containing subtypes often desensitizing faster than β4-containing subtypes.[3] Given that N-methyl-anabasine is an analog of anabasine, it is likely to induce significant desensitization, particularly at α7 and β2-containing nAChR subtypes.
Q3: How can I recognize receptor desensitization in my experimental data?
A3: In electrophysiological recordings, receptor desensitization is typically observed as a "fade" in the current response during a sustained application of N-methyl-anabasine.[4] With repeated applications of the agonist, you may see a progressive decrease in the peak amplitude of the response.[1] In binding assays, an apparent increase in affinity (lower Kd or Ki) with prolonged incubation times can also be an indicator of the receptor shifting to a high-affinity desensitized state.
Q4: What are Positive Allosteric Modulators (PAMs) and how can they help with desensitization?
A4: Positive Allosteric Modulators (PAMs) are compounds that bind to a site on the receptor that is different from the agonist binding site (an allosteric site).[5] PAMs can counteract desensitization by stabilizing the active state of the receptor or by facilitating its recovery from the desensitized state.[5] There are different types of PAMs; for instance, Type I PAMs enhance agonist-induced activation without affecting desensitization, while Type II PAMs can both enhance activation and reduce desensitization.[3] The use of an appropriate PAM can help maintain a stable receptor response during N-methyl-anabasine application.
Q5: Can the in vitro metabolism of N-methyl-anabasine affect my experimental results?
A5: Yes. In vitro metabolism of N-methyl-anabasine by liver homogenates has been reported, leading to the formation of metabolites such as diasteriomeric 1'-N-oxides and products of N-demethylation.[3] If your experimental system contains metabolic enzymes (e.g., liver slices, S9 fractions), the concentration of the active compound may decrease over time, and the resulting metabolites may have different activities or affinities for nAChRs. This can complicate the interpretation of your data and should be considered when designing long-duration experiments.
Troubleshooting Guides
Issue 1: Rapid decline in current response during electrophysiological recording.
| Possible Cause | Troubleshooting Steps |
| Receptor Desensitization | 1. Reduce Agonist Application Time: Use a rapid perfusion system to apply N-methyl-anabasine for the shortest duration necessary to elicit a maximal response. 2. Increase Washout Period: Ensure a sufficient washout period between agonist applications to allow for full receptor recovery. This can be determined empirically by progressively increasing the washout time until a stable baseline response is achieved. 3. Use a Paired-Pulse Protocol: Apply two identical short pulses of N-methyl-anabasine separated by varying time intervals to quantify the rate of recovery from desensitization.[1][4] 4. Co-apply a Positive Allosteric Modulator (PAM): Introduce a suitable PAM for the nAChR subtype under investigation to stabilize the active state of the receptor. |
| Compound Instability/Metabolism | 1. Prepare Fresh Solutions: Make fresh stock solutions of N-methyl-anabasine for each experiment. 2. Assess Compound Stability: If using a system with metabolic activity, analyze samples of your experimental buffer over time to determine the stability of N-methyl-anabasine. |
| Voltage-dependent Channel Block | 1. Vary Holding Potential: Perform recordings at different holding potentials to see if the block is voltage-dependent. |
Issue 2: Inconsistent results in concentration-response assays.
| Possible Cause | Troubleshooting Steps |
| Cumulative Desensitization | 1. Increase Time Between Concentrations: Allow for a prolonged washout and recovery period between the application of different concentrations of N-methyl-anabasine. 2. Randomize Concentration Application: Instead of applying concentrations in increasing order, randomize the order of application to minimize systematic desensitization effects. 3. Use a Single Concentration Per Preparation: If possible, test only one concentration of N-methyl-anabasine per cell or tissue preparation to avoid cumulative effects. |
| Shift to High-Affinity Desensitized State | 1. Shorten Incubation Times: In radioligand binding assays, use the shortest incubation time that allows for reaching equilibrium to minimize the proportion of receptors in the desensitized state. 2. Perform Competition Binding at 4°C: Lowering the temperature can slow down the transition to the desensitized state. |
Data Presentation
Table 1: Pharmacological Properties of Anabasine and Related Compounds at select nAChR Subtypes.
| Compound | Receptor Subtype | Parameter | Value | Reference |
| Anabasine | α4β2 | EC50 | 0.9 ± 0.0 µM | [1] |
| Anabasine | Fetal Muscle (TE-671 cells) | DC50 (Desensitization) | 3 µM | [6] |
| Anabasine | Neuronal (SH-SY5Y cells) | DC50 (Desensitization) | >10 µM | [6] |
| Methylanatabine | α4β2 | EC50 | < 8 µM | [1] |
| Nicotine | α4β2 | IC50 | 0.04 ± 0.002 µM | [1] |
| Nicotine | Fetal Muscle (TE-671 cells) | DC50 (Desensitization) | 4 µM | [6] |
Experimental Protocols
Protocol 1: Quantifying nAChR Desensitization and Recovery using Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture cells expressing the nAChR subtype of interest to an appropriate density for patch-clamp experiments.
-
Recording Setup:
-
Establish a whole-cell patch-clamp configuration.
-
Use a rapid perfusion system to allow for fast solution exchange.
-
Maintain a constant holding potential (e.g., -60 mV).
-
-
Desensitization Protocol:
-
Apply a conditioning pulse of N-methyl-anabasine at a concentration known to elicit a maximal or near-maximal response (e.g., 10x EC50) for a prolonged duration (e.g., 2-5 seconds).
-
Record the current response and observe the decay or "fade" of the current, which represents the onset of desensitization.
-
The rate of desensitization can be quantified by fitting the decay phase of the current to a single or double exponential function to obtain time constants (τdes).[4]
-
-
Recovery from Desensitization Protocol (Paired-Pulse):
-
Apply a short "test" pulse (P1) of N-methyl-anabasine (e.g., 20-50 ms) to elicit a control response.
-
Apply a longer, desensitizing "conditioning" pulse of the same concentration.
-
Following the conditioning pulse, apply a second identical "test" pulse (P2) after a variable time interval (Δt).
-
Repeat this procedure with increasing Δt values (e.g., 1s, 5s, 10s, 30s, 60s).
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The extent of recovery is calculated as the ratio of the peak amplitude of P2 to P1 (P2/P1).
-
Plot the P2/P1 ratio as a function of Δt and fit the data with an exponential function to determine the time constant of recovery (τrecov).[1][4]
-
Protocol 2: Mitigating Desensitization using a Positive Allosteric Modulator (PAM)
-
PAM Selection: Choose a PAM that is known to be effective at the nAChR subtype being studied.
-
Concentration Determination: Determine an effective concentration of the PAM. This is typically done by co-applying a range of PAM concentrations with a fixed, sub-maximal concentration of the agonist (N-methyl-anabasine) and observing the potentiation of the response.
-
Experimental Procedure:
-
Pre-incubate the cells with the chosen concentration of the PAM for a short period (e.g., 1-2 minutes) before applying the agonist.
-
Co-apply the PAM with N-methyl-anabasine during the experiment.
-
Perform the desensitization and recovery protocols as described in Protocol 1 in the presence of the PAM.
-
Compare the desensitization and recovery kinetics with and without the PAM to quantify its effect.
-
Visualizations
Caption: Signaling pathway of N-methyl-anabasine at a nicotinic acetylcholine receptor (nAChR).
Caption: Workflow for quantifying nAChR recovery from desensitization using a paired-pulse protocol.
Caption: A logical troubleshooting guide for addressing inconsistent experimental results.
References
- 1. Desensitization of neuronal nicotinic receptors of human neuroblastoma SH-SY5Y cells during short or long exposure to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recovery from Desensitization of Neuronal Nicotinic Acetylcholine Receptors of Rat Chromaffin Cells Is Modulated by Intracellular Calcium through Distinct Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of 3-(1-methylpiperidin-2-yl)pyridine. The information is presented in a question-and-answer format to address specific issues that may be encountered during laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as acutely toxic if swallowed or in contact with skin. It is also toxic to aquatic life with long-lasting effects.[1] It is crucial to handle this compound with appropriate safety precautions to avoid exposure.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection, and face protection.[2][3] All PPE should be inspected before use and disposed of properly after handling the compound.
Q3: How should this compound be stored?
A3: The compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[2][4] It should be kept away from heat, sparks, open flames, and other ignition sources.
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3][4][5] Seek immediate medical attention in both cases.
Q5: How should spills of this compound be handled?
A5: In the event of a spill, evacuate the area and ensure adequate ventilation. Use personal protective equipment. Absorb the spill with an inert material and collect it in a suitable, closed container for disposal.[6] Do not let the product enter drains.
Troubleshooting Guides
Problem: I am unsure about the appropriate disposal method for waste containing this compound.
Solution: Waste containing this compound is considered hazardous and must be disposed of according to federal, state, and local regulations.[7] It is recommended to use a licensed disposal company.[6] The primary recommended disposal method is incineration, such as rotary kiln or liquid injection incineration.[7] Do not dispose of this chemical down the drain or in regular trash.
Problem: I need to prepare a solution of this compound. What are the key safety considerations?
Solution: When preparing solutions, always work in a well-ventilated area, preferably under a chemical fume hood.[2] Wear the appropriate PPE, including gloves, lab coat, and eye protection. When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure that the container is properly labeled with the chemical name and hazard information.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed[1] |
| Acute Toxicity, Dermal | H310 | Danger | Fatal in contact with skin[1] |
| Hazardous to the aquatic environment, long-term hazard | H411 | Warning | Toxic to aquatic life with long lasting effects[1] |
| Skin Irritation | H315 | Warning | Causes skin irritation[3] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation[3] |
| Specific target organ toxicity — single exposure | H335 | Warning | May cause respiratory irritation[3] |
Experimental Workflow for Safe Handling and Disposal
Below is a logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kishida.co.jp [kishida.co.jp]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Mitigating off-target effects of N-methyl-anabasine in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-methyl-anabasine in cellular assays. Our goal is to help you mitigate off-target effects and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during cellular assays with N-methyl-anabasine.
Q1: I'm observing unexpected cytotoxicity or a decrease in cell viability at concentrations where I expect to see a specific effect. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors:
-
On-target overstimulation: Prolonged or high-concentration exposure to N-methyl-anabasine can lead to excessive activation of nicotinic acetylcholine receptors (nAChRs), causing ionic imbalance (particularly Ca2+), mitochondrial stress, and subsequent apoptosis.
-
Off-target effects: N-methyl-anabasine may interact with other cellular targets at higher concentrations, leading to toxicity. While a comprehensive off-target profile is not publicly available, related nicotinic compounds have been noted to interact with other receptors and ion channels.
-
Metabolite toxicity: Cellular metabolism may convert N-methyl-anabasine into more toxic byproducts. For instance, N-methyl-anabasine can be metabolized to N-methyl-6-oxoanabasine.[1] The effects of this and other potential metabolites on your specific cell line may be unknown.
-
Assay artifacts: Some viability assays, like the MTT assay, rely on cellular metabolic activity. N-methyl-anabasine could interfere with mitochondrial function or cellular redox state, leading to an inaccurate estimation of viability.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve to determine the precise EC50 for your desired effect and the concentration at which cytotoxicity begins.
-
Time-Course Experiment: Assess cell viability at multiple time points to understand the kinetics of the cytotoxic effect.
-
Use an Orthogonal Viability Assay: If using a metabolic assay (e.g., MTT, XTT), confirm your results with a method that measures membrane integrity (e.g., Trypan Blue exclusion, propidium iodide staining) or apoptosis (e.g., Annexin V staining).
-
Include a Competitive Antagonist: To confirm that the observed effect is mediated by the intended nAChR, co-incubate with a known nAChR antagonist (e.g., mecamylamine for non-selective blockade). If the cytotoxicity is mitigated, it is likely an on-target effect.
-
Washout Experiments: To assess if the effect is due to prolonged stimulation, perform experiments where the compound is washed out after a shorter incubation period.
Q2: My results are inconsistent between experiments, even when I use the same cell line and compound concentration. What could be causing this variability?
A2: Inconsistent results are often due to subtle variations in experimental conditions:
-
Receptor Desensitization: Continuous exposure to an agonist like N-methyl-anabasine can lead to receptor desensitization, where the receptor no longer responds to the ligand. The degree of desensitization can vary depending on the duration of exposure and the specific nAChR subtypes present.
-
Cell Passage Number and Health: The expression levels of nAChRs and other potential off-targets can change as cells are passaged. Cells that are unhealthy or have been in culture for too long may respond differently.
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Compound Stability: Ensure your stock solution of N-methyl-anabasine is stable and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Minor variations in incubation time, temperature, or cell density can impact the outcome.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined passage number range. Monitor cell health and morphology regularly.
-
Control for Desensitization:
-
Perform short-term incubations.
-
Include a "washout" step followed by re-stimulation to see if receptor function can be recovered.
-
Use a lower, non-desensitizing concentration if possible.
-
-
Strictly Control Assay Parameters: Standardize cell seeding density, incubation times, and reagent preparation.
-
Include Positive and Negative Controls: Use a known nAChR agonist (e.g., nicotine) as a positive control and a vehicle-only control. A known antagonist can also serve as a useful control to confirm on-target effects.
Q3: How can I be sure that the observed cellular effect is due to the on-target activity of N-methyl-anabasine at nAChRs and not an off-target effect?
A3: Distinguishing on-target from off-target effects is crucial for data interpretation.
Experimental Strategies:
-
Competitive Antagonism: As mentioned, the most direct way is to use a specific antagonist for the nAChR subtype you are studying. If the antagonist blocks the effect of N-methyl-anabasine, it strongly suggests an on-target mechanism.
-
Knockdown/Knockout Models: If available, use cell lines where the specific nAChR subunit of interest has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). The effect of N-methyl-anabasine should be significantly reduced or absent in these cells compared to wild-type controls.
-
Expression of a Resistant Mutant: If a specific mutation in the nAChR is known to confer resistance to N-methyl-anabasine without affecting the receptor's basal function, expressing this mutant can help validate the on-target effect.
-
Structure-Activity Relationship (SAR) Studies: Test structurally related analogs of N-methyl-anabasine with known differences in activity at nAChRs. A correlation between their potency at the receptor and their effect in your cellular assay supports an on-target mechanism.
-
Use a Cell Line Lacking the Target Receptor: If possible, perform your assay in a cell line that does not express the nAChR of interest. Any observed activity in this cell line would be considered an off-target effect.
Quantitative Data
The following table summarizes available quantitative data for N-methyl-anabasine and related compounds to aid in determining appropriate experimental concentrations.
| Compound | Target | Assay Type | Value | Cell Line/System |
| N-methyl-anabasine | α4β2 nAChR | Binding Affinity (IC50) | 0.9 ± 0.2 µM | In vitro |
| N-methyl-anabasine | α4β2 nAChR | Functional Activity (EC50) | Not determined (partial agonist) | CHO cells |
| Nicotine | α4β2 nAChR | Binding Affinity (IC50) | 0.04 ± 0.002 µM | In vitro |
| Anabasine | α4β2 nAChR | Functional Activity (EC50) | 0.9 ± 0.0 µM | CHO cells |
Note: N-methyl-anabasine is also referred to as methylanatabine in some literature.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion
This protocol provides an alternative to metabolic-based assays to assess cytotoxicity by measuring cell membrane integrity.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a range of N-methyl-anabasine concentrations. Include vehicle-only and positive cytotoxicity controls.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, directly collect the cell suspension.
-
-
Staining:
-
Mix a 10 µL aliquot of your cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes at room temperature.
-
-
Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Calculation:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 2: Differentiating On-Target vs. Off-Target Effects with a Competitive Antagonist
This protocol helps determine if the observed cellular response is mediated by nAChRs.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Antagonist Pre-treatment: Pre-incubate one set of wells with a specific nAChR antagonist at a concentration known to be effective (e.g., 10 µM mecamylamine for general nAChR blockade) for 30-60 minutes.
-
N-methyl-anabasine Treatment: Add N-methyl-anabasine at the desired concentration to both antagonist-treated and untreated wells. Include control wells with vehicle only, N-methyl-anabasine only, and antagonist only.
-
Incubation: Incubate for the time period relevant to your cellular assay (e.g., for signaling studies, this may be minutes; for viability, it could be hours to days).
-
Assay Readout: Perform your primary cellular assay (e.g., calcium imaging, gene expression analysis, cell viability).
-
Analysis: Compare the response to N-methyl-anabasine in the presence and absence of the antagonist. A significant reduction in the response in the presence of the antagonist indicates an on-target effect.
Visualizations
Caption: On-target signaling of N-methyl-anabasine via α4β2 nAChR.
Caption: Troubleshooting workflow for unexpected cellular assay results.
Caption: Key experimental controls for mitigating off-target effects.
References
Technical Support Center: Enhancing the Purity of 3-(1-methylpiperidin-2-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthesized 3-(1-methylpiperidin-2-yl)pyridine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low overall yield after purification.
| Potential Cause | Suggested Solution |
| Product loss during aqueous work-up. | This compound is a basic compound and can have some solubility in acidic aqueous layers. Minimize the volume of acidic washes and consider back-extracting the acidic aqueous layers with an organic solvent (e.g., dichloromethane) to recover any dissolved product. |
| Incomplete extraction from the aqueous layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free base into the organic solvent. Use a sufficient volume of organic solvent and perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery. |
| Product degradation on silica gel. | The basic nitrogen of the piperidine ring can interact strongly with acidic silica gel, leading to streaking and potential degradation. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1-2% in the eluent). |
| Co-elution with impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. Utilize Thin Layer Chromatography (TLC) to screen various solvent systems before performing the column. |
| Loss during solvent removal. | This compound is a relatively low molecular weight compound and can be volatile. Avoid using excessively high temperatures or high vacuum during rotary evaporation. |
Problem 2: Persistent impurities observed by HPLC or GC-MS after initial purification.
| Potential Impurity Type | Identification and Removal Strategy |
| Starting materials (e.g., 2-lithiated pyridine, N-methyl-2-piperidone). | These are typically more polar than the product. Optimize column chromatography with a suitable solvent gradient to effectively separate these impurities. |
| N-oxide formation. | The pyridine nitrogen can be oxidized. This impurity is significantly more polar. It can often be removed by silica gel chromatography. |
| Over-alkylation or side-reaction products. | These may have similar polarities to the desired product. Consider preparative HPLC for high-purity samples. Alternatively, salt formation and recrystallization may be effective if the impurities do not co-crystallize. |
| Enantiomeric impurity (if a specific enantiomer is desired). | Chiral HPLC is the most effective method for separating enantiomers. This requires a specialized chiral column and method development.[1][2] |
Problem 3: Oily product that fails to crystallize.
| Potential Cause | Suggested Solution |
| Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum. Gentle heating (e.g., 30-40 °C) can aid in removing residual solvents, but be cautious of product volatility. |
| Presence of impurities. | Even small amounts of impurities can inhibit crystallization. Attempt further purification by column chromatography. |
| Product is an oil at room temperature. | Convert the free base to a salt (e.g., hydrochloride, tartrate) which is often a crystalline solid. This can be achieved by dissolving the free base in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of the corresponding acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification strategy involves a combination of acid-base extraction followed by column chromatography. For achieving very high purity or for separating enantiomers, preparative HPLC or salt recrystallization can be employed.
Q2: How can I effectively remove acidic or basic impurities from my crude product?
A2: An acid-base extraction is a highly effective method.[3] To remove acidic impurities, dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). To remove basic impurities, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The desired product, being basic, will move into the acidic aqueous layer. The aqueous layer can then be basified (e.g., with 6M NaOH to pH > 10) and the product re-extracted into an organic solvent.
Q3: What are the recommended conditions for Thin Layer Chromatography (TLC) analysis?
A3: For TLC analysis of this compound, silica gel 60 F254 plates are commonly used. A mobile phase of dichloromethane/methanol (e.g., 95:5 to 90:10) with a small amount of triethylamine or ammonia (e.g., 0.5-1%) to prevent streaking is a good starting point. Visualization can be achieved under UV light (254 nm) and by staining with potassium permanganate solution.
Q4: I am having trouble with my column chromatography. The product is streaking and the separation is poor. What can I do?
A4: Streaking on silica gel is common for basic compounds like yours due to strong interactions with acidic silanol groups. To mitigate this, you can:
-
Deactivate the silica gel: Prepare your silica slurry in the initial eluent containing 1-2% triethylamine.
-
Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.
-
Optimize your solvent system: A gradient elution from a non-polar solvent (e.g., hexane or ethyl acetate) to a more polar one (e.g., methanol) can improve separation.
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of analytical techniques is recommended:
-
HPLC/GC-MS: To determine the percentage purity and identify any residual impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry: To confirm the molecular weight.
Q6: My product is a racemic mixture. How can I separate the enantiomers?
A6: Chiral HPLC is the most common and effective method for enantiomeric separation.[1][2] This requires screening different chiral stationary phases (CSPs) and mobile phases to find optimal separation conditions. Common CSPs include those based on derivatized cellulose or amylose.
Data Presentation
Table 1: Comparison of Purification Methods for a Crude Synthesis of this compound (Illustrative Data)
| Purification Method | Initial Purity (by HPLC Area %) | Final Purity (by HPLC Area %) | Yield (%) | Notes |
| Acid-Base Extraction | 75% | 85% | 90% | Effective for removing bulk acidic and some polar impurities. |
| Flash Chromatography (Silica Gel) | 85% | 95-97% | 75% | Good for removing most side-products. Purity can be improved with optimized solvent gradient. |
| Recrystallization (as HCl salt) | 97% | >99% | 80% | Effective for final polishing if a crystalline salt can be formed. |
| Preparative HPLC | 95% | >99.5% | 60% | Best for achieving highest purity, but can be lower yielding and more expensive. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolve the crude reaction mixture in dichloromethane (10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 1/3 volume of the organic layer). Combine the acidic aqueous layers.
-
Cool the combined aqueous layers in an ice bath and basify to pH > 10 by the slow addition of 6M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 1/3 of the aqueous layer volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 2: General Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% ethyl acetate) containing 1% triethylamine.
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with a gradient of methanol in ethyl acetate (e.g., 0% to 10% methanol) containing 1% triethylamine.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Chiral HPLC for Enantiomeric Separation (General Method)
-
Column: Chiralpak® IA or similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a basic additive (e.g., 0.1% diethylamine). The exact ratio needs to be optimized.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at a wavelength where the compound absorbs (e.g., ~260 nm for the pyridine ring).
-
Procedure: Dissolve a small amount of the racemic mixture in the mobile phase and inject it onto the column. Develop a gradient or isocratic method to achieve baseline separation of the two enantiomers.
Visualizations
References
Technical Support Center: 3-(1-methylpiperidin-2-yl)pyridine (Nicotine) Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1-methylpiperidin-2-yl)pyridine (nicotine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the chemical name for nicotine. It is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[1][2] Upon binding, nicotine stabilizes the open state of the nAChR channel, leading to an influx of cations, primarily Na+ and Ca2+, which in turn causes depolarization of the cell membrane.[1] This depolarization can trigger a variety of downstream cellular responses, including the release of neurotransmitters.
Q2: I am observing high variability in my bioassay results. What are the common sources of variability when working with this compound?
A2: Variability in bioassays with this compound can stem from several factors:
-
Cell Line Integrity: Ensure you are using a consistent and low passage number for your cell line.[3] Different cell lines endogenously express different combinations of nAChR subtypes, and this expression can change with passage number.[4][5]
-
Assay Conditions: Minor variations in temperature, incubation times, and cell density can significantly impact results.[6]
-
Ligand Stability: While generally stable, the stability of nicotine solutions can be affected by pH, temperature, and exposure to light.[7][8] It is recommended to prepare fresh dilutions for each experiment from a frozen stock.
-
Receptor Desensitization: Prolonged exposure to high concentrations of nicotine can lead to receptor desensitization, where the receptor no longer responds to the agonist.[9] This can manifest as a decrease in signal over time.
-
Pipetting Accuracy: Inconsistent pipetting, especially of the agonist or cells, can lead to significant well-to-well variability.
Q3: How should I prepare and store this compound solutions?
A3: this compound (nicotine) is typically supplied as a free base (liquid) or as a salt (e.g., nicotine tartrate). The free base is soluble in water and organic solvents like DMSO and ethanol.[10] For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., 100 mM in DMSO) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Working solutions should be freshly prepared for each experiment by diluting the stock in the assay buffer. Nicotine solutions are sensitive to light and high temperatures, so they should be stored in amber vials and kept on ice when in use.[7]
Q4: Which cell lines are suitable for studying the bioactivity of this compound?
A4: The choice of cell line depends on the specific nAChR subtype you are interested in studying.
-
HEK293 (Human Embryonic Kidney) cells: These cells do not endogenously express nAChRs, making them an excellent host for stably or transiently expressing specific nAChR subtypes of interest.[3][11]
-
SH-SY5Y (Human Neuroblastoma) cells: These cells endogenously express several nAChR subunits, including α3, α5, α7, β2, and β4, making them a useful model for studying neuronal nAChR function.[4][5]
-
PC12 (Rat Pheochromocytoma) cells: These cells are a well-established model for studying neuronal differentiation and neurotransmitter release, and they express functional nAChRs.[12]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound (nicotine) for various nAChR subtypes. Note that values can vary depending on the experimental system and conditions.
Table 1: Binding Affinity (Ki) of Nicotine for nAChR Subtypes
| nAChR Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| α4β2 | [³H]Cytisine | Human α4β2 expressed in HEK293 cells | ~1-10 | [13] |
| α3β4 | [³H]Epibatidine | Human α3β4 expressed in HEK293 cells | ~10-50 | [14] |
| α7 | [³H]Methyllycaconitine | Rat brain membranes | ~100-500 | [15] |
Table 2: Functional Potency (EC50/IC50) of Nicotine at nAChR Subtypes
| nAChR Subtype | Assay Type | Cell Line | EC50/IC50 (µM) | Reference |
| α4β2 | Whole-cell patch clamp | Human α4β2 in HEK293 cells | ~3 | [11] |
| α3β4 | Electrophysiology | Human α3β4 in CHO cells | ~733 | [1] |
| α7 | Electrophysiology | Human α7 in CHO cells | ~234 | [9] |
Experimental Protocols & Troubleshooting
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific nAChR subtype.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the nAChR subtype of interest to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2 nAChRs).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., 10 µM nicotine) to a separate set of wells.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at 4°C for a defined period (e.g., 75 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting:
-
High Non-Specific Binding:
-
Cause: Insufficient washing of filters, radioligand sticking to filters or plate.
-
Solution: Increase the number of wash steps, pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine), or try a different type of filter plate.
-
-
Low Specific Binding:
-
Cause: Low receptor expression in the membrane preparation, degraded radioligand.
-
Solution: Use a cell line with higher receptor expression, check the age and storage conditions of the radioligand, or increase the amount of membrane protein per well.
-
-
High Variability Between Replicates:
-
Cause: Inaccurate pipetting, incomplete mixing of reagents.
-
Solution: Use calibrated pipettes, ensure thorough mixing of all solutions before and after addition to the plate.
-
Calcium Flux Assay
Objective: To measure the functional activity of this compound by quantifying the increase in intracellular calcium concentration following nAChR activation.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the nAChR subtype of interest in a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.
-
Wash the cells with assay buffer to remove excess extracellular dye.
-
-
Compound Addition and Signal Detection:
-
Prepare a plate with varying concentrations of this compound.
-
Place the cell plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject the this compound solutions into the corresponding wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF as a function of the this compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Troubleshooting:
-
Low Signal-to-Noise Ratio:
-
Cause: Insufficient dye loading, low receptor expression, or cell death.
-
Solution: Optimize the dye concentration and loading time, use a cell line with higher receptor expression, and ensure cells are healthy and not overgrown.
-
-
High Background Fluorescence:
-
Cause: Incomplete removal of extracellular dye.
-
Solution: Increase the number of wash steps after dye loading.
-
-
Rapid Signal Decay:
-
Cause: Receptor desensitization or dye leakage from the cells.
-
Solution: Reduce the concentration of this compound or shorten the recording time.
-
Visualizations
References
- 1. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional expression of nicotinic acetylcholine receptors containing rat alpha 7 subunits in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of nicotinic receptor subtypes following chronic nicotinic agonist exposure in M10 and SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ≥99% (GC), Prototype nicotinic acetylcholine receptor agonist, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 11. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
- 12. Activation of Nicotinic Acetylcholine Receptors Augments Calcium Channel-mediated Exocytosis in Rat Pheochromocytoma (PC12) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent degradation of N-methyl-anabasine during experiments
Welcome to the technical support center for N-methyl-anabasine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-methyl-anabasine during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of N-methyl-anabasine degradation?
A1: The primary causes of N-methyl-anabasine degradation are oxidation, exposure to light, and suboptimal pH conditions. Like other alkaloids, N-methyl-anabasine is susceptible to oxidative processes that can alter its chemical structure and compromise its biological activity.[1] Degradation pathways include the formation of N-oxides and N-demethylation.
Q2: How should I store my N-methyl-anabasine samples to ensure stability?
A2: For optimal stability, N-methyl-anabasine should be stored as a solid in a tightly sealed container at -20°C or lower, protected from light.[2] If solutions are prepared, they should be used immediately or stored at -20°C for short periods. For longer-term storage of solutions, flash-freezing in liquid nitrogen followed by storage at -80°C is recommended. Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q3: What solvents are recommended for preparing N-methyl-anabasine solutions?
A3: N-methyl-anabasine is soluble in most organic solvents. For biological experiments, sterile, high-purity solvents such as ethanol, dimethyl sulfoxide (DMSO), or phosphate-buffered saline (PBS) are commonly used. The choice of solvent may depend on the specific experimental requirements. It is crucial to use anhydrous solvents when possible to minimize hydrolysis.
Q4: Can I use antioxidants to prevent the degradation of N-methyl-anabasine?
A4: Yes, the use of antioxidants is a recommended strategy to prevent oxidative degradation. Common antioxidants used for stabilizing alkaloid solutions include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT).[3] These can be added to stock solutions at low concentrations (e.g., 0.01-0.1%). It is advisable to test the compatibility of the antioxidant with your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of N-methyl-anabasine due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored as a solid at ≤ -20°C and protected from light. For solutions, store at -80°C for long-term use. 2. Prepare Fresh Solutions: Prepare solutions immediately before use whenever possible. 3. Use Antioxidants: Add a suitable antioxidant like ascorbic acid or BHT to your stock solutions.[3] |
| Inconsistent experimental results | Inconsistent concentration of active N-methyl-anabasine due to degradation during the experiment. | 1. Control Experimental Environment: Minimize exposure of solutions to light and ambient air. Use amber-colored labware or cover with foil. 2. Maintain Optimal pH: If working with aqueous solutions, maintain a slightly acidic to neutral pH (around 6-7) to improve stability. 3. Perform Quality Control: Regularly check the purity and concentration of your stock solutions using analytical methods like HPLC-UV or LC-MS/MS. |
| Appearance of unknown peaks in analytical chromatograms | Formation of degradation products. | 1. Identify Degradation Products: Use LC-MS/MS to identify the mass of the unknown peaks, which may correspond to N-oxides or demethylated forms of N-methyl-anabasine. 2. Optimize Handling Protocol: Implement stricter light and oxygen protection measures. Purge solutions with an inert gas (e.g., argon or nitrogen) before sealing and storing. |
| Discoloration of N-methyl-anabasine solution | Oxidation of the compound. | 1. Discard Discolored Solutions: Discoloration is a visual indicator of degradation. Do not use discolored solutions for experiments. 2. Implement Preventative Measures: Prepare fresh solutions and incorporate antioxidants as a standard practice. |
Experimental Protocols
Protocol 1: Preparation of N-methyl-anabasine Stock Solution
-
Materials:
-
N-methyl-anabasine (solid)
-
Anhydrous ethanol or DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Allow the solid N-methyl-anabasine container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of N-methyl-anabasine in a sterile microcentrifuge tube under an inert atmosphere if possible.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Purge the headspace of the tube with a gentle stream of inert gas before sealing tightly.
-
Wrap the tube in parafilm and store it at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol is adapted from methods used for related alkaloids and should be optimized for N-methyl-anabasine.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or a suitable buffer like ammonium acetate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 260 nm (should be optimized based on the UV spectrum of N-methyl-anabasine)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a series of calibration standards from a fresh, accurately prepared stock solution of N-methyl-anabasine.
-
Dilute experimental samples to fall within the linear range of the calibration curve.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Run the samples on the HPLC system.
-
Quantify the amount of N-methyl-anabasine by comparing the peak area of the sample to the calibration curve.
-
Protocol 3: Quantitative Analysis by LC-MS/MS
This protocol is adapted from methods for similar alkaloids and offers high sensitivity and specificity.
-
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18 or HILIC column suitable for polar compounds.
-
Mobile Phase: Gradient of acetonitrile and water with a modifier such as formic acid or ammonium formate.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for N-methyl-anabasine and an internal standard should be determined.
-
-
Procedure:
-
Prepare calibration standards and quality control samples in a matrix that matches the experimental samples.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Perform sample preparation, which may include protein precipitation or solid-phase extraction depending on the sample matrix.
-
Inject the prepared samples into the LC-MS/MS system.
-
Quantify N-methyl-anabasine using the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Potential degradation pathways of N-methyl-anabasine.
References
Technical Support Center: Optimizing 3-(1-methylpiperidin-2-yl)pyridine for In Vivo Studies
Disclaimer: Due to the limited publicly available data specifically for 3-(1-methylpiperidin-2-yl)pyridine, this guide is largely based on data from the closely related and extensively studied compound, nicotine, and its isomers. This compound is a structural isomer of nicotine, featuring a piperidine ring instead of a pyrrolidine ring. Researchers should use the information herein as a starting point and must conduct their own dose-finding and safety studies for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to nicotine?
A1: this compound is a nicotinic acetylcholine receptor (nAChR) agonist. It is a structural isomer of nicotine. The primary structural difference is that it contains a six-membered piperidine ring, whereas nicotine contains a five-membered pyrrolidine ring. Like nicotine, it is expected to have stereoisomers (R and S enantiomers) which may exhibit different pharmacological potencies. The naturally occurring and more potent form of nicotine is the (S)-isomer. It is crucial to know the isomeric composition of your test compound as this will significantly impact its in vivo activity.
Q2: What are the primary targets of this compound in vivo?
A2: As a nicotinic agonist, this compound primarily targets nicotinic acetylcholine receptors (nAChRs). The most abundant nAChR subtypes in the central nervous system are the α4β2 and α7 subtypes.[1] These receptors are ligand-gated ion channels that, upon activation, lead to neuronal excitation and neurotransmitter release.[2] The specific receptor subtype affinity of this compound would need to be determined experimentally.
Q3: What are the expected physiological effects of this compound in vivo?
A3: Based on its similarity to nicotine, administration of this compound is expected to elicit a range of central and peripheral effects, including but not limited to, changes in locomotor activity, body temperature, heart rate, and blood pressure. At appropriate concentrations, it may have effects on cognition, anxiety, and pain perception. At higher doses, adverse effects such as tremors, seizures, and respiratory distress are possible.
Q4: What is a typical starting dose range for in vivo studies?
A4: For a novel nicotinic agonist, it is critical to start with a dose-range finding study. Based on studies with nicotine in rodents, a starting point for subcutaneous (s.c.) or intraperitoneal (i.p.) administration could be in the range of 0.01 to 1.0 mg/kg. The optimal dose will depend on the specific research question, the animal model, and the potency of the compound.
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in Response
| Possible Cause | Troubleshooting Step |
| Sub-optimal Dose | Perform a full dose-response curve to identify the optimal concentration. |
| Poor Bioavailability | Consider a different route of administration (e.g., intravenous for 100% bioavailability). Check the formulation for precipitation. |
| Rapid Metabolism | Conduct a preliminary pharmacokinetic study to determine the compound's half-life. Consider more frequent dosing or a different administration route (e.g., osmotic minipump for continuous delivery). |
| Receptor Desensitization | Nicotinic receptors are prone to desensitization with prolonged or high-concentration agonist exposure.[3] Allow for sufficient washout periods between doses. Consider a lower dose or a partial agonist if available. |
| Incorrect Isomer | Verify the stereoisomeric purity of your compound. (R)- and (S)-isomers can have vastly different potencies. |
Issue 2: Adverse Events Observed (e.g., seizures, hypothermia, lethargy)
| Possible Cause | Troubleshooting Step |
| Dose is too High | Immediately lower the dose. Refer to your dose-response data to select a dose with a better safety margin. |
| Off-Target Effects | Characterize the in vitro pharmacology of your compound to identify potential off-target activities. |
| Vehicle Toxicity | Run a vehicle-only control group to ensure the observed effects are due to the compound. |
| Rapid Cmax | A rapid peak plasma concentration (Cmax) after i.p. or i.v. injection can lead to acute toxicity. Consider a slower route of administration like subcutaneous injection or oral gavage to slow absorption. |
Experimental Protocols
Protocol 1: Dose-Response Study for Antinociceptive Effects in Mice (Tail-Flick Test)
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Compound Preparation: Dissolve this compound in sterile 0.9% saline. Prepare a range of concentrations to administer doses of 0.05, 0.1, 0.25, 0.5, and 1.0 mg/kg in a volume of 10 mL/kg.
-
Procedure: a. Acclimatize mice to the testing room for at least 1 hour. b. Measure baseline tail-flick latency for each mouse using a tail-flick analgesia meter. Set a cut-off time (e.g., 10 seconds) to prevent tissue damage. c. Administer the vehicle (saline) or a dose of the compound via subcutaneous (s.c.) injection. d. At a predetermined time post-injection (e.g., 15 minutes, based on expected peak effect), re-measure the tail-flick latency. e. Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.
-
Data Analysis: Plot the %MPE against the dose to generate a dose-response curve and calculate the ED50.
Protocol 2: Preliminary Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.
-
Compound Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., saline or PEG400/water) for intravenous (i.v.) and oral (p.o.) administration.
-
Procedure: a. Administer a single i.v. bolus dose (e.g., 0.5 mg/kg) via the tail vein. b. Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at multiple time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes. c. For oral administration, administer a single dose (e.g., 2 mg/kg) by oral gavage to a separate cohort of rats and collect blood at similar time points. d. Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t1/2).
Quantitative Data Summary (Based on Nicotine Literature)
Table 1: In Vivo Dose Ranges of Nicotine in Rodent Models
| Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effect |
| Mouse | Subcutaneous (s.c.) | 0.05 - 0.5 | Antinociception in the formalin test |
| Mouse | Intraperitoneal (i.p.) | 0.5 | Nicotine-induced hypothermia |
| Rat | Subcutaneous (s.c.) | 0.1 - 0.4 | Dose-dependent increases in locomotor activity |
| Rat | Intravenous (i.v.) | 0.03 (per infusion) | Self-administration (reinforcement) |
Table 2: Example Pharmacokinetic Parameters of Nicotine in Rats
| Parameter | Intravenous (0.03 mg/kg) | Subcutaneous (0.4 mg/kg) |
| Cmax (ng/mL) | ~ 100 | ~ 60 |
| Tmax (min) | 1-2 | 5-10 |
| t1/2 (min) | ~ 45-60 | ~ 45-60 |
Note: These values are approximate and can vary based on the specific study conditions.
Visualizations
Caption: Experimental workflow for in vivo concentration optimization.
Caption: Decision tree for troubleshooting common in vivo issues.
Caption: Simplified nAChR signaling pathway.
References
Calibration of equipment for accurate N-methyl-anabasine quantification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the calibration of analytical equipment for the accurate quantification of N-methyl-anabasine.
Frequently Asked Questions (FAQs)
Q1: Why is specific equipment calibration essential for quantifying N-methyl-anabasine? A1: Accurate quantification of any analyte, including N-methyl-anabasine, relies on establishing a precise relationship between the instrument's response and the concentration of the analyte. Without proper calibration, results can be inaccurate, leading to erroneous conclusions in research and development. Methods like isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high specificity and accuracy, but their reliability is contingent on a valid calibration curve.[1][2]
Q2: What are the recommended analytical techniques for N-methyl-anabasine quantification? A2: The most common and robust methods for quantifying tobacco alkaloids and their analogs are chromatographic techniques coupled with mass spectrometry.[3] Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently used for its high sensitivity and specificity in complex biological matrices like urine.[1][2] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is also a powerful technique for this purpose.[4]
Q3: What materials are required to perform a proper calibration? A3: To perform a calibration, you will need a certified reference standard of N-methyl-anabasine, a suitable internal standard (ideally a stable isotope-labeled version like N-methyl-anabasine-d4), high-purity solvents (e.g., HPLC or LC-MS grade methanol, acetonitrile, and water), and a representative blank matrix (the same type of sample, such as drug-free urine or plasma, that your unknown samples are in).[5][6]
Q4: How is a calibration curve generated? A4: A calibration curve is generated by preparing a series of standards with known concentrations of N-methyl-anabasine (calibrators) in a blank matrix.[5][7] A constant amount of an internal standard is added to each calibrator and unknown sample.[1] The samples are then analyzed, and the instrument response ratio (analyte peak area / internal standard peak area) is plotted against the known concentration of the analyte. A regression analysis, typically a weighted linear regression (1/x), is used to fit a line to these points.[1]
Q5: How often should the analytical instrument be recalibrated? A5: The instrument should be calibrated with each batch of samples being analyzed.[1] A full set of calibration standards should be processed and analyzed alongside the unknown samples to ensure the accuracy and validity of the results for that specific run.[1]
Troubleshooting Guide
Q1: My calibration curve has a poor correlation coefficient (e.g., r² < 0.99). What are the potential causes and solutions? A1: A low correlation coefficient indicates that the data points do not fit the regression line well.
-
Cause 1: Inaccurate Standard Preparation. Errors in pipetting or dilution during the preparation of stock or working solutions are a common cause.
-
Cause 2: Instrument Instability. Fluctuations in the mass spectrometer's source conditions or the liquid chromatograph's pump pressure can lead to inconsistent responses.
-
Solution: Allow the instrument to fully equilibrate before starting the analysis. Monitor system suitability parameters (e.g., peak shape, retention time, and response of a quality control sample) throughout the run.
-
-
Cause 3: Inappropriate Concentration Range. The selected range may be too wide, extending into a non-linear response region of the detector.
-
Solution: Narrow the calibration range or use a different regression model (e.g., quadratic), but this must be justified and validated. Linearity is generally good over several orders of magnitude for LC-MS/MS methods.[7]
-
-
Cause 4: Contamination. Contamination in the blank matrix or solvent can affect the accuracy of the lower concentration standards.
-
Solution: Analyze a "zero" sample (blank matrix with internal standard) to check for interfering peaks at the retention time of N-methyl-anabasine. Use fresh, high-purity solvents.
-
Q2: I am observing significant signal suppression or enhancement. How can I address this? A2: Signal suppression or enhancement is typically caused by matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[9][10]
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to compensate for matrix effects.[1][7] An SIL-IS like N-methyl-anabasine-d4 will co-elute with the analyte and experience the same ionization effects, resulting in a stable response ratio.
-
Solution 2: Improve Sample Preparation. Incorporate additional cleanup steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before analysis.[1][7]
-
Solution 3: Dilute the Sample. Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby mitigating their effect. However, ensure the diluted analyte concentration remains above the limit of quantification (LOQ).
-
Solution 4: Use Matrix-Matched Calibrators. Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and samples experience similar matrix effects.[5][7]
Q3: My quality control (QC) samples are failing, but the calibration curve looks good. What should I check? A3: QC sample failure indicates an issue with accuracy or precision that may not be apparent from the calibration curve alone.
-
Cause 1: QC Sample Preparation Error. The QC samples may have been prepared incorrectly or from a different stock solution than the calibrators.
-
Solution: Prepare fresh QC samples. For robust validation, QC stock solutions should be prepared independently from the calibration standards' stock solution.
-
-
Cause 2: Analyte Instability. N-methyl-anabasine may be degrading in the processed samples over the course of the analytical run.
-
Solution: Investigate the stability of the analyte under the storage and autosampler conditions. Samples should typically be kept cool (e.g., 4-10 °C) in the autosampler.
-
-
Cause 3: Inter-run Variability. If using a calibration curve from a previous run, instrument performance may have shifted.
-
Solution: Always run a fresh calibration curve with each batch of samples to account for day-to-day instrument variations.[1]
-
Q4: The peak shape for N-methyl-anabasine is poor (e.g., tailing or fronting). How can this be fixed? A4: Poor peak shape can compromise integration and reduce sensitivity.
-
Cause 1: Column Issues. The analytical column may be degraded, contaminated, or not suitable for the analysis of basic compounds like alkaloids.
-
Solution: Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. Consider using a column specifically designed for polar or basic compounds.
-
-
Cause 2: Mobile Phase Mismatch. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.
-
Solution: For basic compounds like N-methyl-anabasine, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) often yields better peak shapes in reversed-phase chromatography.[5]
-
-
Cause 3: Extra-Column Volume. Excessive tubing length or dead volume in the connections between the injector, column, and detector can cause peak broadening.
-
Solution: Ensure all connections are made correctly with minimal tubing length.
-
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of a set of calibration standards in a biological matrix (e.g., drug-free urine) for LC-MS/MS analysis.
-
Prepare Primary Stock Solutions:
-
Accurately weigh ~1 mg of certified N-methyl-anabasine reference standard and dissolve it in 1 mL of methanol to create a 1 mg/mL primary stock solution.
-
Prepare a separate 1 mg/mL primary stock solution for the stable isotope-labeled internal standard (e.g., N-methyl-anabasine-d4).
-
Store stock solutions at -20°C or as recommended by the supplier.[6]
-
-
Prepare Working Standard and Internal Standard Solutions:
-
Perform serial dilutions of the primary N-methyl-anabasine stock solution with 50% methanol to create a series of working standard solutions.
-
Dilute the primary internal standard (IS) stock solution with 50% methanol to create a working IS solution (e.g., 100 ng/mL).
-
-
Prepare Matrix-Matched Calibration Standards:
-
Aliquot the blank biological matrix (e.g., 95 µL of drug-free urine) into a series of labeled microcentrifuge tubes.
-
Spike each tube with a small volume (e.g., 5 µL) of the appropriate N-methyl-anabasine working standard solution to create a calibration curve with at least 6-8 non-zero points.
-
Include a "zero" standard containing only the blank matrix.
-
-
Add Internal Standard and Process Samples:
Quantitative Data Summary
The following tables provide representative data for the quantification of anabasine and related alkaloids. Researchers must validate these parameters for N-methyl-anabasine using their specific instrumentation and matrix.
Table 1: Typical LC-MS/MS Calibration Parameters for Tobacco Alkaloids
| Analyte | Matrix | Calibration Range (ng/mL) | Typical Correlation Coefficient (r²) | Typical LOQ (ng/mL) | Citation(s) |
| Anabasine | Urine | 0.4 - 200 | > 0.99 | 0.2 | [1][2][11] |
| Nornicotine | Urine | 0.4 - 2000 | > 0.99 | 0.6 | [1][11] |
| Anatabine | Urine | 0.1 - 2000 | > 0.99 | 0.15 | [11] |
| Anabasine | Nicotine Pouches | 4 - 800 | > 0.996 | 0.27 - 2.04 (µg/g) | [6] |
Table 2: Example Concentration Scheme for Calibration Standards
| Standard Level | N-methyl-anabasine Conc. (ng/mL) | Internal Standard Conc. (ng/mL) |
| Blank | 0 | 10 |
| CAL 1 (LOQ) | 0.5 | 10 |
| CAL 2 | 1.0 | 10 |
| CAL 3 | 5.0 | 10 |
| CAL 4 | 25.0 | 10 |
| CAL 5 | 100.0 | 10 |
| CAL 6 | 250.0 | 10 |
| CAL 7 | 500.0 | 10 |
Visualized Workflows
Caption: Experimental workflow for instrument calibration and sample quantification.
Caption: Troubleshooting decision tree for poor calibration curve linearity.
References
- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloid Quantitative Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. coresta.org [coresta.org]
- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Receptor Affinity of Nicotine and its Piperidine Analog, 3-(1-methylpiperidin-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Quantitative Receptor Affinity Data
The receptor affinity of a compound is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in radioligand binding assays. Lower values indicate higher binding affinity.
Table 1: Receptor Affinity of Nicotine for Various nAChR Subtypes
| Compound | nAChR Subtype | Radioligand | Kᵢ (nM) | Source |
| (-)-Nicotine | α4β2* | [³H]Epibatidine | 1.5 | [1] |
| (-)-Nicotine | α4β2 | [³H]Nicotine | 1.21 | [1] |
| (-)-Nicotine | Human Brain (High Affinity Site) | [³H]Nicotine | 8.1 | [2] |
| (-)-Nicotine | Human Brain (Low Affinity Site) | [³H]Nicotine | 86 | [2] |
Note: The α4β2 notation indicates that the exact subunit stoichiometry is not fully defined in the native receptor preparation.*
Direct experimental Kᵢ or IC₅₀ values for 3-(1-methylpiperidin-2-yl)pyridine are not available in the reviewed literature. However, studies on other piperidine-containing nicotinic compounds suggest that altering the size of the saturated nitrogen-containing ring can significantly impact receptor affinity and selectivity. For instance, some novel piperidine derivatives have been shown to act as potent nAChR antagonists, while others exhibit selectivity for different nAChR subtypes. Without direct experimental data, a quantitative comparison remains speculative.
Experimental Protocols
The determination of receptor affinity is primarily conducted through radioligand binding assays. A common method is the competitive inhibition binding assay.
Competitive Radioligand Binding Assay Protocol
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]nicotine or [³H]epibatidine) for binding to nAChRs.
1. Membrane Preparation:
-
Tissues or cells expressing the nAChR subtype of interest (e.g., rat brain cortex for α4β2* nAChRs) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptors.
-
The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizations
Logical and Experimental Workflows
Caption: Comparison of the chemical structures of nicotine and its piperidine analog.
Caption: Workflow of a competitive radioligand binding assay for determining receptor affinity.
Signaling Pathway
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors upon agonist binding.
Conclusion
This guide consolidates the existing knowledge on the receptor affinity of nicotine and highlights the absence of direct comparative data for its piperidine analog, this compound. While nicotine's high affinity for various nAChR subtypes, particularly α4β2, is well-documented, the affinity of the piperidine analog remains to be experimentally determined. The provided experimental protocol for competitive radioligand binding assays offers a standardized method for future studies to directly compare these two compounds. The structural difference, a single methylene group expansion in the saturated heterocyclic ring, may lead to significant changes in binding affinity and subtype selectivity. Further research is warranted to elucidate the pharmacological profile of this compound to better understand the structure-activity relationships of this important class of compounds.
References
- 1. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Anabasine vs. N-methyl-anabasine: A Comparative Pharmacological Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of Anabasine and its derivative, N-methyl-anabasine. The information is intended to support research and development efforts in the field of nicotinic acetylcholine receptor (nAChR) targeted therapies.
Introduction
Anabasine is a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, structurally similar to nicotine. It acts as an agonist at nicotinic acetylcholine receptors (nAChRs) and has been investigated for its potential therapeutic effects, as well as its toxicological profile. N-methyl-anabasine, also known as 5-methylamino-1-(3-pyridyl)-1-pentanone (MAPP), is a derivative of anabasine. This guide presents a comparative analysis of their pharmacological properties based on available experimental data.
Pharmacodynamics: Receptor Binding and Functional Activity
The primary pharmacological target for both anabasine and N-methyl-anabasine is the nicotinic acetylcholine receptor family. However, their potencies and efficacies at different nAChR subtypes vary significantly.
Data Presentation: Receptor Affinity (Ki) and Functional Potency (EC50)
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) | Efficacy | Reference |
| Anabasine | α4β2 | Lower affinity than nicotine | 0.9 ± 0.0 µM | Partial Agonist (7% of max nicotine activation) | [1] |
| α7 | Higher affinity than nicotine | - | Full Agonist | [2] | |
| Human Fetal Muscle | - | 0.7 µM | Full Agonist | ||
| N-methyl-anabasine (MAPP) | Various nAChRs | Significantly lower than anabasine | ≤1% of anabasine's activity | Very Low Potency Agonist |
Key Findings:
-
Anabasine exhibits a distinct pharmacological profile, acting as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs.[1][2] Its affinity for the α7 subtype is reported to be greater than that of nicotine.[2]
-
N-methyl-anabasine (MAPP) is a significantly less potent agonist at nAChRs compared to anabasine, displaying less than 1% of its activity. This is attributed to its chemical structure, which exists predominantly in an open-chain form rather than the cyclic iminium form that is more active at nAChRs.
Pharmacokinetics
Limited pharmacokinetic data is available for a direct comparison. Anabasine has a reported half-life of approximately 16 hours.[3] The pharmacokinetics of N-methyl-anabasine have not been well-studied.
Toxicology
| Compound | Test | Species | Route of Administration | LD50 | Reference |
| Anabasine | LD50 | Mouse | Intravenous | 11-16 mg/kg | [4][5] |
| LD50 | Rat | Oral | 235 mg/kg | [6] | |
| LD50 | Dog | Oral | 50 mg/kg | [7] | |
| N-methyl-anabasine (MAPP) | - | - | - | Data not available |
Key Findings:
-
Anabasine is a toxic compound with fatal outcomes reported in cases of poisoning.[5] Its acute toxicity is comparable to nicotine.[7]
-
In larger doses, anabasine is considered to be teratogenic in swine.[5]
-
No specific toxicological data for N-methyl-anabasine (MAPP) was found in the reviewed literature.
Signaling Pathways
Activation of nAChRs by agonists like anabasine initiates a cascade of downstream signaling events. The influx of cations, particularly Ca2+ through α7 nAChRs, is a critical initiating event.
nAChR signaling pathway activated by anabasine.
Experimental Protocols
Radioligand Binding Assay for nAChR Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for a specific nAChR subtype.
Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2) are prepared.[8]
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]cytisine for α4β2 nAChRs) and varying concentrations of the test compound (anabasine or N-methyl-anabasine).[8]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value.
Two-Electrode Voltage Clamp (TEVC) for Functional Activity
This electrophysiological technique is used to measure the functional activity (EC50 and efficacy) of a compound at a specific nAChR subtype expressed in Xenopus oocytes.
Detailed Methodology:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype.
-
Electrode Placement: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential.
-
Compound Application: The oocyte is perfused with a solution containing the test compound at various concentrations.
-
Current Measurement: The ion current flowing through the activated nAChRs is recorded by the amplifier.
-
Data Analysis: The peak current response at each concentration is measured and plotted to generate a dose-response curve. The EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy (relative to a full agonist like acetylcholine) are determined from this curve.
In Vivo Behavioral Assay: Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, which can be influenced by nAChR modulation.
Detailed Methodology:
-
Apparatus: A large circular pool is filled with opaque water and a hidden escape platform is submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase: Rodents are given several trials per day for multiple days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Drug Administration: Anabasine, N-methyl-anabasine, or a vehicle control is administered to the animals before the trials to assess the compound's effect on learning and memory.
Conclusion
Anabasine and N-methyl-anabasine exhibit markedly different pharmacological profiles. Anabasine is a potent agonist at certain nAChR subtypes, with a notable preference for the α7 subtype. In contrast, N-methyl-anabasine (MAPP) is a very weak agonist, likely due to its structural conformation. These differences in potency and efficacy at nAChRs are expected to translate to significant disparities in their in vivo effects and toxicological profiles. Further research is warranted to fully elucidate the quantitative pharmacological and pharmacokinetic parameters of N-methyl-anabasine to enable a more comprehensive comparative assessment.
References
- 1. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anabasine - Wikipedia [en.wikipedia.org]
- 6. RTECS NUMBER-UT7373000-Chemical Toxicity Database [drugfuture.com]
- 7. Anabasine - Hazardous Agents | Haz-Map [haz-map.com]
- 8. A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(1-Methylpiperidin-2-yl)pyridine and Related Nicotine Metabolites
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative performance of various validated analytical methods for the determination of nicotine and its metabolites in biological samples. These metrics are essential for comparing the suitability of each method for specific research or clinical applications.
Table 1: Comparison of LC-MS/MS Method Performance for Nicotine Metabolite Analysis
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Nicotine, Cotinine, 3-OH-Cotinine | Plasma | 10 - 1000 | 10 | < 15% | < 15% | 50 - 97%[1] |
| Nicotine and 8 metabolites | Plasma | Varies per analyte | 1.0 | ≤ 14% | ≤ 17% | 52 - 88%[2] |
| Nicotine and 8 metabolites | Urine | Varies per analyte | 2.5 | ≤ 14% | ≤ 17% | 51 - 118%[2] |
| Nicotine, 6 metabolites, 2 alkaloids | Urine | Varies per analyte | 0.05 - 0.2 | 2 - 9% | 2 - 9% | 76 - 99%[3] |
| Cotinine | Urine, Saliva | 1.1 - 1000 | 1.1 | Not Reported | Not Reported | 99.56%[4] |
Table 2: Comparison of GC-MS Method Performance for Nicotine Metabolite Analysis
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Nicotine, Cotinine | Plasma, Urine | 10 - 1000 | 0.3 - 0.8 | < 8.7% | < 8.7% | 98.0 - 101.7%[5] |
| Nicotine, Cotinine | Urine | 1 - 100 (Nicotine), 50 - 1000 (Cotinine) | 0.25 (Nicotine), 20 (Cotinine) | Not Reported | Not Reported | Not Reported[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the current standards in the field for the analysis of nicotine and its metabolites.
Protocol 1: LC-MS/MS Analysis of Nicotine and its Metabolites in Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of nicotine and its metabolites.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.25 mL of plasma, add an internal standard solution.
-
Add 250 µL of 10 mM sodium carbonate-bicarbonate buffer (pH 9.0) and vortex.[1]
-
Add 1 mL of dichloromethane (DCM), and agitate for 20 minutes.[1]
-
Centrifuge at 12,500 rpm for 5 minutes.[1]
-
Transfer the lower organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
Column: BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size).[1]
-
Mobile Phase A: 0.2% ammonia in water (pH 10.6).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A suitable gradient program to separate the analytes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[1]
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions (example):
-
Nicotine: m/z 163.1 → 130.1
-
Cotinine: m/z 177.1 → 80.1
-
trans-3'-hydroxycotinine: m/z 193.1 → 80.1
-
Protocol 2: GC-MS Analysis of Nicotine and Cotinine in Urine
This protocol is based on a validated GC-MS method utilizing micro-extraction by packed sorbent (MEPS).[6]
1. Sample Preparation (Micro-Extraction by Packed Sorbent - MEPS)
-
To 500 µL of urine, add 250 ng of internal standard (e.g., 6-methyl nicotine) and 200 µL of 1M NaOH.[6]
-
Centrifuge at 2000 x g for 5 minutes.[6]
-
Condition a MEPS syringe with methanol and then deionized water.[6]
-
Draw the sample mixture through the MEPS syringe multiple times.[6]
-
Wash the sorbent with deionized water.[6]
-
Elute the analytes with 30 µL of methanol directly into a GC vial.[6]
2. GC-MS Conditions
-
Column: DB-5MS capillary column (or equivalent).
-
Carrier Gas: Helium at a flow rate of 1.1 mL/min.[6]
-
Injection Mode: Splitless.[6]
-
Temperature Program:
-
Initial temperature: 50°C for 1 minute.
-
Ramp 1: to 200°C at 15°C/minute.
-
Ramp 2: to 300°C at 20°C/minute.[6]
-
-
MS Detection: Selected Ion Monitoring (SIM) mode.[6]
-
Monitored Ions (example):
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of nicotine and a general workflow for the analytical methods described.
Caption: Metabolic pathway of nicotine in humans.[7][8][9][10]
Caption: General workflow for the analysis of nicotine metabolites.
References
- 1. ovid.com [ovid.com]
- 2. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of N-methyl-anabasine and Other Nicotinic Acetylcholine Receptor (nAChR) Agonists: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of N-methyl-anabasine alongside other prominent nicotinic acetylcholine receptor (nAChR) agonists. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data to inform research and development efforts.
Introduction to nAChR Agonists
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[1] Their activation by agonists such as acetylcholine and nicotine mediates a wide range of physiological processes, including cognitive function, reward, and inflammation.[2] Consequently, nAChR agonists are of significant interest as therapeutic agents for various neurological and inflammatory disorders.[3] This guide focuses on comparing the efficacy of N-methyl-anabasine with other well-characterized nAChR agonists.
Quantitative Comparison of Agonist Efficacy
The efficacy and potency of nAChR agonists are typically quantified by their half-maximal effective concentration (EC50) and binding affinity (Ki). The following tables summarize available data for N-methyl-anabasine and other key agonists across different nAChR subtypes. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Potency (EC50, µM) of nAChR Agonists at α4β2 Subtype
| Agonist | EC50 (µM) | Emax (% of Nicotine) | Source |
| Nicotine | 0.8 ± 0.1 | 100% | [4] |
| Anabasine | 0.9 ± 0.0 | 7% | [4] |
| N-methyl-anabasine (MAPP) | - | - | Data not available in a comparable format |
| Cotinine | 85.3 ± 13.4 | 59% | [4] |
| Nornicotine | - | 44% | [5] |
| Anatabine | < 8 | - | [4] |
| Methylanatabine | < 8 | 26% | [4][5] |
| Acetylcholine | < 8 | - | [4] |
Table 2: Binding Affinity (Ki or IC50, nM) of nAChR Agonists at α4β2 Subtype
| Agonist | Ki or IC50 (nM) | Source |
| Nicotine | 5.9 (IC50) | [6] |
| Anabasine | - | Data not available in a comparable format |
| N-methyl-anabasine (MAPP) | - | Data not available in a comparable format |
| Cotinine | 9900 ± 3600 (IC50) | [4] |
| Anatabine | 700 ± 100 (IC50) | [4] |
| Methylanatabine | 900 ± 200 (IC50) | [4] |
Table 3: Potency (EC50, µM) and Efficacy of nAChR Agonists at α7 Subtype
| Agonist | EC50 (µM) | Emax | Source |
| Anabaseine | - | - | Potent agonist[3] |
| Anabasine | - | - | Selective agonist[7] |
| Nicotine | - | - | - |
| N-methyl-anabasine (MAPP) | - | - | The equilibrium for MAPP greatly favors the ammonium-ketone monocation form.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of nAChR agonist efficacy.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of test compounds for nAChR subtypes.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or rat brain tissue).[9]
-
Radioligand specific for the receptor subtype (e.g., [3H]Cytisine for α4β2, [125I]α-bungarotoxin for α7).[9]
-
Test compounds (N-methyl-anabasine and other agonists).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]
-
Glass fiber filters (e.g., GF/C).[10]
-
Scintillation cocktail.[10]
-
96-well plates.[10]
-
Filter harvester and scintillation counter.[10]
Procedure:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer and centrifuge again. Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C.[10]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and the radioligand at a fixed concentration.[10]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[10]
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.[10]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Electrophysiology-Based Functional Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This assay measures the functional response of the receptor to an agonist by recording the ion current that flows through the channel upon activation.
Objective: To determine the EC50 and maximal response (Imax) of test compounds.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Recording solution (e.g., Ba2+ Ringer's solution).
-
Test compounds.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to remove the follicular layer. Inject the oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).[12]
-
Agonist Application: Apply the test compound at various concentrations to the oocyte through the perfusion system for a set duration.[2]
-
Data Acquisition: Record the inward current elicited by the agonist.
-
Data Analysis: Plot the peak current response against the agonist concentration to generate a dose-response curve. Fit the curve to the Hill equation to determine the EC50 and Imax.
Signaling Pathways
Activation of nAChRs leads to the opening of the ion channel, resulting in an influx of cations (primarily Na+ and Ca2+). This initial event triggers a cascade of downstream signaling pathways. While specific pathways for N-methyl-anabasine are not extensively detailed, its action at various nAChR subtypes suggests the involvement of the following general pathways:
-
PI3K-Akt Pathway: Agonist stimulation of nAChRs, particularly the α7 subtype, can activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is involved in promoting cell survival and neuroprotection.[13]
-
MAPK/ERK Pathway: Nicotine has been shown to activate the p44/42 mitogen-activated protein kinase (MAPK) pathway through muscle-type nAChRs.[13]
-
Calcium-Dependent Signaling: The influx of Ca2+ through nAChRs acts as a second messenger, activating various calcium-dependent enzymes and signaling cascades that can modulate neurotransmitter release and gene expression.
Below are diagrams illustrating the general experimental workflow for assessing nAChR agonist efficacy and a simplified representation of a common nAChR signaling pathway.
References
- 1. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 2. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Nicotinic Receptor Subtypes in the Behavioral Effects of Nicotinic Drugs in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 3-(1-methylpiperidin-2-yl)pyridine as a Selective nAChR Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(1-methylpiperidin-2-yl)pyridine as a potential selective ligand for nicotinic acetylcholine receptors (nAChRs). Due to the limited publicly available data for this compound, this guide utilizes its close structural analog, anabasine (3-(piperidin-2-yl)pyridine), as a primary comparator. The potential influence of the N-methyl group on receptor affinity and functional activity is discussed based on structure-activity relationship (SAR) studies of other nAChR ligands.
Comparative Analysis of nAChR Ligands
Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of Anabasine and Other nAChR Ligands
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, µM) | Efficacy (% of ACh response) | Reference(s) |
| Anabasine | α4β2 | 900 | 0.9 ± 0.0 (EC50) | 7% (partial agonist) | [1] |
| α7 | High Affinity | Full Agonist | - | [2] | |
| Nicotine | α4β2 | 4 | 0.8 ± 0.1 (EC50) | 100% (full agonist) | [1] |
| α7 | - | - | - | ||
| Epibatidine | α4β2 | 0.02 - 0.2 | - | - | [3] |
| α3β4 | - | - | - | ||
| α7 | - | - | - | ||
| Varenicline | α4β2 | 0.06 | Partial Agonist | - | |
| α7 | - | Agonist | - |
Note: The table presents data for anabasine as a proxy for this compound. The addition of a methyl group to the piperidine nitrogen could potentially alter these values.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of ligand validation. Below are detailed methodologies for key in vitro assays used to characterize the interaction of compounds with nAChR subtypes.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various nAChR subtypes.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]Epibatidine, [³H]Cytisine).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known ligand like nicotine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This functional assay measures the ability of a ligand to activate or inhibit nAChR-mediated calcium influx into cells.
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound.
Materials:
-
HEK293 cells stably expressing the nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound.
-
Known agonist (e.g., acetylcholine) for antagonist assays.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
For agonist testing:
-
Establish a baseline fluorescence reading.
-
Add serial dilutions of the test compound and monitor the change in fluorescence over time.
-
-
For antagonist testing:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a fixed concentration of a known agonist (typically the EC50 or EC80 concentration).
-
Monitor the change in fluorescence over time.
-
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values from the concentration-response curves.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique to directly measure the ion flow through the nAChR channel in response to ligand application in Xenopus oocytes.
Objective: To characterize the functional properties (agonist, partial agonist, or antagonist) and potency of this compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the nAChR subunits of interest.
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.
-
Recording chamber and perfusion system.
-
Recording solution (e.g., ND96).
-
Test compound and known agonists/antagonists.
Procedure:
-
Inject the cRNA encoding the desired nAChR subunits into the cytoplasm of Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution.
-
Apply the test compound at various concentrations and record the resulting current.
-
For antagonist testing, co-apply the test compound with a known agonist.
-
Construct concentration-response curves to determine EC50 or IC50 values and the efficacy of the compound.
Visualizations
nAChR Signaling Pathway
Caption: Agonist binding to nAChRs leads to ion influx and downstream cellular responses.
Ligand Validation Workflow
Caption: A typical workflow for the validation and optimization of a novel nAChR ligand.
Selectivity Determination Logic
Caption: Logic for determining ligand selectivity based on comparative bioactivity data.
References
- 1. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of N-methyl-anabasine and Epibatidine: A Comparative Analysis for Researchers
A detailed review of the potent analgesic epibatidine and the less characterized N-methyl-anabasine, focusing on their in vivo efficacy, toxicity, and underlying mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison based on available experimental data.
This guide offers a comparative overview of the in vivo efficacy of two nicotinic acetylcholine receptor (nAChR) agonists: N-methyl-anabasine and epibatidine. While epibatidine is a well-documented and highly potent analgesic, its therapeutic potential is severely limited by its extreme toxicity. N-methyl-anabasine, a derivative of the tobacco alkaloid anabasine, is less extensively studied in the context of analgesia, and publicly available data on its in vivo efficacy is scarce. This comparison aims to summarize the existing experimental data for both compounds to aid researchers in the field of pharmacology and drug development.
Quantitative Efficacy and Toxicity Comparison
The following tables summarize the available quantitative data for the in vivo analgesic efficacy and toxicity of epibatidine and anabasine, the parent compound of N-methyl-anabasine. It is critical to note the lack of specific in vivo analgesic data (ED50) for N-methyl-anabasine in the current scientific literature.
Table 1: In Vivo Efficacy and Toxicity of Epibatidine in Rodent Models
| Parameter | Species | Route of Administration | Value | Reference |
| Analgesic Potency (ED50) | Mouse | Intraperitoneal (i.p.) | < 5 µg/kg (hot-plate test) | [1] |
| Mouse | Subcutaneous (s.c.) | 0.005 mg/kg (hypothermia) | [2][3] | |
| Toxicity (LD50) | Mouse | Intravenous (i.v.) | 1.46 - 13.98 µg/kg | [4] |
| Therapeutic Index | Mouse | - | Very narrow | [1][4] |
Table 2: In Vivo Toxicity of Anabasine Enantiomers (Parent Compound of N-methyl-anabasine)
| Parameter | Species | Route of Administration | Value | Reference |
| Toxicity (LD50) | Mouse | Intravenous (i.v.) | (+)-R-anabasine: 11 +/- 1.0 mg/kg | [5] |
| Mouse | Intravenous (i.v.) | (-)-S-anabasine: 16 +/- 1.0 mg/kg | [5] |
Experimental Protocols
The following are detailed methodologies for two standard in vivo analgesic assays frequently used to evaluate compounds like epibatidine.
Hot-Plate Test
The hot-plate test is a widely used method to assess the response to a thermal pain stimulus, primarily evaluating centrally acting analgesics.[6][7]
Apparatus:
-
A commercially available hot-plate apparatus consisting of a metal plate that can be heated to a constant temperature.
-
A transparent cylindrical retainer to keep the animal on the heated surface.
-
A timer to record the latency of the response.
Procedure:
-
The hot plate is preheated to a constant temperature, typically between 52-55°C.[8]
-
Animals (mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.
-
A baseline latency is determined for each animal by placing it on the hot plate and starting the timer.
-
The time taken for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping, is recorded as the reaction latency.[6]
-
A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded.
-
Following the baseline measurement, the test compound (e.g., epibatidine) or vehicle is administered.
-
The reaction latency is measured again at predetermined time intervals after drug administration (e.g., 5, 20, and 60 minutes) to determine the peak effect and duration of action.[9]
Tail-Flick Test
The tail-flick test is another common method for assessing the analgesic effects of drugs against thermal pain, primarily mediated at the spinal level.[10][11]
Apparatus:
-
A tail-flick analgesia meter equipped with a radiant heat source (e.g., a high-intensity light beam) and a sensor to detect the tail flick.[12]
-
A restraining tube to hold the animal gently during the procedure.
Procedure:
-
Animals are placed in the restraining tube, allowing the tail to be exposed.
-
The radiant heat source is focused on a specific portion of the tail.[12]
-
The time from the start of the heat stimulus to the moment the animal flicks its tail away from the heat is automatically recorded as the tail-flick latency.
-
A cut-off time is set to avoid tissue damage.
-
A baseline latency is established before drug administration.
-
The test compound or vehicle is administered, and the tail-flick latency is measured at various time points post-administration to evaluate the analgesic effect.
Signaling Pathways
Both N-methyl-anabasine and epibatidine are known to exert their effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[13] The activation of nAChRs, particularly the α4β2 and α7 subtypes, is implicated in antinociception.[14]
Upon agonist binding, the nAChR channel opens, leading to an influx of cations, primarily Na+ and Ca2+. This influx causes membrane depolarization and the initiation of downstream signaling cascades. The increase in intracellular Ca2+ can activate various second messenger systems, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is known to play a role in neuroprotection and may contribute to the modulation of pain signaling.[15]
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Discussion and Conclusion
Epibatidine stands out as one of the most potent analgesics ever discovered, with a potency several hundred times that of morphine.[2] Its mechanism of action through nAChRs offers a non-opioid pathway for pain relief. However, the clinical development of epibatidine has been halted due to its extremely narrow therapeutic index; the doses required for analgesia are very close to those that cause severe toxic effects, including hypertension, paralysis, seizures, and death.[1][4]
In stark contrast, there is a significant lack of published in vivo data on the analgesic efficacy of N-methyl-anabasine. While its parent compound, anabasine, is a known nAChR agonist, its analgesic properties are not well-characterized in standard in vivo models. The available toxicity data for anabasine enantiomers suggest it is significantly less toxic than epibatidine.[5] However, without corresponding efficacy data for N-methyl-anabasine, a meaningful comparison of their therapeutic potential is impossible.
For researchers in drug development, the story of epibatidine serves as a crucial case study in the challenges of separating high potency from severe toxicity. The exploration of anabasine derivatives like N-methyl-anabasine may be a viable strategy to develop safer nAChR-targeting analgesics. However, a significant amount of foundational in vivo research is required to establish the analgesic efficacy and safety profile of N-methyl-anabasine before any direct comparison to epibatidine can be substantively made. Future research should focus on determining the ED50 of N-methyl-anabasine in validated analgesic models such as the hot-plate and tail-flick tests, which would allow for a direct and quantitative comparison of its therapeutic index with that of epibatidine.
References
- 1. Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Evaluation of antinociceptive effect of methanolic extract of leaves of Crataeva nurvala Buch.-Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A modified hot-plate test sensitive to mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]
- 9. researchgate.net [researchgate.net]
- 10. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A chronic inhalation toxicity/oncogenicity study of methylethylketoxime in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo analgesic activity, toxicity and phytochemical screening of the hydroalcoholic extract from the leaves of Psidium cattleianum Sabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nicotine: A Comparative Analysis of the Metabolic Stability of its Analogs
For researchers, scientists, and drug development professionals, understanding the metabolic fate of nicotine and its analogs is paramount for the development of novel therapeutics and for assessing the risk profile of tobacco and nicotine-related products. This guide provides a comparative analysis of the metabolic stability of nicotine and its key analogs, supported by experimental data and detailed methodologies.
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. In the context of nicotine and its analogs, this stability is primarily governed by the activity of cytochrome P450 enzymes, particularly CYP2A6, in the liver. Variations in the structure of nicotine analogs can significantly alter their interaction with these enzymes, leading to diverse metabolic fates.
Comparative Metabolic Data
The following table summarizes key in vitro metabolic parameters for nicotine and a selection of its analogs. The data is compiled from studies utilizing human liver microsomes (HLM), providing a basis for comparison of their interaction with the primary metabolizing enzymes.
| Compound | Parameter | Value | Enzyme System | Reference |
| (S)-Nicotine | Intrinsic Clearance (CLint) | 6.7 µL/min/mg protein | Human Liver Microsomes | [1] |
| CYP2A6 Inhibition (Ki) | 4.4 µM | Human cDNA-expressed CYP2A6 | [2][3] | |
| N-Glucuronidation Rate | 146 - 673 pmol/min/mg protein | Human Liver Microsomes | [4] | |
| (S)-Cotinine | CYP2A6 Inhibition (Ki) | >300 µM | Human cDNA-expressed CYP2A6 | [2][3] |
| N-Glucuronidation Rate | 140 - 908 pmol/min/mg protein | Human Liver Microsomes | [4] | |
| (S)-Nornicotine | CYP2A6 Inhibition (Ki) | >300 µM | Human cDNA-expressed CYP2A6 | [2][3] |
| (S)-Anabasine | CYP2A6 Inhibition (Ki) | 5.4 µM | Human cDNA-expressed CYP2A6 | [2][3] |
| (S)-Anatabine | CYP2A6 Inhibition (Ki) | 3.8 µM | Human cDNA-expressed CYP2A6 | [2][3] |
| Myosmine | CYP2A6 Inhibition (Ki) | >300 µM | Human cDNA-expressed CYP2A6 | [2][3] |
| β-Nicotyrine | CYP2A6 Inhibition (Ki) | 0.37 µM | Human cDNA-expressed CYP2A6 | [2][3] |
Note: A lower Ki value indicates a higher affinity for the enzyme and therefore, a greater potential for inhibition. While Ki is not a direct measure of metabolic rate, it provides valuable insight into the interaction of these analogs with the primary metabolizing enzyme, CYP2A6. The wide range in glucuronidation rates for nicotine and cotinine reflects the significant interindividual variability in the activity of UDP-glucuronosyltransferases (UGTs).[4]
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, a standard model for assessing the susceptibility of compounds to metabolism by cytochrome P450 enzymes.
Human Liver Microsomal Stability Assay
1. Materials and Reagents:
-
Test compound (Nicotine analog)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
2. Incubation Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
Dilute the stock solution in phosphate buffer to the desired final concentration (typically 1 µM).
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to a mixture of the test compound and HLM in phosphate buffer. The final microsomal protein concentration is typically 0.5 mg/mL.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Terminate the reaction immediately by adding a quenching solution, typically cold acetonitrile containing an internal standard.
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).
Visualizing Key Pathways
To better understand the biological context of nicotine analog activity and the experimental approach to its study, the following diagrams are provided.
References
Head-to-Head Study of N-methyl-anabasine and Varenicline on α4β2 Receptors: A Comparative Analysis
For Immediate Release
This guide provides a detailed, data-driven comparison of the pharmacological properties of N-methyl-anabasine and varenicline, with a specific focus on their interactions with the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in smoking cessation therapies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Varenicline is a well-established partial agonist of the α4β2 nAChR and is widely used as a first-line treatment for smoking cessation.[1][2] Its efficacy is attributed to its dual mechanism of action: it alleviates withdrawal symptoms by partially stimulating the receptor while simultaneously blocking the reinforcing effects of nicotine.[3] N-methyl-anabasine, a derivative of the naturally occurring tobacco alkaloid anabasine, has also been investigated for its activity at nAChRs. Anabasine itself has been shown to be a weak partial agonist at α4β2 nAChRs.[4] This guide synthesizes available preclinical data to offer a comparative perspective on the binding and functional characteristics of these two compounds at the α4β2 receptor.
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters for varenicline and anabasine (as a proxy for N-methyl-anabasine due to limited data on the methylated form) at the α4β2 nAChR.
Table 1: Binding Affinity (Ki) at α4β2 nAChR
| Compound | Ki (nM) | Radioligand | Source Tissue/Cell Line | Reference |
| Varenicline | 0.4 | [3H]-Nicotine | Rat Cortex | [5] |
| Varenicline | 0.06 | Not Specified | α4β2 nAChR | [6] |
| Anabasine | - | - | - | - |
| N-methyl-anabasine | Data Not Available | - | - | - |
Table 2: Functional Potency (EC50) and Efficacy (Emax) at α4β2 nAChR
| Compound | EC50 (µM) | Emax (% of ACh response) | Experimental System | Reference |
| Varenicline | 2.3 ± 0.3 | 13.4 ± 0.4 | Rat α4β2 in Xenopus oocytes | [2] |
| Varenicline | 0.06 - 18 | Partial Agonist | Human α4β2 in Xenopus oocytes | [1] |
| Anabasine | 0.9 ± 0.0 | 7 (% of nicotine response) | Human α4β2 in CHO cells | [7] |
| N-methyl-anabasine | Data Not Available | - | - | - |
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChR
This protocol is a generalized representation based on methodologies described in the cited literature for determining the binding affinity of compounds to the α4β2 nAChR.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the α4β2 receptor.
Materials:
-
Tissue homogenates (e.g., rat cortex) or cell membranes from cell lines expressing α4β2 nAChRs (e.g., IMR-32 cells).[8]
-
Radioligand (e.g., [3H]Cytisine or [3H]epibatidine).[8]
-
Test compounds (N-methyl-anabasine, varenicline).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the source tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines the general procedure for assessing the functional activity (potency and efficacy) of compounds at the α4β2 nAChR expressed in Xenopus laevis oocytes.[2][9]
Objective: To measure the electrophysiological response of α4β2 receptors to the application of agonist compounds and determine their EC50 and Emax values.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human or rat α4 and β2 nAChR subunits.
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and recording system.
-
Perfusion system.
-
Recording solution (e.g., Barth's solution).
-
Agonist solutions (Acetylcholine, N-methyl-anabasine, varenicline).
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Microinject the oocytes with a mixture of cRNA encoding the α4 and β2 subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the oocyte with the recording solution. Apply increasing concentrations of the test compound and record the resulting inward current.
-
Data Analysis: Plot the peak current response against the agonist concentration to generate a concentration-response curve. Fit the data to the Hill equation to determine the EC50 (concentration that elicits a half-maximal response) and Emax (maximum response as a percentage of a full agonist like acetylcholine).
Signaling Pathways and Experimental Workflows
Caption: α4β2 nAChR signaling pathway activated by partial agonists.
Caption: Experimental workflows for binding and functional assays.
Discussion
The available data indicate that varenicline is a high-affinity partial agonist at the α4β2 nAChR.[1][2][6] Its low nanomolar binding affinity suggests potent competition with nicotine at the receptor binding site. The partial agonist activity, with an efficacy significantly lower than that of acetylcholine, is consistent with its clinical mechanism of providing moderate receptor stimulation to mitigate withdrawal symptoms without producing the full reinforcing effects of nicotine.[3]
Data for N-methyl-anabasine is limited. However, studies on the parent compound, anabasine, show that it is a weak partial agonist at the human α4β2 nAChR, with a much lower efficacy compared to nicotine.[7] The potency of anabasine is in the high nanomolar to low micromolar range.[7] While methylation can alter the pharmacological profile of a compound, without direct experimental data for N-methyl-anabasine, its precise binding affinity, potency, and efficacy at the α4β2 receptor remain to be determined.
Conclusion
Varenicline's well-characterized profile as a high-affinity partial agonist at the α4β2 nAChR provides a strong basis for its clinical efficacy in smoking cessation. While N-methyl-anabasine's parent compound, anabasine, also interacts with this receptor as a weak partial agonist, a comprehensive understanding of N-methyl-anabasine's potential would require direct and thorough investigation of its pharmacological properties at the α4β2 receptor. Further head-to-head studies are warranted to definitively compare the therapeutic potential of these two compounds.
References
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.6. Electrophysiology [bio-protocol.org]
Benchmarking 3-(1-methylpiperidin-2-yl)pyridine Against Established Research Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-(1-methylpiperidin-2-yl)pyridine, commonly known as nicotine, against a panel of established research compounds targeting nicotinic acetylcholine receptors (nAChRs). The data presented herein is intended to assist researchers in selecting the appropriate compound for their specific experimental needs, based on receptor binding affinity and functional potency. Detailed experimental protocols for the key assays cited are also provided to ensure reproducibility.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other key nAChR agonists across various receptor subtypes. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
| Compound | nAChR Subtype | Ki (nM) | EC50 (µM) | Reference |
| This compound (Nicotine) | α4β2 | 1.5 | 1.0 ± 0.2 | |
| α3β4 | 200 | 42.4 ± 2.2 | [1] | |
| α7 | >10,000 | 54.5 ± 10.6 | [1] | |
| Epibatidine | α4β2 | 0.018 - 0.026 | - | |
| α3β4 | - | - | ||
| α7 | 233 | - | ||
| Varenicline | α4β2 | 0.12 | 2.3 | [2] |
| α3β4 | - | 55 | [2] | |
| α7 | - | 18 | [2] | |
| Cytisine | α4β2 | 0.17 | ~1 | [3] |
| α3β4 | 400 | - | [4] | |
| α7 | 4200 | - | [3] | |
| ABT-418 | α2β2 | - | 11 | [5] |
| α4β2 | - | 6 | [5] | |
| α3β4 | - | 188 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound to a specific nAChR subtype using a radiolabeled ligand. The example provided is for a [³H]-epibatidine binding assay for the α4β2 nAChR subtype.
Materials:
-
HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2)
-
[³H]-epibatidine (Radioligand)
-
Test compound (e.g., this compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
-
Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine)
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target nAChR subtype to confluency.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well microplate, add the following to each well:
-
A fixed concentration of [³H]-epibatidine (typically at or below its Kd value).
-
A range of concentrations of the test compound.
-
For non-specific binding control wells, add a saturating concentration of the non-specific binding control compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for measuring the functional potency (EC50) of a compound by recording the ion channel currents it evokes in cells expressing nAChRs.
Materials:
-
HEK293 cells expressing the desired nAChR subtype.
-
Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller and microforge.
-
External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2).
-
Test compound solutions at various concentrations.
Procedure:
-
Cell Preparation:
-
Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip using a microforge.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Gigaohm Seal Formation:
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows electrical access to the entire cell.
-
-
Data Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply the test compound at various concentrations to the cell using a perfusion system.
-
Record the inward currents evoked by the agonist.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each compound concentration.
-
Plot the current amplitude as a function of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response).
-
FLIPR (Fluorometric Imaging Plate Reader) Functional Assay
This high-throughput assay measures the functional activity of compounds by detecting changes in intracellular calcium or membrane potential using fluorescent dyes.
Materials:
-
HEK293 cells expressing the desired nAChR subtype.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent dye (e.g., a calcium-sensitive dye like Fluo-4 AM or a membrane potential-sensitive dye).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds at various concentrations.
-
FLIPR instrument.
Procedure:
-
Cell Plating:
-
Plate the cells in the microplates and allow them to adhere and grow overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the fluorescent dye solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.
-
-
Compound Addition and Measurement:
-
Place the plate in the FLIPR instrument.
-
The instrument will add the test compounds to the wells at specified time points.
-
The FLIPR will simultaneously measure the fluorescence intensity in each well before and after compound addition. An increase in fluorescence indicates an increase in intracellular calcium or membrane depolarization, signifying receptor activation.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence as a function of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathway of Nicotinic Acetylcholine Receptors
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation.
Experimental Workflow for nAChR Ligand Characterization
Caption: General experimental workflow for characterizing nAChR ligands.
References
- 1. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of N-methyl-anabasine and Related Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of N-methyl-anabasine and its parent compound, anabasine, at nicotinic acetylcholine receptors (nAChRs). Due to the limited availability of published quantitative data for N-methyl-anabasine, this document focuses on the well-characterized bioactivity of anabasine as a primary reference, supplemented with a discussion on the potential influence of N-methylation. The guide includes a summary of available quantitative data, detailed experimental protocols for assessing bioactivity, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to N-methyl-anabasine and Anabasine
Anabasine is a pyridine and piperidine alkaloid found in various plants, notably in the tree tobacco (Nicotiana glauca)[1]. It is a structural isomer of nicotine and acts as an agonist at nicotinic acetylcholine receptors (nAChRs)[1]. N-methyl-anabasine is a derivative of anabasine with a methyl group attached to the piperidine nitrogen. While the in vitro metabolism of N-methyl-anabasine has been studied, comprehensive data on its receptor binding affinity and functional potency are scarce in publicly available literature.
Anabasine is recognized as a selective agonist for the α7 nAChR subtype and also interacts with α4β2 nAChRs, albeit as a partial agonist[2][3][4]. The activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations and subsequent depolarization of the cell membrane, triggering various downstream signaling events[5].
Comparative Bioactivity Data
The following tables summarize the available quantitative data for anabasine and other relevant nAChR ligands to provide a comparative context for its bioactivity. It is important to note the absence of specific Ki and EC50 values for N-methyl-anabasine in the current literature.
Table 1: Receptor Binding Affinities (Ki) of nAChR Ligands
| Compound | Receptor Subtype | Species | Ki (nM) | Reference |
| Anabasine | α4β2 | Rat (brain) | 1100 | [6] |
| Anabasine | α7 | Rat (brain) | ~220 ᵃ | [6] |
| Nicotine | α4β2 | Human | 1 | [2] |
| GTS-21 | α4β2 | Human | 20 | [7] |
| Anatabine (S-) | α4β2 | Rat (brain) | 700 | [2] |
| Anatabine (R-) | α4β2 | Rat (brain) | 900 | [2] |
ᵃ Value estimated from graphical data in the reference.
Table 2: Functional Potency (EC50) and Efficacy of nAChR Agonists
| Compound | Receptor Subtype | Cell Line | EC50 (µM) | Efficacy (% of Acetylcholine) | Reference |
| Anabasine | α4β2 | CHO | 0.9 | 7% (of Nicotine) | [2] |
| Anabasine | Human Fetal Muscle | TE671 | 0.7 | Full Agonist | [8] |
| Nicotine | α4β2 | CHO | 0.8 | 100% | [2] |
| Anatabine | α4β2 | CHO | ~1 | Partial Agonist | [2] |
| GTS-21 | α7 | Oocytes | ~1 | Partial Agonist | [9] |
Signaling Pathways and Experimental Workflow
Nicotinic Acetylcholine Receptor Signaling Pathway
The binding of an agonist like anabasine to the α7 nAChR leads to the opening of the ion channel, allowing the influx of Ca²⁺. This increase in intracellular calcium can activate various downstream signaling cascades, including the PI3K/Akt pathway, which is involved in cell survival and synaptic plasticity.
Experimental Workflow for Bioactivity Assessment
The following diagram illustrates a typical workflow for determining the bioactivity of a compound like N-methyl-anabasine at nAChRs, from initial binding studies to functional characterization.
Detailed Experimental Protocols
Radioligand Binding Assay for nAChR
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for a specific nAChR subtype.
Objective: To measure the displacement of a known radiolabeled ligand from nAChRs by a test compound (e.g., N-methyl-anabasine).
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).
-
Test compound (N-methyl-anabasine) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., nicotine).
-
Binding buffer (e.g., phosphate-buffered saline, PBS).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
For determining non-specific binding, incubate membranes with the radioligand and a saturating concentration of the non-specific binding control.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol measures the functional activity (EC50 and efficacy) of a compound at a specific nAChR subtype expressed in Xenopus oocytes.
Objective: To characterize the agonist or antagonist properties of a test compound by measuring the ion currents elicited upon its application to nAChR-expressing oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nAChR subtype.
-
Microinjection setup.
-
Two-electrode voltage clamp (TEVC) recording system.
-
Recording solution (e.g., ND96).
-
Test compound (N-methyl-anabasine) at various concentrations.
-
Positive control agonist (e.g., acetylcholine).
Procedure:
-
Surgically harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Microinject the oocytes with the cRNA encoding the nAChR subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply the test compound at increasing concentrations to the oocyte via the perfusion system.
-
Record the inward current elicited by the compound at each concentration.
-
After each application, wash the oocyte with the recording solution until the current returns to baseline.
-
Apply a saturating concentration of a full agonist (e.g., acetylcholine) to determine the maximum current response (Imax).
-
Plot the normalized current response (as a percentage of Imax) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the efficacy (the maximal response of the test compound relative to the full agonist).
Conclusion
While the bioactivity of N-methyl-anabasine remains to be fully elucidated through dedicated quantitative studies, the available data for its parent compound, anabasine, provide a valuable framework for comparison. Anabasine exhibits a distinct profile as a selective full agonist at α7 nAChRs and a partial agonist at α4β2 nAChRs. The addition of a methyl group to the piperidine nitrogen in N-methyl-anabasine could potentially alter its potency, efficacy, and selectivity at different nAChR subtypes. Further research employing the experimental protocols detailed in this guide is necessary to fully characterize the pharmacological profile of N-methyl-anabasine and determine its potential as a therapeutic agent or research tool.
References
- 1. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Subtype Selectivity of 3-(1-methylpiperidin-2-yl)pyridine Across Nicotinic Acetylcholine Receptors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive assessment of the subtype selectivity of 3-(1-methylpiperidin-2-yl)pyridine, also known as ABT-418, across various nicotinic acetylcholine receptor (nAChR) subtypes. ABT-418 is a cholinergic ligand that has been investigated for its potential nootropic, neuroprotective, and anxiolytic effects.[1] Its therapeutic potential is closely linked to its specific interactions with different nAChR subtypes, which are ligand-gated ion channels widely distributed in the central and peripheral nervous systems.[2][3] This document presents quantitative data on its binding affinity and functional potency, details the experimental protocols used for these assessments, and provides visual representations of key signaling pathways and experimental workflows.
Data Presentation: Subtype Selectivity Profile
The subtype selectivity of ABT-418 has been characterized using various in vitro techniques. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of ABT-418 at several human and rat nAChR subtypes, with comparisons to the endogenous agonist acetylcholine and the well-known nicotinic agonist, nicotine.
Table 1: Binding Affinity (Ki) of ABT-418 and Comparator Ligands at Human nAChR Subtypes
| nAChR Subtype | ABT-418 Ki (nM) | Nicotine Ki (nM) | Radioligand | Reference |
| α4β2 | 68.6 (major site), 0.86 (minor site) | 2.80 (major site), 2150 (minor site) | [3H]nicotine, [3H]cytisine | [4] |
| α4β2 | 3 | Not Reported | [3H]-cytisine | [5] |
| α4β2 | 2.85 | 0.8 | [3H]ABT-418 | [6] |
Table 2: Functional Potency (EC50) of ABT-418 and Comparator Ligands at Rat nAChR Subtypes Expressed in Xenopus Oocytes
| nAChR Subtype | ABT-418 EC50 (μM) | Acetylcholine EC50 (μM) | Reference |
| α2β2 | 11 | 500 | [7] |
| α3β2 | Not Reported | 30 | [7] |
| α4β2 | 6 | Not Reported | [7] |
| α3β4 | 188 | Not Reported | [7] |
Data presented is derived from multiple studies and experimental conditions may vary.
As the data indicates, ABT-418 demonstrates a higher affinity and potency for the α4β2 nAChR subtype compared to other subtypes.[1][4][5][6][8] For instance, ABT-418 is a potent displacer of [3H]-cytisine binding to rat brain nAChRs, which are predominantly of the α4β2 subtype.[5] Electrophysiological studies on nAChRs expressed in Xenopus oocytes also show that ABT-418 is most potent at the α4β2 and α2β2 subtypes.[7] In contrast, it exhibits significantly lower potency at the α3β4 subtype.[7]
Experimental Protocols
The determination of subtype selectivity relies on a combination of binding and functional assays. Below are detailed methodologies for the key experiments cited in this guide.
1. Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of an unlabeled test compound, such as ABT-418, is determined by its ability to displace the radioligand.
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.
-
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.[9][10]
-
A high-affinity radioligand for the target receptor (e.g., [3H]cytisine for α4β2 nAChRs, [3H]methyllycaconitine for α7 nAChRs, or [3H]epibatidine for α3β4 nAChRs).[9]
-
Unlabeled test compound (e.g., ABT-418) at various concentrations.
-
Incubation buffer (e.g., 50 mM TRIS-HCl, pH 7.4, containing salts like NaCl and KCl).[10]
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
Scintillation counter for quantifying radioactivity.
-
-
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the incubation buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Electrophysiological Recordings (Two-Electrode Voltage Clamp and Patch Clamp)
Electrophysiological techniques directly measure the functional response of nAChRs to agonist application by recording the ion flow through the channel.[11][12]
-
Objective: To determine the functional potency (EC50) and efficacy of a test compound at a specific nAChR subtype.
-
Materials:
-
Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing the nAChR subtype of interest.[7][13]
-
Test compound (e.g., ABT-418) at various concentrations.
-
Recording solutions (extracellular and intracellular).
-
Two-electrode voltage clamp or patch-clamp setup, including microelectrodes, amplifier, and data acquisition system.[14][15]
-
-
Procedure (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation: Xenopus oocytes are injected with cRNA encoding the desired nAChR subunits and incubated for several days to allow for receptor expression.[13]
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with an external recording solution.[13]
-
Agonist Application: The test compound is applied to the oocyte at various concentrations through the perfusion system.
-
Current Measurement: The resulting ion current flowing through the activated nAChRs is recorded by the amplifier.
-
Data Analysis: Dose-response curves are constructed by plotting the peak current amplitude against the agonist concentration. The EC50 (the concentration that elicits a half-maximal response) and the maximum response (efficacy) are determined from these curves.[16]
-
3. Calcium Imaging Assays
Many nAChR subtypes, particularly the α7 subtype, are highly permeable to calcium ions.[3][17] Calcium imaging assays utilize fluorescent dyes or genetically encoded sensors to measure the increase in intracellular calcium concentration upon receptor activation.[18][19]
-
Objective: To functionally assess the activation of calcium-permeable nAChR subtypes by a test compound.
-
Materials:
-
Cells expressing the nAChR subtype of interest.
-
A calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) or a genetically encoded calcium sensor (e.g., Case12).[18]
-
Test compound (e.g., ABT-418) at various concentrations.
-
Fluorescence microscope or a fluorometric imaging plate reader (FLIPR).[18]
-
-
Procedure:
-
Cell Loading: Cells are loaded with the calcium indicator by incubation with the dye.
-
Baseline Measurement: The baseline fluorescence of the cells is recorded before the application of the agonist.
-
Agonist Application: The test compound is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.[20][21]
-
Data Analysis: The magnitude of the fluorescence change is quantified to determine the cellular response to the agonist. Dose-response curves can be generated to determine the EC50.
-
Mandatory Visualizations
Experimental Workflow for Assessing nAChR Subtype Selectivity
Caption: Workflow for determining nAChR subtype selectivity.
Simplified nAChR Signaling Pathway
Caption: Simplified nAChR-mediated signaling cascade.
Conclusion
The available data consistently demonstrate that this compound (ABT-418) is a selective agonist for the α4β2 nicotinic acetylcholine receptor subtype. Its higher affinity and potency at this subtype compared to others, such as α3β4, underscore its potential for targeted therapeutic interventions in conditions where α4β2 nAChRs play a significant role, including cognitive disorders and anxiety.[1][22] The experimental protocols detailed in this guide provide a framework for the continued investigation of the subtype selectivity of novel cholinergic ligands, which is crucial for the development of safer and more effective drugs targeting the nicotinic acetylcholine receptor system.
References
- 1. ABT-418 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 3. iris.unimore.it [iris.unimore.it]
- 4. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]
- 11. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jneurosci.org [jneurosci.org]
- 15. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. rupress.org [rupress.org]
- 22. Nicotinic ligands as multifunctional agents for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative toxicity profiling of anabasine and its N-methylated derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of anabasine and its N-methylated derivative, N-methylanabasine. The information presented is collated from experimental data to assist researchers in understanding the relative toxicities and mechanisms of action of these two nicotinic alkaloids.
Acute Toxicity
Limited direct comparative studies on the acute toxicity of anabasine and N-methylanabasine are available in the public domain. However, data on the acute toxicity of anabasine enantiomers have been established.
Table 1: Acute Lethal Dose (LD50) of Anabasine Enantiomers in Mice
| Compound | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Species | Reference |
| (+)-R-Anabasine | Intravenous | 11 | ± 1.0 | Mouse | [1] |
| (-)-S-Anabasine | Intravenous | 16 | ± 1.0 | Mouse | [1] |
No direct LD50 value for N-methylanabasine has been identified in the reviewed literature. The primary metabolic pathway of N-methylanabasine involves N-demethylation to form anabasine. This suggests that the in vivo toxicity of N-methylanabasine may be at least partially attributable to its conversion to the more active anabasine. Further research is required to establish a definitive LD50 for N-methylanabasine to enable a direct comparison.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Both anabasine and N-methylanabasine are known to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in the peripheral and central nervous systems. Their primary mechanism of toxicity is believed to be through the agonism of these receptors, leading to overstimulation and subsequent blockade of nerve transmission.
Table 2: Comparative Receptor Activity Profile (Data Inferred from Available Literature)
| Compound | Receptor Subtype | Activity | Quantitative Data (Ki or EC50) | Reference |
| Anabasine | Neuromuscular nAChRs | Agonist | Potency: R-anabasine > S-anabasine | [1] |
| N-Methylanabasine | General nAChRs | Precursor to agonist | Not available |
Anabasine acts as a direct agonist at nAChRs.[1] The available data indicates that the R-enantiomer of anabasine is a more potent agonist at neuromuscular nicotinic receptors than the S-enantiomer.[1] N-methylanabasine is a precursor that is metabolized to anabasine, which then acts as the nAChR agonist. The direct binding affinity and functional potency of N-methylanabasine at various nAChR subtypes have not been extensively characterized in the available literature.
Metabolism
The metabolic fate of these compounds is a key determinant of their toxicity. In vitro studies using liver homogenates from various species have shown that N-methylanabasine undergoes N-demethylation to yield anabasine.
Signaling Pathway of Anabasine-induced Toxicity
Experimental Protocols
Acute Toxicity (LD50) Determination
The intravenous LD50 values for anabasine enantiomers were determined in mice.[1]
-
Test Animals: Male ICR mice.
-
Route of Administration: Intravenous (tail vein).
-
Procedure:
-
A range of doses of the test compound, dissolved in a suitable vehicle (e.g., saline), is prepared.
-
Animals are divided into groups, with each group receiving a specific dose.
-
The compound is administered as a single bolus injection into the tail vein.
-
Animals are observed for a specified period (typically 24-48 hours) for signs of toxicity and mortality.
-
The LD50, the dose at which 50% of the animals die, is calculated using a statistical method such as probit analysis.[2]
-
Nicotinic Acetylcholine Receptor Binding Assay
Competitive binding assays are used to determine the affinity of a compound for a specific receptor subtype.
-
Materials:
-
Cell membranes prepared from cells expressing the desired nAChR subtype (e.g., HEK cells).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine).
-
The test compound (anabasine or N-methylanabasine).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Experimental Workflow for nAChR Binding Assay
References
A Comparative Analysis of the Pharmacokinetic Profiles of N-methyl-anabasine and Anatabine
A comprehensive review of the available scientific literature reveals a significant disparity in the pharmacokinetic data for N-methyl-anabasine and anatabine, two structurally related minor tobacco alkaloids. While the pharmacokinetic profile of anatabine has been characterized in rodent models, a thorough in vivo investigation of N-methyl-anabasine's absorption, distribution, metabolism, and excretion (ADME) appears to be largely absent from published research. This guide synthesizes the available experimental data for both compounds, highlighting the current knowledge gaps for N-methyl-anabasine.
Introduction to N-methyl-anabasine and Anatabine
N-methyl-anabasine and anatabine are pyridine alkaloids naturally occurring in plants of the Solanaceae family, most notably tobacco.[1][2] As isomers, they share the same chemical formula but differ in the position of a double bond within their piperidine ring structure. This structural variance can significantly influence their interaction with biological systems and, consequently, their pharmacokinetic properties. While both are considered minor alkaloids compared to nicotine, their distinct physiological effects have garnered interest within the scientific community. Anatabine, in particular, has been investigated for its anti-inflammatory properties.[2][3][4][5][6][7][8][9][10]
Pharmacokinetic Profiles: A Tale of Two Alkaloids
A detailed comparison of the pharmacokinetic parameters for N-methyl-anabasine and anatabine is hampered by the limited availability of data for N-methyl-anabasine. The following sections summarize the current state of knowledge for each compound.
Anatabine: A Clearer Picture
Studies in rodents have provided a foundational understanding of anatabine's pharmacokinetic profile. Following systemic administration, anatabine is bioavailable and demonstrates the ability to cross the blood-brain barrier.[3][4][5][6]
Quantitative Pharmacokinetic Data for Anatabine in Rodents
| Parameter | Value | Species | Route of Administration | Source |
| Plasma Clearance | 8.11 mL/min/kg | Rat | Intravenous (i.v.) | [3][5] |
| Volume of Distribution (Vdss) | 1.23 L/kg | Rat | Intravenous (i.v.) | [3][5] |
| Half-life (t1/2) | 68.4 min | Rat | Intravenous (i.v.) | [3][5] |
| Bioavailability (F%) | 68.6% | Rat | Intraperitoneal (i.p.) | [5] |
| Maximum Plasma Concentration (Cmax) | 1.18 µg/mL (at 2 mg/kg) | Rat | Intraperitoneal (i.p.) | [5] |
| Maximum Plasma Concentration (Cmax) | 2.73 µg/mL (at 5 mg/kg) | Rat | Intraperitoneal (i.p.) | [5] |
| Brain Cmax / Plasma Cmax Ratio | 2.5 | Rat | - | [3] |
| Brain AUC / Plasma AUC Ratio | 3.5 | Rat | - | [3] |
Metabolism and Excretion of Anatabine
Limited information is available regarding the specific metabolic pathways of anatabine. However, studies have indicated that it undergoes glucuronidation, a common phase II metabolic process that facilitates the excretion of compounds.[11][12] One study in smokers found that the median ratio of glucuronidated to free anatabine in urine was 0.74.[11][12] The primary route of excretion for anatabine and its metabolites is believed to be through the urine.[11]
N-methyl-anabasine: The Knowledge Gap
In stark contrast to anatabine, there is a significant lack of published in vivo pharmacokinetic data for N-methyl-anabasine. While it is known to be a minor component of tobacco and tobacco smoke, its ADME properties have not been extensively studied.[13]
Some in vitro studies have explored the metabolism of N-methyl-anabasine. Research has demonstrated that N-methyl-anabasine can be metabolized by liver homogenates from various species, including hamsters, mice, rats, and guinea pigs.[14] The identified metabolites include the diasteriomeric 1'-N-oxides and products of N-demethylation.[14] Furthermore, the in vitro conversion of N-methyl-anabasine to N-methyl-6-oxoanabasine has been observed.[14] However, these in vitro findings have not been translated into a comprehensive in vivo pharmacokinetic profile.
Experimental Methodologies
The pharmacokinetic data for anatabine presented in this guide were primarily derived from studies utilizing the following experimental protocols:
Animal Models: The majority of the pharmacokinetic studies on anatabine have been conducted in rodent models, specifically rats and mice.[3][4][5]
Drug Administration: Anatabine has been administered through various routes, including intravenous (i.v.) bolus injection and intraperitoneal (i.p.) injection, to assess its absolute bioavailability and systemic exposure.[3][5]
Sample Collection and Analysis: Blood samples are typically collected at various time points post-administration. Plasma is then separated and analyzed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify the concentration of anatabine.[11][15][16]
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.
Visualizing the Data Gap and Experimental Workflow
The following diagrams illustrate the disparity in available data and a typical workflow for a pharmacokinetic study.
Caption: Data Availability Comparison for Anatabine and N-methyl-anabasine.
Caption: General Workflow of a Preclinical Pharmacokinetic Study.
Conclusion and Future Directions
The current body of scientific literature provides a foundational understanding of the pharmacokinetic profile of anatabine, particularly in preclinical rodent models. This information is valuable for researchers investigating its therapeutic potential. However, a significant knowledge gap exists regarding the pharmacokinetics of N-methyl-anabasine. To enable a meaningful and direct comparison, dedicated in vivo studies are required to elucidate the absorption, distribution, metabolism, and excretion of N-methyl-anabasine. Such research would not only contribute to a more comprehensive understanding of this minor tobacco alkaloid but also provide crucial data for any future investigations into its potential physiological or pharmacological effects. Without these fundamental pharmacokinetic data, a direct and objective comparison with anatabine remains speculative. Researchers, scientists, and drug development professionals are encouraged to address this data gap to better understand the complete pharmacological landscape of minor tobacco alkaloids.
References
- 1. N-Methyl anabasine | 2055-12-1 | FM25470 | Biosynth [biosynth.com]
- 2. Anatabine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. In vivo profiling of a natural alkaloid, anatabine, in rodents: Pharmacokinetics and anti-inflammatory efficacy [pmiscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anatabine | 581-49-7 | Benchchem [benchchem.com]
- 7. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Effects of Dietary Supplementation with the Solanaceae Plant Alkaloid Anatabine on Joint Pain and Stiffness: Results from an Internet-Based Survey Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthesis of 3-(1-methylpiperidin-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel synthetic pathway for 3-(1-methylpiperidin-2-yl)pyridine against an established alternative method. The information presented is intended to aid researchers in making informed decisions regarding synthetic strategy by objectively evaluating reaction parameters, yields, and procedural complexity. All experimental data is summarized for ease of comparison, and detailed protocols are provided.
Introduction
This compound is a valuable scaffold in medicinal chemistry, appearing in a number of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide validates a new synthetic route (Route A) involving the formation of 2-(pyridin-3-yl)piperidine followed by N-methylation, and compares it to a traditional approach (Route B) utilizing catalytic hydrogenation of a pyridinium salt.
Comparative Data of Synthetic Routes
The following tables summarize the key quantitative data for each synthetic route, providing a clear comparison of their efficiency and resource requirements.
Table 1: Overall Route Comparison
| Parameter | Route A: Two-Step Synthesis | Route B: Hydrogenation of Pyridinium Salt |
| Overall Yield | ~60-70% | ~75-85% |
| Number of Steps | 2 | 2 |
| Key Reagents | 2-chloropyridine, piperidine, formaldehyde, formic acid | 2-(pyridin-3-yl)pyridine, methyl iodide, PtO₂ |
| Special Conditions | High temperature for initial coupling | High pressure H₂ gas |
Table 2: Step-by-Step Comparison
| Step | Reaction | Reagents & Solvents | Temp. (°C) | Time (h) | Yield (%) |
| Route A-1 | Synthesis of 2-(pyridin-3-yl)piperidine | 3-bromopyridine, piperidine, Pd(OAc)₂, XantPhos, Cs₂CO₃, dioxane | 70 | 4 | ~83 |
| Route A-2 | N-methylation (Eschweiler-Clarke) | 2-(pyridin-3-yl)piperidine, formaldehyde, formic acid | 100 | 4 | ~80-90 |
| Route B-1 | Formation of Pyridinium Salt | 2-(pyridin-3-yl)pyridine, Methyl Iodide, Acetone | Reflux | 2 | >95 (crude) |
| Route B-2 | Catalytic Hydrogenation | 1-methyl-2-(pyridin-3-yl)pyridinium iodide, PtO₂, Glacial Acetic Acid | Room Temp | 6-10 | ~80-90 |
Experimental Protocols
Route A: New Synthetic Route
This route proceeds in two distinct steps: the initial formation of the 2-(pyridin-3-yl)piperidine intermediate, followed by N-methylation.
Step A-1: Synthesis of 2-(pyridin-3-yl)piperidine
This step involves a palladium-catalyzed cross-coupling reaction.
-
Materials: 3-bromopyridine, piperidine, Palladium(II) acetate (Pd(OAc)₂), XantPhos, Cesium Carbonate (Cs₂CO₃), Dioxane.
-
Procedure:
-
To a sealed reaction vessel, add 3-bromopyridine (1.0 eq), piperidine (1.2 eq), Pd(OAc)₂ (0.02 eq), XantPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous dioxane to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and heat the reaction mixture to 70°C with stirring for 4 hours.[1]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(pyridin-3-yl)piperidine.
-
Step A-2: N-methylation via Eschweiler-Clarke Reaction
This classic reaction provides an efficient means of methylating the secondary amine.[2][3]
-
Materials: 2-(pyridin-3-yl)piperidine, Formaldehyde (37% aqueous solution), Formic Acid (98-100%).
-
Procedure:
-
To a round-bottom flask, add 2-(pyridin-3-yl)piperidine (1.0 eq), formaldehyde (2.2 eq), and formic acid (2.2 eq).
-
Heat the reaction mixture to 100°C and stir for 4 hours. The reaction progress can be monitored by TLC.
-
Cool the mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Route B: Alternative Synthetic Route
This established alternative involves the formation of a pyridinium salt and subsequent catalytic hydrogenation.
Step B-1: Formation of 1-methyl-2-(pyridin-3-yl)pyridinium iodide
-
Materials: 2-(pyridin-3-yl)pyridine, Methyl Iodide, Acetone.
-
Procedure:
-
Dissolve 2-(pyridin-3-yl)pyridine (1.0 eq) in acetone in a round-bottom flask.
-
Add methyl iodide (1.5 eq) to the solution.
-
Reflux the mixture for 2 hours, during which a precipitate will form.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with cold acetone and dry under vacuum to yield the pyridinium iodide salt.
-
Step B-2: Catalytic Hydrogenation
This step reduces the pyridinium ring to a piperidine.
-
Materials: 1-methyl-2-(pyridin-3-yl)pyridinium iodide, Platinum(IV) oxide (PtO₂, Adam's catalyst), Glacial Acetic Acid.
-
Procedure:
-
To a high-pressure hydrogenation vessel, add the pyridinium salt (1.0 eq) and PtO₂ (0.1 eq).
-
Add glacial acetic acid as the solvent.
-
Carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a strong base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield this compound.
-
Visualized Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the New Synthetic Route (Route A).
Caption: Workflow for the Alternative Synthetic Route (Route B).
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
Route A , the new synthetic route, utilizes a modern cross-coupling reaction followed by a classic N-methylation. While the palladium catalyst and ligand add to the cost, the reaction conditions are generally milder in terms of pressure compared to Route B. The Eschweiler-Clarke reaction is a robust and high-yielding transformation.
Route B represents a more traditional approach. The formation of the pyridinium salt is typically straightforward and high-yielding. The catalytic hydrogenation, while requiring high-pressure equipment, is also generally efficient. This route may be preferable for laboratories well-equipped for high-pressure reactions and where the cost of a palladium catalyst is a concern.
The choice between these two routes will depend on the specific resources and expertise available to the researcher. Route A may be more amenable to parallel synthesis and library generation due to the versatility of cross-coupling reactions, while Route B offers a more classical and potentially more cost-effective approach on a larger scale.
References
Safety Operating Guide
Proper Disposal of 3-(1-methylpiperidin-2-yl)pyridine: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(1-methylpiperidin-2-yl)pyridine was not located. The following disposal procedures are synthesized from safety data for structurally similar and hazardous compounds, including nicotine, pyridine, and picoline. It is imperative to handle this compound as hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
The structural similarity of this compound to nicotine and other pyridine alkaloids suggests it should be treated as a toxic and environmentally hazardous substance. Proper disposal is not merely a procedural step but a critical component of laboratory safety and environmental stewardship.
Hazard Profile Summary
The disposal protocol is dictated by the compound's likely hazard profile, which is inferred from related chemical structures. The following table summarizes the pertinent hazard classifications based on analogous compounds.
| Hazard Classification | Description | GHS Code | Disposal Implication |
| Acute Toxicity (Oral, Dermal) | Toxic or fatal if swallowed or in contact with skin. | H301, H310 | Requires handling with full personal protective equipment (PPE) and disposal as acute hazardous waste.[1] |
| Aquatic Hazard (Long-term) | Toxic to aquatic life with long-lasting effects. | H411 | Prohibits disposal down the drain and necessitates containment to prevent environmental release.[1] |
| Flammable Liquid | Liquid and vapor may be flammable. | H225 | Requires storage away from ignition sources and use of non-sparking tools during handling and disposal.[2] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
PPE: Wear chemical-resistant gloves (butyl rubber recommended), chemical safety goggles, and a fully buttoned lab coat.[3]
-
Ventilation: Always handle the compound and its waste within a certified chemical fume hood to avoid inhalation of vapors.[3]
2. Waste Segregation and Collection:
-
Pure Compound and Concentrated Solutions: Collect waste this compound in its pure form or in concentrated solutions in a dedicated, airtight, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste. Collect these items in a separate, sealed, and clearly labeled container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., skull and crossbones, environmental hazard, flame).
3. Spill Management:
-
Evacuation: In case of a spill, evacuate non-essential personnel from the immediate area.[4]
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[4][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container. Use non-sparking tools if the compound is considered flammable.[6][7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your EHS for guidance), and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Do Not Dispose Down the Drain: Due to its aquatic toxicity, this compound must not be released into the sanitary sewer system.[2]
-
Professional Disposal: All waste containing this compound must be disposed of through an approved hazardous waste disposal plant.[2][7] Contact your institution's EHS department to arrange for a scheduled waste pickup.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[8][9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. nj.gov [nj.gov]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. media.laballey.com [media.laballey.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
